molecular formula C27H22F4N6O3S B610435 Relacorilant CAS No. 1496510-51-0

Relacorilant

Cat. No.: B610435
CAS No.: 1496510-51-0
M. Wt: 586.6 g/mol
InChI Key: WANIDIGFXJFFEL-SANMLTNESA-N
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Description

Relacorilant (also known as CORT125134) is an investigational, oral small molecule and selective glucocorticoid receptor (GR) modulator that competitively antagonizes cortisol activity . Its high selectivity is a key research differentiator, as it binds to the GR but not to the body's other hormone receptors, such as the progesterone receptor . This profile makes it a valuable tool for studying cortisol modulation without the confounding off-target effects associated with broader-spectrum antagonists. In the field of endocrinology research, this compound is being explored as a potential treatment for endogenous hypercortisolism (Cushing's syndrome). Studies have demonstrated that GR antagonism with this compound can lead to clinically significant improvements in key comorbidities of hypercortisolism, including hypertension, hyperglycemia, and weight gain . Phase 3 trials (GRACE and GRADIENT) showed that this compound treatment resulted in statistically significant reductions in systolic and diastolic blood pressure, improvements in fasting glucose, and loss of body weight and visceral adipose tissue, while preserving lean mass . These cardiometabolic improvements were maintained in long-term extension studies . A critical research finding is that, in these studies, this compound was not associated with drug-induced hypokalemia, adrenal insufficiency, or anti-progesterone side effects like endometrial changes . In oncology research, this compound is investigated for its role in countering chemotherapy resistance. Cortisol promotes tumor growth and helps solid tumors resist chemotherapy by inhibiting cellular apoptosis . By blocking the GR, this compound is hypothesized to restore the apoptotic potential of cancer cells, thereby enhancing chemotherapy sensitivity . Pivotal Phase 3 trial (ROSELLA) data in platinum-resistant ovarian cancer showed that combining this compound with nab-paclitaxel significantly improved progression-free survival and overall survival compared to nab-paclitaxel monotherapy . This research suggests this compound's potential to resensitize tumors to standard-of-care treatments via a novel, biomarker-agnostic mechanism .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(4aR)-1-(4-fluorophenyl)-6-(1-methylpyrazol-4-yl)sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F4N6O3S/c1-35-15-22(14-33-35)41(39,40)36-9-7-18-11-24-17(13-34-37(24)21-4-2-20(28)3-5-21)12-26(18,16-36)25(38)23-10-19(6-8-32-23)27(29,30)31/h2-6,8,10-11,13-15H,7,9,12,16H2,1H3/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANIDIGFXJFFEL-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCC3=CC4=C(CC3(C2)C(=O)C5=NC=CC(=C5)C(F)(F)F)C=NN4C6=CC=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCC3=CC4=C(C[C@@]3(C2)C(=O)C5=NC=CC(=C5)C(F)(F)F)C=NN4C6=CC=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F4N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801099345
Record name Relacorilant
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1496510-51-0
Record name [(4aR)-1-(4-Fluorophenyl)-1,4,5,6,7,8-hexahydro-6-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4aH-pyrazolo[3,4-g]isoquinolin-4a-yl][4-(trifluoromethyl)-2-pyridinyl]methanone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Relacorilant [USAN:INN:WHO-DD]
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Record name Relacorilant
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Record name Relacorilant
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Record name RELACORILANT
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Relacorilant's Mechanism of Action in Cushing's Syndrome: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Relacorilant (CORT125134) is a novel, orally bioavailable, selective glucocorticoid receptor modulator (SGRM) in development for the treatment of endogenous Cushing's syndrome.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data. This compound acts as a competitive antagonist of the glucocorticoid receptor (GR), mitigating the signs and symptoms of hypercortisolism.[2] A key differentiator of this compound is its high selectivity for the GR, with no significant activity at the progesterone, androgen, or mineralocorticoid receptors, which translates to a favorable safety profile by avoiding off-target effects associated with non-selective antagonists like mifepristone.[3]

Introduction to Cushing's Syndrome and the Glucocorticoid Receptor

Cushing's syndrome is a rare and severe endocrine disorder characterized by prolonged exposure to excessive levels of cortisol.[4] This hypercortisolism can be either ACTH-dependent, stemming from a pituitary adenoma (Cushing's disease) or ectopic ACTH secretion, or ACTH-independent, typically caused by an adrenal tumor.[4] The clinical manifestations are multisystemic and include metabolic disturbances (hyperglycemia, weight gain, visceral obesity), cardiovascular complications (hypertension), and other debilitating symptoms.[2]

The physiological and pathological effects of cortisol are mediated by the glucocorticoid receptor (GR), a ligand-dependent transcription factor ubiquitously expressed throughout the body.[4] Upon binding to cortisol, the GR translocates to the nucleus, where it modulates the transcription of a wide array of target genes, leading to the clinical features of Cushing's syndrome. Therefore, antagonizing the GR presents a logical therapeutic strategy to counteract the effects of excess cortisol.

Molecular Mechanism of Action of this compound

This compound functions as a competitive antagonist of the glucocorticoid receptor.[2][5] It binds to the ligand-binding domain of the GR with high affinity, preventing the binding of endogenous cortisol.[2][6] This direct competition inhibits the downstream signaling cascade initiated by cortisol.

Selective Glucocorticoid Receptor Antagonism

A defining feature of this compound is its high selectivity for the GR. Unlike the non-selective GR antagonist mifepristone, which also exhibits potent anti-progestogenic and anti-androgenic activity, this compound does not bind significantly to the progesterone receptor (PR) or the androgen receptor (AR).[3] This selectivity is crucial for its improved tolerability profile, as it avoids the adverse effects associated with PR antagonism, such as endometrial thickening and irregular vaginal bleeding.[3]

Modulation of GR-Mediated Gene Transcription

By preventing the binding of cortisol to the GR, this compound inhibits the translocation of the GR to the nucleus and its subsequent interaction with glucocorticoid response elements (GREs) in the promoter regions of target genes. This leads to the suppression of the transcriptional activity of genes that are pathologically upregulated in Cushing's syndrome.[5] Preclinical studies have shown that this compound can effectively reverse the cortisol-induced expression of GR target genes.[5]

Impact on the Hypothalamic-Pituitary-Adrenal (HPA) Axis

A notable characteristic of this compound is its modest disinhibition of the hypothalamic-pituitary-adrenal (HPA) axis compared to mifepristone.[4][7][8] While GR antagonism is expected to reduce the negative feedback of cortisol on the hypothalamus and pituitary, leading to a compensatory increase in ACTH and cortisol levels, this effect appears to be less pronounced with this compound.[4] This difference may be attributed to distinct transcriptional coregulator recruitment by the GR when bound to this compound compared to mifepristone.[4][8] The clinical significance of this modest HPA axis disinhibition is a potentially lower risk of marked hypercortisolemia and associated mineralocorticoid excess.

Quantitative Data

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: Preclinical Potency and Selectivity of this compound

ParameterValueSpecies/SystemReference
GR Binding Affinity (Ki) 0.5 nMNot Specified[6]
AR Binding Affinity (Ki) > 10 µMNot Specified[6]
PR Binding Affinity (Ki) > 10 µMNot Specified[6]

Table 2: Clinical Efficacy of this compound in Cushing's Syndrome (Phase 2 & 3 Trials)

Clinical EndpointStudyDoseResultReference
Improved Glucose Tolerance Phase 2 (NCT02804750)Low-dose cohortSignificant improvement[9]
Increased Osteocalcin Phase 2 (NCT02804750)Low-dose cohort60% increase in blood osteocalcin[9]
Reduced Blood Pressure Phase 2 (NCT02804750)Low-dose cohortReduction in 45% of patients with uncontrolled hypertension[9]
Hypertension Response GRACE Phase 3 (NCT03697109)Not Specified63% of patients met response criteria[10]
Systolic Blood Pressure Reduction GRACE Phase 3 (NCT03697109)Not SpecifiedMean reduction of 7.9 mmHg (P < 0.0001)[10]
Diastolic Blood Pressure Reduction GRACE Phase 3 (NCT03697109)Not SpecifiedMean reduction of 5.4 mmHg (P < 0.0001)[10]
Improved Glucose Metabolism GRACE Phase 3 (NCT03697109)Not SpecifiedClinically meaningful and statistically significant improvements[11]
Weight Loss GRACE & GRADIENT Phase 3Not SpecifiedSignificant weight loss[12]

Experimental Protocols

Detailed, proprietary experimental protocols for this compound are not publicly available. However, the following sections describe standard methodologies for key experiments used to characterize glucocorticoid receptor antagonists.

Glucocorticoid Receptor Binding Assay (Competitive Binding)

Objective: To determine the binding affinity (Ki) of a test compound for the glucocorticoid receptor.

Methodology:

  • Reagents and Materials:

    • Recombinant human glucocorticoid receptor (GR).

    • Radiolabeled glucocorticoid ligand (e.g., [3H]-dexamethasone).

    • Test compound (this compound) at various concentrations.

    • Assay buffer.

    • Scintillation fluid.

    • 96-well plates.

    • Scintillation counter.

  • Procedure:

    • A fixed concentration of recombinant human GR and radiolabeled ligand are incubated in the assay buffer.

    • Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radiolabeled ligand for binding to the GR.

    • The mixture is incubated to reach binding equilibrium.

    • The bound and free radioligand are separated (e.g., by filtration through a glass fiber filter).

    • The amount of radioactivity on the filter, representing the bound ligand, is quantified using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.

    • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Dexamethasone-Induced GRE-Luciferase Reporter Gene Assay

Objective: To assess the functional antagonist activity of a test compound on GR-mediated gene transcription.

Methodology:

  • Reagents and Materials:

    • A suitable cell line (e.g., A549 or HEK293) stably or transiently transfected with a luciferase reporter plasmid containing glucocorticoid response elements (GREs) upstream of the luciferase gene.

    • Dexamethasone (a potent GR agonist).

    • Test compound (this compound) at various concentrations.

    • Cell culture medium.

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • Cells are pre-treated with increasing concentrations of the test compound (this compound) or vehicle control for a specified period.

    • A fixed, sub-maximal concentration of dexamethasone is then added to stimulate GR-mediated transcription.

    • After an incubation period, the cells are lysed, and the luciferase assay reagent is added.

    • The luminescence, which is proportional to the level of luciferase expression and thus GR transcriptional activity, is measured using a luminometer.

    • The ability of the test compound to inhibit dexamethasone-induced luciferase activity is quantified, and the IC50 value is determined.

In Vivo Model of Cushing's Syndrome

Objective: To evaluate the in vivo efficacy of a GR antagonist in a model that mimics the hypercortisolemic state of Cushing's syndrome.

Methodology:

  • Animal Model:

    • A common model involves the chronic administration of a glucocorticoid, such as dexamethasone or corticosterone, to rodents (e.g., rats or mice) to induce a Cushing's-like phenotype.[13][14]

  • Procedure:

    • Animals are treated with a glucocorticoid to induce symptoms such as hyperglycemia, insulin resistance, and weight gain.

    • A separate group of animals receives the glucocorticoid in combination with the test compound (this compound) at various doses.

    • A control group receives vehicle only.

    • Over the course of the study, various parameters are monitored, including:

      • Blood glucose and insulin levels.

      • Body weight and composition.

      • Blood pressure.

      • Plasma levels of ACTH and corticosterone (to assess HPA axis feedback).

    • At the end of the study, tissues can be collected for further analysis (e.g., gene expression analysis of GR target genes).

    • The efficacy of the test compound is determined by its ability to prevent or reverse the glucocorticoid-induced pathological changes.

Visualizations

Glucocorticoid Receptor Signaling Pathway

GR_Signaling_Pathway Cortisol Cortisol GR_HSP GR-HSP Complex Cortisol->GR_HSP Binds GR_Cortisol GR-Cortisol Complex GR_HSP->GR_Cortisol Conformational Change & HSP Dissociation GR_Cortisol_N GR-Cortisol Complex GR_Cortisol->GR_Cortisol_N Translocation GRE GRE GR_Cortisol_N->GRE Binds Gene Target Gene GRE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Metabolic_Effects Metabolic Effects Protein->Metabolic_Effects Immune_Suppression Immune Suppression Protein->Immune_Suppression Cardiovascular_Effects Cardiovascular Effects Protein->Cardiovascular_Effects

Caption: Glucocorticoid receptor (GR) signaling pathway in the presence of cortisol.

This compound Mechanism of Action

Relacorilant_MOA Cortisol Cortisol GR_HSP GR-HSP Complex Cortisol->GR_HSP Binding Blocked This compound This compound This compound->GR_HSP Competitively Binds GR_this compound GR-Relacorilant Complex (Inactive) GR_HSP->GR_this compound Forms Inactive Complex No_Translocation No Nuclear Translocation of GR GR_this compound->No_Translocation No_Transcription No Transcription of Target Genes No_Translocation->No_Transcription Reduced_Metabolic_Effects Reduced Metabolic Effects No_Transcription->Reduced_Metabolic_Effects Reduced_Immune_Suppression Reduced Immune Suppression No_Transcription->Reduced_Immune_Suppression Reduced_Cardiovascular_Effects Reduced Cardiovascular Effects No_Transcription->Reduced_Cardiovascular_Effects

Caption: this compound competitively antagonizes the glucocorticoid receptor.

Experimental Workflow: Competitive Binding Assay

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant GR - Radiolabeled Ligand - this compound Dilutions Start->Prepare_Reagents Incubation Incubate GR, Radiolabeled Ligand, and this compound Prepare_Reagents->Incubation Separation Separate Bound and Free Ligand (Filtration) Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis: - Determine IC50 - Calculate Ki Quantification->Analysis End End Analysis->End

Caption: Workflow for a glucocorticoid receptor competitive binding assay.

Conclusion

This compound is a highly selective glucocorticoid receptor modulator that acts as a competitive antagonist to mitigate the effects of hypercortisolism in Cushing's syndrome.[2] Its distinct mechanism of action, characterized by high selectivity for the GR and modest HPA axis disinhibition, offers the potential for a favorable efficacy and safety profile compared to non-selective GR antagonists.[3][4] The preclinical and clinical data to date support the continued development of this compound as a promising therapeutic option for patients with Cushing's syndrome.

References

Relacorilant: A Technical Deep Dive into its Molecular Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relacorilant (formerly CORT125134) is a non-steroidal, selective glucocorticoid receptor (GR) antagonist currently under investigation for the treatment of various conditions, most notably Cushing's syndrome and certain types of cancer. Developed by Corcept Therapeutics, this compound's mechanism of action involves the competitive inhibition of cortisol binding to the GR, thereby mitigating the downstream effects of excess cortisol. This technical guide provides an in-depth overview of the molecular structure and synthetic pathways of this compound, tailored for professionals in the field of drug discovery and development.

Molecular Structure

This compound is a complex heterocyclic molecule with the chemical formula C27H22F4N6O3S. Its systematic IUPAC name is [(4aR)-1-(4-Fluorophenyl)-6-(1-methylpyrazol-4-yl)sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone. The molecule features a fused azadecalin core structure, which is crucial for its selective binding to the glucocorticoid receptor.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C27H22F4N6O3S
Molar Mass 586.561 g/mol
CAS Number 1496510-51-0
Appearance SolidN/A
Solubility N/AN/A

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the complex heterocyclic core followed by the introduction of the key functional groups. The synthetic route has been described in the patent literature, notably in patent application WO2013/177559. A key intermediate in this synthesis is 2-Bromo-4-(trifluoromethyl)pyridine.

While specific, step-by-step experimental protocols with quantitative data on yields and purity are proprietary and not fully available in the public domain, a general overview of the synthetic strategy can be outlined. The synthesis likely involves the following key transformations:

  • Construction of the pyrazolo[3,4-g]isoquinoline core: This is a critical step that establishes the tricyclic framework of the molecule.

  • Sulfonylation: Introduction of the 1-methyl-1H-pyrazole-4-sulfonyl group onto the nitrogen atom of the hexahydroisoquinoline ring system.

  • Acylation: Coupling of the pyrazolo[3,4-g]isoquinoline core with a derivative of 4-(trifluoromethyl)pyridine-2-carboxylic acid to form the final ketone linkage.

The following diagram illustrates a plausible high-level workflow for the synthesis of this compound, based on available information.

G cluster_synthesis This compound Synthesis Workflow start Starting Materials (e.g., Piperidine derivatives, Pyrazole derivatives, Pyridine derivatives) core_formation Formation of Pyrazolo[3,4-g]isoquinoline Core start->core_formation sulfonylation Sulfonylation with 1-methyl-1H-pyrazole-4-sulfonyl chloride core_formation->sulfonylation intermediate Sulfonylated Intermediate sulfonylation->intermediate coupling Coupling with 4-(trifluoromethyl)pyridin-2-yl moiety intermediate->coupling This compound This compound coupling->this compound purification Purification and Characterization This compound->purification final_product Final Product purification->final_product

Caption: High-level workflow for the synthesis of this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a selective antagonist of the glucocorticoid receptor (GR). In many pathological conditions, such as Cushing's syndrome, excessive levels of cortisol lead to the over-activation of the GR. This activation results in the translocation of the cortisol-GR complex into the nucleus, where it modulates the transcription of various genes, leading to a range of metabolic and physiological disturbances.

This compound competitively binds to the GR, preventing the binding of cortisol. This action inhibits the conformational changes in the GR that are necessary for its activation and subsequent translocation to the nucleus. As a result, the expression of cortisol-responsive genes is suppressed, thereby alleviating the symptoms associated with hypercortisolism.

The signaling pathway affected by this compound is depicted in the following diagram:

G cluster_pathway Glucocorticoid Receptor Signaling Pathway and Inhibition by this compound cortisol Cortisol gr_inactive Inactive GR (Cytoplasm) cortisol->gr_inactive Binds This compound This compound This compound->gr_inactive Competitively Binds blocked Binding Blocked gr_active Active GR-Cortisol Complex gr_inactive->gr_active Activation translocation Nuclear Translocation gr_active->translocation nucleus Nucleus translocation->nucleus gene_expression Modulation of Gene Expression nucleus->gene_expression cellular_response Cellular Response (e.g., increased gluconeogenesis, immunosuppression) gene_expression->cellular_response

Relacorilant: A Technical Guide to a Selective Glucocorticoid Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Relacorilant (CORT125134) is a non-steroidal, orally active selective glucocorticoid receptor modulator (SGRM) under investigation for the treatment of conditions characterized by excess cortisol activity, including Cushing's syndrome and various solid tumors.[1][2][3] Developed by Corcept Therapeutics, this compound functions as a competitive antagonist of the glucocorticoid receptor (GR), thereby mitigating the downstream effects of cortisol.[4] Its selectivity for the GR over other steroid receptors, such as the progesterone receptor, offers a potentially improved safety profile compared to non-selective antagonists like mifepristone.[5][6] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation.

Introduction to this compound

Glucocorticoids, primarily cortisol, are essential steroid hormones that regulate a wide array of physiological processes, including metabolism, inflammation, and the stress response.[1][7] However, excessive glucocorticoid activity, as seen in Cushing's syndrome or in the tumor microenvironment, can lead to significant pathology and treatment resistance.[1][8][9] this compound is designed to selectively block the GR, thereby preventing the transcriptional and non-transcriptional effects of excess cortisol.[4][10] It is being investigated as a monotherapy for endocrine disorders and in combination with chemotherapy for various cancers, including pancreatic, ovarian, and castration-resistant prostate cancer.[11][12][13][14]

Mechanism of Action

This compound is a competitive antagonist of the glucocorticoid receptor.[4] In its inactive state, the GR resides in the cytoplasm in a complex with chaperone proteins.[15][16] Upon binding to its ligand, cortisol, the GR undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus.[16] In the nucleus, the activated GR dimerizes and binds to glucocorticoid response elements (GREs) on DNA, leading to the transactivation or transrepression of target genes.[15][17] this compound binds to the GR with high affinity, preventing cortisol from binding and initiating this signaling cascade.[1][4] By blocking GR activation, this compound can inhibit the expression of pro-survival genes and restore the apoptotic effects of chemotherapy in cancer cells.[9][18]

Signaling Pathway of Glucocorticoid Receptor Activation and Inhibition by this compound

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cortisol Cortisol GR_complex GR-Chaperone Complex Cortisol->GR_complex Binds This compound This compound This compound->GR_complex Competitively Binds GR_ligand_complex Cortisol-GR Complex GR_complex->GR_ligand_complex Activation & Dissociation GR_rela_complex This compound-GR Complex (Inactive) GR_complex->GR_rela_complex Translocation Nuclear Translocation GR_ligand_complex->Translocation No_Transcription No Transcription GR_rela_complex->No_Transcription Prevents Nuclear Translocation and GRE Binding GRE Glucocorticoid Response Element (GRE) Translocation->GRE Binds Gene_Expression Target Gene Transcription GRE->Gene_Expression Promotes Apoptosis_Inhibition Inhibition of Apoptosis Gene_Expression->Apoptosis_Inhibition start Start prep_reagents Prepare Reagents (Buffer, Fluorescent Ligand, GR) start->prep_reagents prep_compounds Prepare Serial Dilutions of Test Compounds & Controls prep_reagents->prep_compounds add_to_plate Add Compounds, Fluorescent Ligand, and GR to 96-well Plate prep_compounds->add_to_plate incubate Incubate at Room Temperature (2-4 hours) add_to_plate->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp analyze_data Analyze Data (Plot and Calculate IC50/Ki) measure_fp->analyze_data end End analyze_data->end cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Binding_Assay GR Competitive Binding Assay Cell_Viability Cell Viability (MTT) Assay Binding_Assay->Cell_Viability Informs on Target Engagement Apoptosis_Assay Apoptosis (Caspase-Glo) Assay Cell_Viability->Apoptosis_Assay Investigates Mechanism of Cell Death Xenograft In Vivo Xenograft Studies Apoptosis_Assay->Xenograft Predicts In Vivo Anti-Tumor Activity Translocation_Assay GR Nuclear Translocation Assay qPCR qPCR for GR-Regulated Genes Translocation_Assay->qPCR Confirms Mechanism of GR Antagonism qPCR->Xenograft Provides Pharmacodynamic Biomarkers Phase1 Phase 1 (Safety, PK/PD) Xenograft->Phase1 Provides Rationale for Clinical Testing Phase2 Phase 2 (Efficacy, Dosing) Phase1->Phase2 Establishes Safe and Efficacious Dose Phase3 Phase 3 (Pivotal Trials) Phase2->Phase3 Confirms Efficacy in Larger Patient Population

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Development of CORT125134 (Relacorilant)

Introduction

CORT125134, known by the non-proprietary name this compound, is an investigational, orally active, non-steroidal selective glucocorticoid receptor modulator (SGRM). Developed by Corcept Therapeutics, it represents a second-generation advancement in cortisol modulation therapy.[1][2] The primary therapeutic rationale for its development was to create a highly selective antagonist for the glucocorticoid receptor (GR) that avoids the off-target effects associated with first-generation antagonists like mifepristone.[3][4] this compound is currently in late-stage clinical development for the treatment of endogenous Cushing's syndrome and in combination with chemotherapy for various solid tumors, including ovarian and pancreatic cancer.[2]

Discovery and Rationale for Development

The development of this compound was driven by the need to improve upon existing therapies for conditions of cortisol excess. The first-generation GR antagonist, mifepristone (marketed as Korlym by Corcept), demonstrated clinical efficacy in treating Cushing's syndrome but possesses significant limitations due to its non-selective binding profile.[4][5]

Limitations of First-Generation GR Antagonists:

  • Progesterone Receptor (PR) Affinity: Mifepristone is a potent progesterone receptor antagonist, which can lead to undesirable side effects such as endometrial thickening, irregular vaginal bleeding, and termination of pregnancy.[1][6]

  • Mineralocorticoid Receptor (MR) Effects: While mifepristone does not directly bind to the MR, the compensatory rise in cortisol levels following GR blockade can lead to MR activation, resulting in adverse events like hypertension and hypokalemia.[6][7]

The goal was to design a molecule with high affinity and selectivity for the glucocorticoid receptor, thereby retaining the therapeutic benefits of cortisol modulation while minimizing or eliminating the side effects caused by interactions with other steroid receptors.[3][6] this compound (CORT125134) emerged as the lead compound from Corcept's portfolio of selective cortisol modulators, designed specifically to lack affinity for the progesterone receptor.[1]

Mechanism of Action

This compound functions as a competitive antagonist of the glucocorticoid receptor.[3][8] Its mechanism involves several key steps:

  • High-Affinity Binding: this compound binds with high affinity to the GR, competitively inhibiting the binding of endogenous cortisol.[3][9]

  • Inhibition of Nuclear Translocation: This binding prevents the conformational changes necessary for the ligand-GR complex to translocate from the cytoplasm into the nucleus.[3][8][10]

  • Modulation of Gene Expression: By blocking nuclear translocation, this compound prevents the GR from binding to glucocorticoid response elements (GREs) on DNA, thereby inhibiting the transcription of GR-regulated genes.[8][10]

In oncologic settings, cortisol activation of GR can promote tumor progression and chemotherapy resistance by inducing cell-survival pathways and suppressing apoptosis.[5][11] By blocking this pathway, this compound can re-sensitize tumor cells to the cytotoxic effects of chemotherapeutic agents like taxanes.[5][12] A key feature of this compound is its high selectivity for the GR, with negligible binding to the progesterone, androgen, or mineralocorticoid receptors.[5]

G cluster_nucleus Nucleus Cortisol Cortisol GR Glucocorticoid Receptor (Inactive) Cortisol->GR Binds & Activates This compound This compound (CORT125134) This compound->GR Competitively Binds & Inhibits Activation Blocked Transcription Blocked GR_Active Activated GR Complex GR->GR_Active GRE Glucocorticoid Response Elements (GREs) GR_Active->GRE Translocates to Nucleus & Binds DNA Nucleus Nucleus Transcription Gene Transcription (Survival, Chemoresistance) GRE->Transcription

Caption: Mechanism of Action of this compound as a GR Antagonist.

Preclinical Development

Preclinical studies were essential in demonstrating the selective GR antagonism of this compound and its potential to overcome chemotherapy resistance.

In Vitro Studies

In vitro assays confirmed the potency and selectivity of this compound. In OVCAR5 ovarian cancer cells, dexamethasone (a GR agonist) was shown to reduce the cytotoxic efficacy of paclitaxel. The addition of this compound reversed these deleterious effects, restoring the cancer cells' sensitivity to paclitaxel-induced apoptosis (P < 0.001).[5][12]

In Vivo Studies

Animal models provided further evidence for the synergistic effect of this compound with chemotherapy. In xenograft models of MIA PaCa-2 pancreatic cancer, the combination of this compound and paclitaxel led to a significant reduction in tumor growth and a slower time to progression compared to paclitaxel monotherapy (P < 0.0001).[5][12] Similar positive results were observed in models of triple-negative breast cancer and castration-resistant prostate cancer.[1]

Table 1: Summary of Key Preclinical Data
Model SystemExperimentKey FindingReference
OVCAR5 Ovarian Cancer CellsPaclitaxel cytotoxicity assay with dexamethasone (DEX)This compound reversed the DEX-induced reduction in paclitaxel efficacy.[5][11]
MIA PaCa-2 Pancreatic Cancer XenograftTumor growth and time-to-progression studyThis compound + paclitaxel significantly reduced tumor growth vs. paclitaxel alone.[5]
Triple-Negative Breast Cancer XenograftTumor progression studyCORT125134 + paclitaxel slowed tumor progression more effectively than mifepristone + paclitaxel.[1]

Clinical Development

The clinical development program for this compound has spanned healthy volunteers to patients with Cushing's syndrome and advanced solid tumors, consistently demonstrating its intended mechanism and clinical utility.

Phase 1 First-in-Human Study

A first-in-human, adaptive, double-blind, randomized, placebo-controlled study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacological effects of CORT125134 in healthy volunteers.[13][14]

Experimental Protocol:
  • Design: Single and multiple ascending dose cohorts.

  • Population: 81 healthy subjects received single doses (5 to 500 mg); 46 subjects received multiple daily doses (50 to 500 mg) for up to 14 days.[13][14]

  • Pharmacodynamic Assessment: GR antagonism was measured by the ability of CORT125134 to prevent the known effects of a prednisone challenge on biomarkers such as serum osteocalcin, white blood cell counts, and expression of the GR-regulated gene, FKBP5.[1][13]

Key Findings:
  • Safety: The compound was well-tolerated at doses up to 250 mg daily for 14 days.[13][14]

  • Pharmacokinetics: this compound was rapidly absorbed and exhibited a mean half-life of 11 to 19 hours, supporting a once-daily dosing schedule. Steady state was achieved by day 7.[13]

  • Pharmacodynamics: The study confirmed on-target pharmacological activity, as this compound effectively prevented the effects of prednisone on the measured biomarkers.[5][13]

G Start Screening & Enrollment of Healthy Volunteers Rand Randomization (CORT125134 vs. Placebo) Start->Rand SAD Single Ascending Dose (SAD) Cohorts (5-500 mg) Rand->SAD Part 1 MAD Multiple Ascending Dose (MAD) Cohorts (50-500 mg daily for 14 days) Rand->MAD Part 2 PD_Challenge Pharmacodynamic (PD) Assessment: Prednisone Challenge SAD->PD_Challenge MAD->PD_Challenge Analysis Data Analysis: Safety, Tolerability, PK, PD PD_Challenge->Analysis End Determine Recommended Phase 2 Dose Analysis->End

Caption: Experimental Workflow for the Phase 1 First-in-Human Study.
Table 2: Summary of Phase 1 Pharmacokinetic Parameters

ParameterValueNoteReference
Absorption RapidTmax reached quickly post-dose[13]
Mean Half-Life (t½) 11 - 19 hoursSupports once-daily dosing[13]
Steady State Achieved by Day 7With multiple daily doses[13]
Metabolite (CORT125201) <5% of parent exposureActive but minor metabolite[13]
Phase 2 Studies
Cushing's Syndrome (NCT02804750)

This open-label study evaluated the efficacy and safety of this compound in patients with endogenous Cushing's syndrome who presented with hypertension and/or hyperglycemia.[7][15]

  • Protocol: Patients were enrolled into low-dose (100-200 mg/day) and high-dose (250-400 mg/day) groups with dose escalations every 4 weeks over a 12- to 16-week period.[6][15]

  • Results: this compound provided significant clinical benefits. In the high-dose group, 63.6% of patients with hypertension and 50% with hyperglycemia met the response criteria.[7] Importantly, no instances of drug-induced vaginal bleeding or hypokalemia were reported, confirming the compound's selective mechanism of action.[7]

Solid Tumors (NCT02762981)

This Phase 1/2 study assessed this compound in combination with nab-paclitaxel in patients with advanced solid tumors.[5][16]

  • Protocol: A dose-escalation and expansion study to determine the recommended phase 2 dose and preliminary efficacy.[17]

  • Results: In a heavily pretreated population, 33% of response-evaluable patients achieved durable disease control (≥16 weeks).[5][12] This included patients with pancreatic (19% disease control > 24 weeks) and ovarian cancer (31% disease control > 24 weeks), many of whom had previously progressed on taxane therapy.[17][18]

Phase 3 Studies
Cushing's Syndrome (GRACE & GRADIENT)

The Phase 3 GRACE trial (NCT03697109) was a double-blind, placebo-controlled, randomized withdrawal study that met its primary endpoints, demonstrating that this compound led to significant improvements in both hypertension and glucose control.[19][20] Long-term extension studies have shown these cardiometabolic improvements are sustained for up to six years with a high degree of tolerance.[21][22]

Ovarian Cancer (ROSELLA)

The pivotal Phase 3 ROSELLA study evaluated this compound plus nab-paclitaxel versus nab-paclitaxel alone in patients with platinum-resistant ovarian cancer.[23]

  • Results: The combination therapy demonstrated a statistically significant improvement in progression-free survival (PFS) and a favorable trend in overall survival (OS) compared to chemotherapy alone, without increasing the safety burden.[23] Based on these results, Corcept submitted a New Drug Application (NDA) to the FDA for this indication.

Table 3: Summary of Key Phase 2 and Phase 3 Clinical Trial Results
Trial (Indication)PhaseKey Efficacy EndpointResultReference
NCT02804750 (Cushing's)2Response rate in hypertension & hyperglycemia63.6% (HTN) and 50% (hyperglycemia) in high-dose group[7]
GRACE (Cushing's)3Improvement in blood pressure and glucose controlMet primary endpoint with significant improvements[20]
NCT02762981 (Solid Tumors)1/2Durable Disease Control (≥16 weeks)33% across various solid tumors[5]
ROSELLA (Ovarian Cancer)3Progression-Free Survival (PFS)Significant improvement in PFS vs. monotherapy (HR 0.70)[23]

Conclusion and Future Directions

The discovery and development of CORT125134 (this compound) exemplify a targeted approach to drug design, successfully creating a selective GR modulator that overcomes the major limitations of its non-selective predecessor. The comprehensive preclinical and clinical trial program has established a strong efficacy and safety profile for this compound in treating Cushing's syndrome by directly antagonizing excess cortisol activity. Furthermore, its ability to reverse GR-mediated chemotherapy resistance has positioned it as a promising combination therapy for difficult-to-treat solid tumors.

With an NDA submitted for platinum-resistant ovarian cancer and robust long-term data in Cushing's syndrome, this compound is poised to become a new standard of care.[21] Ongoing and future research will continue to explore its potential in other GR-implicated cancers, such as pancreatic, adrenal, and prostate cancer, further expanding the therapeutic reach of selective cortisol modulation.[21]

References

Preclinical Pharmacology of Relacorilant: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relacorilant (CORT125134) is a non-steroidal, orally active, selective glucocorticoid receptor (GR) modulator that acts as a competitive antagonist.[1][2] It is under investigation for the treatment of conditions characterized by excess cortisol activity, such as endogenous Cushing syndrome, and as a combination therapy in various cancers to overcome glucocorticoid-mediated chemotherapy resistance.[2][3][4] This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, detailing its mechanism of action, binding affinity, and activity in various in vitro and in vivo models.

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the glucocorticoid receptor, thereby inhibiting the binding of endogenous glucocorticoids like cortisol.[5][6] This antagonism prevents the conformational changes in the GR that are necessary for its translocation to the nucleus and subsequent modulation of gene expression.[7] By blocking GR-mediated signaling, this compound can counteract the diverse physiological and pathophysiological effects of excess glucocorticoids.[8][9] In the context of oncology, this mechanism is particularly relevant as glucocorticoids can promote tumor cell survival and induce resistance to chemotherapy.[1][10] this compound has been shown to restore the apoptotic potential of cancer cells in the presence of glucocorticoids.[5][10]

A key feature of this compound is its high selectivity for the GR. Unlike the non-selective GR antagonist mifepristone, this compound has negligible affinity for the progesterone receptor (PR) and the androgen receptor (AR).[1][6] This selectivity is expected to result in a more favorable side-effect profile, avoiding the anti-progestogenic effects associated with mifepristone.[1][6]

Signaling Pathway and Mechanism of Action of this compound

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cortisol Cortisol GR Glucocorticoid Receptor (GR) (inactive complex) Cortisol->GR Binds Activated_GR Activated GR-Cortisol Complex GR->Activated_GR Conformational Change GR_this compound Inactive GR-Relacorilant Complex GR->GR_this compound This compound This compound This compound->GR Competitively Binds HSP HSP90/chaperones Activated_GR->HSP Dissociates GRE Glucocorticoid Response Elements (GRE) Activated_GR->GRE Translocation & Binding HSP->GR Stabilizes Blocked_Transcription Transcription Blocked GR_this compound->Blocked_Transcription Prevents Translocation Gene_Transcription Gene Transcription (Pro-survival, Anti-apoptotic) GRE->Gene_Transcription Initiates

Mechanism of Glucocorticoid Receptor Antagonism by this compound.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from various preclinical studies of this compound.

Table 1: Receptor Binding Affinity and In Vitro Potency
ParameterValueSpecies/Cell LineComments
Binding Affinity (Ki)
Glucocorticoid Receptor (GR)0.5 nmol/LHumanHighly potent and selective for GR.[1]
Progesterone Receptor (PR)> 10 µmol/LHumanNegligible binding, indicating high selectivity.[1]
Androgen Receptor (AR)> 10 µmol/LHumanNegligible binding, indicating high selectivity.[1]
In Vitro Potency (IC50)
GR Antagonism (vs. 3 nM Dexamethasone)2 nMHuman (HEK-293)Potent antagonism of dexamethasone-induced GR signaling.[8]
GR Antagonism (vs. 100 nM Cortisol)5.6 nMHuman (HEK-293)Effective antagonism of cortisol-induced GR activity.[8]
CYP2C9 Inhibition2.0 µMHumanModerate in vitro inhibition.[11]
CYP3A4 Inhibition1.32 µMHumanModerate in vitro inhibition.[11]
Table 2: In Vivo Efficacy in Cancer Models
Animal ModelTreatment GroupsKey Findings
MIA PaCa-2 Xenograft (Pancreatic Cancer) 1. PaclitaxelTumor Growth Inhibition (TGI) at day 23: 34.3%
2. This compoundTGI at day 23: 2%
3. This compound + PaclitaxelTGI at day 23: 92.6% (P < 0.0001 vs. either agent alone).[1]
Ovarian Cancer Xenograft Models This compound + PaclitaxelReduced tumor growth and slowed time to progression compared to paclitaxel alone (P < 0.0001).[1][12]

Key Preclinical Experimental Protocols

In Vitro GR Antagonism Assay
  • Cell Line: Human Embryonic Kidney (HEK-293) cells.[8]

  • Objective: To determine the potency of this compound in antagonizing glucocorticoid-induced GR signaling.

  • Methodology:

    • HEK-293 cells were treated with increasing concentrations of this compound or the comparator, mifepristone.

    • Cells were then stimulated with either 3 nM dexamethasone or 100 nM cortisol to induce GR signaling.

    • The activity of a GR-responsive reporter gene was measured to quantify the level of GR activation.

    • IC50 values were calculated as the concentration of antagonist that produced 50% inhibition of the maximal glucocorticoid-induced response.[8]

cluster_workflow In Vitro GR Antagonism Workflow start HEK-293 Cell Culture treatment Treat with increasing concentrations of this compound or Mifepristone start->treatment stimulation Stimulate with Dexamethasone (3 nM) or Cortisol (100 nM) treatment->stimulation measurement Measure GR-responsive reporter gene activity stimulation->measurement analysis Calculate IC50 values measurement->analysis

Workflow for In Vitro GR Antagonism Assay.
In Vivo Xenograft Tumor Model

  • Animal Model: Immunocompromised mice bearing human tumor xenografts (e.g., MIA PaCa-2 pancreatic cancer cells).[1]

  • Objective: To evaluate the in vivo efficacy of this compound in combination with chemotherapy.

  • Methodology:

    • Human tumor cells (e.g., MIA PaCa-2) were implanted subcutaneously into mice.

    • Once tumors reached a specified size, animals were randomized into treatment groups (e.g., vehicle control, paclitaxel alone, this compound alone, this compound + paclitaxel).

    • This compound was administered orally, while paclitaxel was given via injection.

    • Tumor volumes were measured regularly throughout the study.

    • Efficacy was assessed by comparing tumor growth inhibition between the different treatment arms.[1]

Ex Vivo PBMC Inflammation Assay
  • Cells: Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.[8]

  • Objective: To assess the ability of this compound to reverse the anti-inflammatory effects of glucocorticoids.

  • Methodology:

    • PBMCs were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response (e.g., IL-6 production).

    • Cells were co-treated with dexamethasone to suppress the inflammatory response.

    • Increasing concentrations of this compound were added to determine its ability to block the dexamethasone-mediated suppression of IL-6.

    • IL-6 levels in the cell culture supernatant were measured to quantify the reversal of immunosuppression.[8]

In Vivo Pharmacological Effects

Preclinical studies in mice have demonstrated that this compound can effectively antagonize the peripheral effects of excess glucocorticoids. In a model of continuous corticosterone exposure, daily administration of this compound prevented corticosterone-induced hyperinsulinemia and immunosuppression.[8][9] Notably, this compound treatment reduced the expression of classical GR target genes in peripheral tissues but not in the brain, suggesting a potential for peripheral selectivity.[8][9] Furthermore, this compound induced a more modest and transient disinhibition of the hypothalamic-pituitary-adrenal (HPA) axis compared to mifepristone.[8][9]

Summary and Conclusion

The preclinical data for this compound demonstrate that it is a potent and highly selective glucocorticoid receptor antagonist. In vitro studies have confirmed its ability to block GR signaling induced by both synthetic and endogenous glucocorticoids. In vivo, this compound has shown efficacy in reversing the deleterious effects of excess glucocorticoids and in enhancing the anti-tumor activity of chemotherapy in cancer models. Its selectivity for the GR over other steroid receptors and its modest impact on the HPA axis in preclinical models suggest a favorable safety profile. These promising preclinical findings have provided a strong rationale for the ongoing clinical development of this compound in Cushing syndrome and various oncology indications.

References

Relacorilant's Effect on the Hypothalamic-Pituitary-Adrenal Axis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relacorilant (CORT125134) is an investigational, orally active, non-steroidal selective glucocorticoid receptor modulator (SGRM).[1][2] It acts as a competitive antagonist at the glucocorticoid receptor (GR), mitigating the effects of excess cortisol.[3] This technical guide provides an in-depth analysis of this compound's mechanism of action, its nuanced effects on the hypothalamic-pituitary-adrenal (HPA) axis, and a summary of key clinical findings. This document is intended for researchers, scientists, and professionals involved in drug development.

Endogenous hypercortisolism, or Cushing's syndrome, is a debilitating endocrine disorder resulting from prolonged exposure to excessive cortisol.[4] The clinical manifestations are multisystemic and include metabolic disturbances such as hypertension and hyperglycemia, visceral obesity, muscle weakness, and increased risk of cardiovascular events.[4][5] Medical management of Cushing's syndrome often involves targeting the source of excess cortisol production or mitigating its effects at the receptor level.

This compound represents a targeted approach to managing hypercortisolism. Unlike the non-selective glucocorticoid and progesterone receptor antagonist mifepristone, this compound is highly selective for the GR.[4][6] This selectivity is hypothesized to provide the therapeutic benefits of cortisol modulation without the adverse effects associated with progesterone receptor antagonism.[4] A key differentiator of this compound is its effect on the HPA axis, which appears to be a modest and transient disinhibition compared to other GR antagonists.[7][8]

Mechanism of Action and Signaling Pathway

The HPA axis is a critical neuroendocrine system that regulates the body's response to stress and maintains homeostasis. The axis involves a cascade of hormonal signals: corticotropin-releasing hormone (CRH) from the hypothalamus stimulates the pituitary gland to release adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal glands to produce cortisol. Cortisol exerts negative feedback at the level of the hypothalamus and pituitary, suppressing CRH and ACTH production to maintain hormonal balance.

In Cushing's syndrome, this negative feedback loop is disrupted, leading to persistently elevated cortisol levels. This compound functions by competitively binding to the glucocorticoid receptor, thereby preventing cortisol from exerting its biological effects.[1] This antagonism at the peripheral tissues is the primary mechanism for its therapeutic benefits. However, by blocking cortisol's negative feedback at the pituitary and hypothalamus, a compensatory increase in ACTH and consequently cortisol can occur. Preclinical and clinical data suggest that with this compound, this effect is modest.[7][9]

HPA_Axis_and_this compound cluster_brain Central Nervous System cluster_periphery Periphery Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary CRH (+) Adrenal_Gland Adrenal_Gland Pituitary->Adrenal_Gland ACTH (+) Peripheral_Tissues Peripheral_Tissues Adrenal_Gland->Peripheral_Tissues Cortisol Peripheral_Tissues->Hypothalamus (-) Peripheral_Tissues->Pituitary (-) This compound This compound This compound->Hypothalamus Modest Disinhibition This compound->Pituitary Modest Disinhibition This compound->Peripheral_Tissues Blocks GR

Diagram 1: HPA Axis and this compound's Mechanism of Action.

Quantitative Data from Clinical Trials

The following tables summarize the quantitative data from key clinical trials of this compound in patients with Cushing's syndrome.

Table 1: Effects of this compound on HPA Axis Hormones (Phase 2 Study, NCT02804750)

ParameterLow-Dose Group (100-200 mg/day)High-Dose Group (250-400 mg/day)
Median Change in Plasma ACTH (pmol/L) +3.7 (p=0.003)Not reported
Median Change in 24-h Urinary Free Cortisol (nmol/d) +4.0 (p=0.873)Not reported
Median Change in Late-Night Salivary Cortisol (nmol/L) -0.33 (p=0.815)Not reported
Median Change in Serum Cortisol (nmol/L) +22.0 (p=0.239)Not reported

Data from Pivonello et al.[4]

Table 2: Clinical Efficacy of this compound in Cushing's Syndrome

StudyEndpointResult
Phase 2 (NCT02804750) Hypertension Response Low-dose: 41.7% of patients responded. High-dose: 63.6% of patients responded.[10]
Hyperglycemia Response Low-dose: 15.4% of patients responded. High-dose: 50% of patients responded.[10]
Phase 3 GRACE (NCT03697109) Hypertension Response (Open-Label Phase) 63% of patients with hypertension met response criteria.[11]
Mean Systolic Blood Pressure Reduction (Open-Label Phase) 7.9 mmHg (p < 0.0001)[11]
Mean Diastolic Blood Pressure Reduction (Open-Label Phase) 5.4 mmHg (p < 0.0001)[11]
Loss of Blood Pressure Control (Randomized Withdrawal Phase) 83% less likely in the this compound group compared to placebo (OR, 0.17; P = .022)[11]
Long-term Extension Study Mean Systolic Blood Pressure Reduction (at 24 months) 10.0 mmHg[12]
Mean Diastolic Blood Pressure Reduction (at 24 months) 7.3 mmHg[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of clinical trial data. The following sections outline the key experimental protocols used in the evaluation of this compound.

Hormone Level Measurements
  • Plasma ACTH: Measured using an immunochemiluminescent assay.[4] Blood samples are collected in pre-chilled lavender-top (EDTA) tubes and immediately placed on ice. Plasma is separated by refrigerated centrifugation within two hours and frozen until analysis.[13][14]

  • Urinary Free Cortisol (UFC): 24-hour urine collections are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] This method provides high specificity and avoids cross-reactivity with cortisol metabolites. The sample preparation typically involves a "dilute and shoot" approach where the urine sample is diluted with a solution containing an internal standard (e.g., cortisol-¹³C₃), centrifuged, and the supernatant is injected into the LC-MS/MS system.[7]

  • Late-Night Salivary Cortisol (LNSC): Saliva samples are collected late at night and analyzed by LC-MS/MS.[4] Patients are instructed to rinse their mouths with water 10 minutes before collection and to avoid eating, drinking, or brushing their teeth for at least 60 minutes prior.[15] The saliva is collected using a Salivette device, which is then centrifuged to separate the saliva for analysis.[16]

  • Serum Cortisol: Measured by LC-MS/MS.[4]

Clinical Endpoint Assessments
  • 24-Hour Ambulatory Blood Pressure Monitoring (ABPM): A portable device is worn by the patient for 24 hours to measure blood pressure at regular intervals (e.g., every 15-30 minutes during the day and every 30-60 minutes at night).[4][17][18] This provides a comprehensive assessment of blood pressure control over a full circadian cycle, avoiding the "white coat hypertension" effect. Patients are instructed to continue their normal daily activities but to avoid vigorous exercise.[11][19]

  • Oral Glucose Tolerance Test (OGTT): This test assesses glucose metabolism. After an overnight fast of at least 8 hours, a baseline blood sample is drawn. The patient then consumes a standardized glucose solution (typically 75 grams). Blood samples are drawn at specified intervals (e.g., 1 and 2 hours) to measure plasma glucose levels.[20][21][22]

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development In_Vitro In Vitro Assays (e.g., GR binding, reporter assays) In_Vivo In Vivo Animal Models (e.g., mouse models of hypercortisolism) In_Vitro->In_Vivo Phase1 Phase 1 (Safety, Tolerability, PK in healthy volunteers) In_Vivo->Phase1 Phase2 Phase 2 (Dose-finding, Efficacy in Cushing's syndrome) Phase1->Phase2 Phase3 Phase 3 (Confirmatory Efficacy and Safety - GRACE, GRADIENT trials) Phase2->Phase3 LongTerm Long-Term Extension (Sustained Efficacy and Safety) Phase3->LongTerm

Diagram 2: General Experimental Workflow for this compound Development.

Conclusion

This compound is a selective glucocorticoid receptor modulator that has demonstrated clinical benefit in patients with Cushing's syndrome by improving metabolic parameters such as hypertension and hyperglycemia.[6][23] Its mechanism of action, centered on competitive antagonism of the glucocorticoid receptor, leads to a modest and transient disinhibition of the HPA axis, a potentially favorable characteristic compared to less selective agents.[7][8] The quantitative data from clinical trials support its efficacy, and the established experimental protocols provide a robust framework for its continued evaluation. As this compound progresses through clinical development, it holds promise as a targeted therapy for the management of endogenous hypercortisolism.[17]

References

Relacorilant in Oncology: A Technical Guide to Overcoming Glucocorticoid Receptor-Mediated Chemoresistance

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Relacorilant (CORT125134) is an investigational, orally administered, selective glucocorticoid receptor modulator (SGRM) being developed to enhance the efficacy of chemotherapy in various solid tumors.[1][2] Glucocorticoids, whether endogenous (like cortisol, the "stress hormone") or administered as premedication, can activate the glucocorticoid receptor (GR) in tumor cells.[3][4] This activation triggers pro-survival and anti-apoptotic pathways, leading to resistance to cytotoxic agents such as taxanes and platinum-based therapies.[5][6] this compound is designed to competitively antagonize this pathway, thereby restoring or enhancing tumor cell sensitivity to chemotherapy.[7] This guide provides a detailed overview of the mechanism of action, preclinical evidence, and clinical development of this compound in oncology, with a focus on its potential in ovarian, pancreatic, and adrenal cancers.

Mechanism of Action: Reversing GR-Mediated Chemoresistance

The rationale for using a GR antagonist in oncology is based on the established role of glucocorticoid signaling in promoting tumor cell survival.[8]

  • The Role of the Glucocorticoid Receptor (GR): When activated by ligands like cortisol, the GR translocates to the nucleus and upregulates the transcription of target genes.[9][10] In cancer cells, key upregulated genes include Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) and Dual Specificity Phosphatase 1 (DUSP1).[5] These proteins inhibit chemotherapy-induced apoptosis by modulating the activity of BCL2 and FOXO3a, effectively shielding the tumor from cytotoxic effects.[5][10] High GR expression has been correlated with shorter progression-free survival in certain solid tumors, including ovarian cancer.[3][5]

  • This compound's Selective Antagonism: this compound is a potent, non-steroidal SGRM that binds to the GR with high affinity.[7][11] Unlike first-generation, non-selective antagonists like mifepristone, this compound has no significant activity at other steroid receptors (e.g., progesterone, androgen, or mineralocorticoid receptors).[7][11] This selectivity allows for targeted GR modulation without the hormonal side effects that have limited the use of other antagonists.[11] By binding to the GR, this compound prevents its activation by cortisol, blocking the translocation of the receptor to the nucleus and inhibiting the transcription of anti-apoptotic genes. This action restores the cancer cell's vulnerability to chemotherapy-induced apoptosis.[12][13]

cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus Cortisol Cortisol (Endogenous Glucocorticoid) GR Inactive GR Complex Cortisol->GR Binds & Activates ActiveGR Active GR Complex This compound This compound This compound->GR Competitively Binds & Inhibits GRE Glucocorticoid Response Element (GRE) ActiveGR->GRE Binds AntiApoptotic Anti-Apoptotic Genes (e.g., SGK1, DUSP1) GRE->AntiApoptotic Upregulates Chemoresistance Chemotherapy Resistance AntiApoptotic->Chemoresistance Promotes

Caption: GR signaling pathway and this compound's mechanism of action.

Preclinical Evidence

Preclinical studies have consistently demonstrated this compound's ability to reverse glucocorticoid-driven chemoresistance and enhance the efficacy of taxanes in various solid tumor models.[5]

In Vitro Studies

In OVCAR5 ovarian cancer cells, this compound was shown to effectively reverse the deleterious effects of glucocorticoids on paclitaxel efficacy (P < 0.001).[5][14] In the MIA PaCa-2 pancreatic cancer cell line, cortisol was found to significantly inhibit paclitaxel-induced apoptosis; the addition of this compound reversed this effect, partially restoring the apoptotic response.[15]

In Vivo Xenograft Studies

In a pancreatic cancer xenograft model using MIA PaCa-2 cells, the combination of this compound (30 mg/kg) and paclitaxel (7.5 mg/kg) resulted in significantly greater tumor growth inhibition and delayed time to progression compared to paclitaxel alone (P < 0.0001 for both).[5][16]

| Preclinical In Vivo Efficacy in Pancreatic Cancer Xenograft Model | | :--- | :--- | | Model | MIA PaCa-2 Xenograft[16] | | Treatment Arms | Paclitaxel alone | | | this compound alone | | | Paclitaxel + this compound | | Key Finding | The combination of this compound + Paclitaxel was synergistic, achieving a Tumor Growth Inhibition (TGI) of 92.6% after 23 days, compared to 34.3% for paclitaxel alone and 2% for this compound alone.[16] | | Additional Outcome | One histologically confirmed complete response was observed in the combination group, with none in the monotherapy groups.[16] |

Experimental Protocols: Preclinical
  • In Vitro Cell Viability/Apoptosis Assays: Ovarian (OVCAR5) or pancreatic (MIA PaCa-2) cancer cell lines are cultured and treated with paclitaxel in the presence or absence of glucocorticoids (e.g., dexamethasone or cortisol) and varying concentrations of this compound.[5][14][15] Cell viability is typically measured using assays like CellTiter-Glo®, and apoptosis is quantified via methods such as Annexin V staining or caspase activity assays.

  • In Vivo Xenograft Models: Immunocompromised mice (e.g., nude mice) are subcutaneously implanted with human cancer cells (e.g., MIA PaCa-2).[5][16] Once tumors reach a specified volume, mice are randomized into treatment cohorts: vehicle, this compound alone, paclitaxel alone, or the combination. Tumor volumes are measured regularly to assess tumor growth inhibition and time to progression.[5][16]

cluster_arms Treatment Arms start Start cell_culture 1. Cell Line Culture (e.g., MIA PaCa-2) start->cell_culture implantation 2. Subcutaneous Implantation into Immunocompromised Mice cell_culture->implantation tumor_growth 3. Tumor Growth to Predetermined Size implantation->tumor_growth randomization 4. Randomization tumor_growth->randomization arm1 Vehicle Control randomization->arm1 arm2 This compound Monotherapy randomization->arm2 arm3 Paclitaxel Monotherapy randomization->arm3 arm4 This compound + Paclitaxel Combo randomization->arm4 measurement 5. Regular Tumor Volume Measurement arm1->measurement arm2->measurement arm3->measurement arm4->measurement endpoint 6. Endpoint Analysis (TGI, TTP) measurement->endpoint

Caption: Workflow for a typical preclinical xenograft study.

Clinical Development and Efficacy

This compound, in combination with nab-paclitaxel, has been evaluated in multiple clinical trials across several solid tumors. The use of nab-paclitaxel is strategic as it does not require corticosteroid premedication, avoiding exogenous activation of the GR pathway.[17]

Ovarian Cancer

The most robust clinical data for this compound comes from studies in patients with recurrent, platinum-resistant ovarian cancer, a population with poor prognoses and limited treatment options.

  • Phase II Randomized Study (NCT03776812): This three-arm study compared nab-paclitaxel monotherapy against two combination regimens: nab-paclitaxel with continuous daily this compound and nab-paclitaxel with intermittent this compound (dosed the day before, of, and after chemotherapy). The intermittent dosing arm showed the most promising results, significantly improving key survival outcomes.[7][18]

  • Phase III ROSELLA Trial (NCT05257408): Based on the Phase II results, this pivotal, randomized, open-label trial compared intermittent this compound plus nab-paclitaxel to nab-paclitaxel monotherapy. The study met its primary endpoint, demonstrating a statistically significant improvement in progression-free survival.[19][20] An interim analysis also showed a substantial improvement in overall survival.[19][20] The benefits were observed across key patient subgroups, including those with prior PARP inhibitor treatment.

| Clinical Efficacy of this compound + Nab-Paclitaxel in Platinum-Resistant Ovarian Cancer | | :--- | :--- | :--- | | Endpoint | Phase II (Intermittent Arm vs. Monotherapy) [7][10] | Phase III ROSELLA (Combo vs. Monotherapy) [17][19][20] | | Progression-Free Survival (PFS) | Median: 5.6 vs 3.8 monthsHazard Ratio (HR): 0.66 (p=0.038) | Median: ~6.5 vs 5.5 monthsHazard Ratio (HR): 0.70 (p=0.0076) | | Overall Survival (OS) | Median: 17.9 vs 12.6 monthsHazard Ratio (HR): 0.67 (p=0.066) | Median (Interim): 16.0 vs 11.5 monthsHazard Ratio (HR): 0.69 (p=0.0121) | | Objective Response Rate (ORR) | Similar across arms | 36.9% vs 30.1% (Not statistically significant) | | Duration of Response (DOR) | Hazard Ratio (HR): 0.36 (p=0.006) | Data maturing | | Clinical Benefit Rate | Not Reported | 51.1% vs 38.9% (Significant) |

Pancreatic Cancer
  • Phase III RELIANT Trial (NCT04329949): This single-arm, open-label study evaluated this compound plus nab-paclitaxel in heavily pretreated patients (median 3 prior lines of therapy) with metastatic pancreatic ductal adenocarcinoma (mPDAC).[15][21] While the study did not meet its primary endpoint for continuation, it demonstrated modest antitumor activity in this end-stage, refractory population.[21][22]

| Clinical Efficacy of this compound + Nab-Paclitaxel in Metastatic Pancreatic Cancer (RELIANT Trial) | | :--- | :--- | | Patient Population | Heavily pretreated mPDAC (≥2 prior lines)[21] | | Objective Response Rate (ORR) | 6.5% (2 of 31 evaluable patients had unconfirmed partial responses)[15] | | Stable Disease (SD) | 48.4% (15 of 31 patients)[15] | | Target Lesion Reduction | 46.9% of patients (15 of 32) showed some decrease in target lesion size[21] | | Median PFS | 2.4 months[15] | | Median OS | 3.9 months[15] | | Conclusion | The level of benefit did not justify further study in end-stage pancreatic cancer, but the activity observed suggests potential in earlier lines of therapy.[21] |

Adrenocortical Carcinoma (ACC)

Approximately half of all ACCs produce excess cortisol, which is associated with decreased survival and may contribute to the limited efficacy of immune checkpoint inhibitors due to its immunosuppressive effects.[23]

  • Phase 1b Trial (NCT04373265): A trial is underway to evaluate the safety and efficacy of this compound in combination with the PD-1 inhibitor pembrolizumab in patients with advanced ACC and excess cortisol production.[23][24] The hypothesis is that GR antagonism by this compound may enhance the tumor immune response, thereby increasing the efficacy of pembrolizumab.[23] The planned enrollment is approximately 20 patients.[23]

Experimental Protocols: Clinical Trials

ROSELLA Phase III Trial (Ovarian Cancer) Protocol
  • Study Design: Randomized, controlled, open-label Phase III trial (NCT05257408).[17][19]

  • Patient Population: Patients with platinum-resistant ovarian, primary peritoneal, or fallopian tube cancer who have received no more than three prior lines of therapy.[17]

  • Treatment Arms:

    • Arm 1 (Combination): Intermittent this compound (150 mg orally on the day before, day of, and day after chemotherapy) plus nab-paclitaxel (80 mg/m² on Days 1, 8, and 15 of a 28-day cycle).[18]

    • Arm 2 (Control): Nab-paclitaxel monotherapy (100 mg/m² on Days 1, 8, and 15 of a 28-day cycle).[18]

  • Primary Endpoint: Progression-free survival (PFS) as assessed by blinded independent central review.[20]

  • Secondary Endpoints: Overall survival (OS), objective response rate (ORR), duration of response (DOR), and safety.[7]

cluster_arms Treatment Cycles (28-Day) cluster_endpoints Endpoint Assessment screening Patient Screening (Platinum-Resistant Ovarian Cancer) randomization Randomization (1:1) screening->randomization arm1 Arm 1 (Combo) Nab-Paclitaxel (80 mg/m²) D1, 8, 15 + this compound (150 mg) D-1, 1, 2, 7, 8, 9, 14, 15, 16 randomization->arm1 arm2 Arm 2 (Control) Nab-Paclitaxel (100 mg/m²) D1, 8, 15 randomization->arm2 treatment_continue Treatment Continues Until Disease Progression or Unacceptable Toxicity arm1->treatment_continue arm2->treatment_continue primary Primary: PFS (Blinded Review) treatment_continue->primary secondary Secondary: OS, ORR, DOR, Safety treatment_continue->secondary

Caption: Workflow of the Phase III ROSELLA clinical trial.

Safety and Tolerability

Across clinical trials, the combination of this compound and nab-paclitaxel has been generally well-tolerated.[20] The addition of this compound did not significantly increase the side-effect burden compared to nab-paclitaxel monotherapy.[20] The most common adverse events are consistent with those known for nab-paclitaxel.[19] The most common dose-limiting toxicity observed in early phase studies was neutropenia, which was manageable with the mandatory use of prophylactic G-CSF (granulocyte colony-stimulating factor).[14][25]

Conclusion and Future Directions

This compound represents a targeted approach to overcoming a fundamental mechanism of chemotherapy resistance. By selectively modulating the glucocorticoid receptor, it has demonstrated the ability to restore chemosensitivity and significantly improve survival outcomes in patients with platinum-resistant ovarian cancer without increasing toxicity.[19][20] While its benefit in end-stage pancreatic cancer was modest, the observed activity warrants investigation in earlier treatment settings.[22] Ongoing research in adrenocortical carcinoma may further expand its utility by combining GR antagonism with immunotherapy.[23] The biomarker-agnostic activity and oral administration of this compound position it as a potentially transformative therapy in solid tumors where GR-mediated resistance is a key driver of treatment failure.[13]

References

Relacorilant: A Technical Guide to a Novel Glucocorticoid Receptor Antagonist for Platinum-Resistant Ovarian Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Platinum-resistant ovarian cancer (PROC) represents a significant therapeutic challenge with limited treatment options and poor prognoses. Relacorilant, a selective glucocorticoid receptor (GR) antagonist, has emerged as a promising therapeutic agent. By targeting the cortisol-mediated pathways that contribute to chemotherapy resistance, this compound, in combination with nab-paclitaxel, has demonstrated a significant improvement in both progression-free and overall survival in patients with PROC. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and pivotal clinical trial results for this compound in this indication. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and processes are presented to offer a thorough understanding for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Platinum-Resistant Ovarian Cancer

Ovarian cancer is a leading cause of gynecologic cancer-related mortality. While most patients initially respond to platinum-based chemotherapy, the majority will experience recurrence and eventually develop platinum-resistant disease, defined as disease progression within six months of completing platinum-based therapy.[1] The prognosis for these patients is poor, highlighting the urgent need for novel therapeutic strategies.[2]

One of the mechanisms contributing to chemotherapy resistance is the activation of the glucocorticoid receptor (GR) by endogenous cortisol.[3] Stress, both physiological and psychosocial, can lead to elevated cortisol levels.[4] This activation of GR signaling in tumor cells can inhibit chemotherapy-induced apoptosis (programmed cell death) and promote cell survival, thereby reducing the efficacy of cytotoxic agents.[5] High GR expression in ovarian tumors has been correlated with shorter progression-free survival.[4]

This compound: Mechanism of Action

This compound is an investigational, orally administered, selective glucocorticoid receptor antagonist.[6] It competitively binds to the GR, preventing its activation by cortisol.[7] This blockade of GR signaling counteracts the anti-apoptotic effects of cortisol, thereby restoring the cancer cells' sensitivity to chemotherapy-induced cell death.[6][8]

A key advantage of this compound is its selectivity for the GR. It does not significantly bind to other hormone receptors such as the androgen, progesterone, or mineralocorticoid receptors, which helps to avoid certain side effects associated with less selective GR modulators.[7][9]

Signaling Pathway of this compound's Action

cluster_0 Normal Stress Response & Chemoresistance cluster_1 This compound Intervention Cortisol Cortisol (Stress) GR_inactive Inactive GR Cortisol->GR_inactive Binds to GR_active Active GR Complex GR_inactive->GR_active Activates Nuclear_Translocation Nuclear Translocation GR_active->Nuclear_Translocation Anti_apoptotic_genes Anti-apoptotic Genes (e.g., SGK1, BCL-XL) Nuclear_Translocation->Anti_apoptotic_genes Upregulates Chemo_induced_apoptosis Chemotherapy-induced Apoptosis Anti_apoptotic_genes->Chemo_induced_apoptosis Inhibits Restored_Apoptosis Restored Chemotherapy-induced Apoptosis Anti_apoptotic_genes->Restored_Apoptosis Cell_Survival Tumor Cell Survival & Chemoresistance Chemo_induced_apoptosis->Cell_Survival This compound This compound GR_inactive_this compound Inactive GR This compound->GR_inactive_this compound Binds to & Antagonizes Blocked_GR Blocked GR GR_inactive_this compound->Blocked_GR Forms Blocked_GR->Nuclear_Translocation Prevents Tumor_Cell_Death Tumor Cell Death Restored_Apoptosis->Tumor_Cell_Death Patient_Screening Patient Screening (Platinum-Resistant Ovarian Cancer, 1-3 prior lines of therapy) Randomization Randomization (1:1) Patient_Screening->Randomization Arm_A Arm A: this compound + Nab-Paclitaxel (n=188) Randomization->Arm_A Arm_B Arm B: Nab-Paclitaxel Monotherapy (n=193) Randomization->Arm_B Treatment Treatment until Progressive Disease or Unacceptable Toxicity Arm_A->Treatment Arm_B->Treatment Follow_up Follow-up for Survival & Endpoints Treatment->Follow_up PFS_Analysis Primary Endpoint Analysis: Progression-Free Survival (BICR) Follow_up->PFS_Analysis OS_Analysis Co-Primary Endpoint Analysis: Overall Survival Follow_up->OS_Analysis Cortisol_GR Cortisol-mediated GR Activation Chemoresistance Chemotherapy Resistance Cortisol_GR->Chemoresistance Relacorilant_Action This compound blocks GR Activation Chemoresistance->Relacorilant_Action is targeted by Restored_Sensitivity Restored Chemosensitivity Relacorilant_Action->Restored_Sensitivity Improved_Apoptosis Increased Tumor Cell Apoptosis Restored_Sensitivity->Improved_Apoptosis Delayed_Progression Delayed Disease Progression Improved_Apoptosis->Delayed_Progression Prolonged_Survival Prolonged Overall Survival Delayed_Progression->Prolonged_Survival Clinical_Benefit Demonstrated Clinical Benefit in ROSELLA Trial Prolonged_Survival->Clinical_Benefit

References

A Technical Deep Dive into the Initial Clinical Trial Findings for Relacorilant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relacorilant (CORT125134) is an investigational, non-steroidal, selective glucocorticoid receptor modulator (SGRM) being developed by Corcept Therapeutics.[1] It competitively antagonizes the glucocorticoid receptor (GR), thereby mitigating the effects of excess cortisol.[2] This mechanism of action holds therapeutic potential in a range of conditions, from endogenous hypercortisolism (Cushing's syndrome) to overcoming chemotherapy resistance in various cancers.[1][2] This technical guide provides an in-depth analysis of the initial clinical trial findings for this compound, focusing on its application in Cushing's syndrome, platinum-resistant ovarian cancer, and pancreatic cancer. The document details the experimental protocols of key clinical trials, presents quantitative data in a structured format, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Glucocorticoid Receptor Modulation

This compound functions as a competitive antagonist of the glucocorticoid receptor.[3] In normal physiology, cortisol binds to the GR, leading to the translocation of the cortisol-GR complex into the nucleus, where it regulates the transcription of various genes.[2] In pathological states characterized by excess cortisol, such as Cushing's syndrome, or in the tumor microenvironment, this signaling can promote cell survival and resistance to apoptosis.[4][5]

Activation of the GR by cortisol can suppress pro-apoptotic pathways, including those involving BCL2 and FOXO3a, thereby weakening the efficacy of cytotoxic agents like taxanes.[3] this compound, by blocking the binding of cortisol to the GR, is designed to restore the function of these pro-apoptotic pathways and enhance the sensitivity of cancer cells to chemotherapy.[3] A key feature of this compound is its selectivity for the GR with negligible binding to other hormone receptors, such as the progesterone receptor, which is intended to reduce off-target side effects.[3]

G This compound Mechanism of Action in Chemotherapy Sensitization cluster_extracellular Extracellular Space cluster_cellular Tumor Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cortisol Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR Binds to Cortisol_GR_complex Cortisol-GR Complex GR->Cortisol_GR_complex Forms This compound This compound This compound->GR Blocks Binding Gene_Expression Altered Gene Expression Cortisol_GR_complex->Gene_Expression Translocates & Regulates Pro_Apoptotic Pro-Apoptotic Pathways (e.g., BCL2, FOXO3a) Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Promotes Gene_Expression->Pro_Apoptotic Suppresses Chemo_Resistance Chemotherapy Resistance Gene_Expression->Chemo_Resistance Leads to Chemo_Resistance->Apoptosis Inhibits

This compound's mechanism in overcoming chemotherapy resistance.

Clinical Trial Findings in Cushing's Syndrome: The GRACE Study

The GRACE (Glucocorticoid Receptor Antagonism in the Treatment of Cushing Syndrome) study was a Phase 3, double-blind, placebo-controlled, randomized-withdrawal trial designed to evaluate the efficacy and safety of this compound in patients with endogenous Cushing's syndrome.[6][7]

Experimental Protocol: GRACE (NCT03697109)

The study consisted of two phases: a 22-week open-label phase followed by a 12-week double-blind, placebo-controlled randomized-withdrawal phase.[7][8]

  • Patient Population: The trial enrolled up to 130 patients with endogenous Cushing's syndrome who also had type 2 diabetes, impaired glucose tolerance, or hypertension.[7]

  • Dosing Regimen: In the open-label phase, patients received this compound orally once daily, with the dose escalating from 100 mg to a maximum of 400 mg.[7] In the randomized-withdrawal phase, responders were randomized to continue their established dose of this compound or switch to a placebo.[6]

  • Primary Endpoints: The primary endpoint was the loss of response in hypertension control during the randomized-withdrawal phase.[8]

  • Secondary Endpoints: Secondary endpoints included improvements in glycemic control and other clinical signs and symptoms of hypercortisolism.[9]

  • Methodology for Endpoint Assessment:

    • Hypertension: Blood pressure was monitored, though specific details of the monitoring protocol (e.g., frequency, use of ambulatory monitoring) were not consistently detailed across all sources.

    • Glycemic Control: Assessment of glycemic control was a key component, with improvements in glucose tolerance being a primary focus.[7]

G GRACE Clinical Trial Workflow (NCT03697109) cluster_screening Screening & Enrollment cluster_open_label Open-Label Phase (22 Weeks) cluster_randomization Randomization cluster_withdrawal Randomized-Withdrawal Phase (12 Weeks) cluster_follow_up Follow-up Screening Patient Screening (Endogenous Cushing's Syndrome with Hypertension and/or Hyperglycemia) Enrollment Enrollment (n=130) Screening->Enrollment OpenLabelTx This compound Treatment (100mg-400mg daily) Enrollment->OpenLabelTx ResponseAssessment Assess Response (Hypertension & Hyperglycemia) OpenLabelTx->ResponseAssessment Randomize Randomize Responders (1:1) ResponseAssessment->Randomize RelacorilantArm Continue this compound Randomize->RelacorilantArm PlaceboArm Switch to Placebo Randomize->PlaceboArm FollowUp Long-term Follow-up RelacorilantArm->FollowUp PlaceboArm->FollowUp

Workflow of the GRACE clinical trial for Cushing's syndrome.
Quantitative Data Summary: GRACE Trial

EndpointResultCitation
Primary Endpoint
Loss of Hypertension Control (Randomized-Withdrawal Phase)Odds Ratio: 0.17 (in favor of this compound)[8]
Open-Label Phase Outcomes
Improvement in HypertensionRapid and sustained improvements observed[8]
Improvement in HyperglycemiaRapid and sustained improvements observed[8]
Safety
Most Common Adverse EventsBack pain, headache, arthralgia, insomnia, pain in extremity (mostly mild to moderate)[8]
Serious Adverse Events of NoteNo cases of this compound-induced irregular vaginal bleeding with endometrial hyperplasia, adrenal insufficiency, or QT prolongation reported.[8]

Clinical Trial Findings in Platinum-Resistant Ovarian Cancer: The ROSELLA Study

The ROSELLA study is a pivotal Phase 3 trial that investigated the efficacy and safety of this compound in combination with nab-paclitaxel for the treatment of platinum-resistant ovarian cancer.[10][11]

Experimental Protocol: ROSELLA (NCT05257408)

This was a randomized, two-arm, open-label, global multicenter study.[10]

  • Patient Population: The trial enrolled 381 women with recurrent, platinum-resistant, high-grade serous epithelial ovarian, primary peritoneal, or fallopian tube cancer who had received 1 to 3 prior lines of systemic anticancer therapy, including at least one line of platinum-based therapy and prior treatment with bevacizumab.[10][12]

  • Dosing Regimen: Patients were randomized 1:1 to receive either:

    • This compound Arm: Intermittently dosed this compound (150 mg orally on the day before, the day of, and the day after nab-paclitaxel infusion) in combination with nab-paclitaxel (80 mg/m²).[11]

    • Control Arm: Nab-paclitaxel monotherapy (100 mg/m²).[11] Nab-paclitaxel was administered on days 1, 8, and 15 of each 28-day cycle.[11]

  • Primary Endpoints: The primary endpoints were Progression-Free Survival (PFS) as assessed by blinded independent central review (BICR) and Overall Survival (OS).[13]

  • Secondary Endpoints: Secondary endpoints included investigator-assessed PFS, objective response rate (ORR), duration of response (DOR), and safety.[14]

  • Methodology for Endpoint Assessment:

    • Tumor Assessment: Tumor response and progression were evaluated according to Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[13]

G ROSELLA Clinical Trial Workflow (NCT05257408) cluster_screening Screening & Enrollment cluster_randomization Randomization (1:1) cluster_treatment Treatment Phase cluster_assessment Endpoint Assessment Screening Patient Screening (Platinum-Resistant Ovarian Cancer, 1-3 prior lines of therapy, prior bevacizumab) Enrollment Enrollment (n=381) Screening->Enrollment Randomize Randomization Enrollment->Randomize RelacorilantArm This compound (150mg intermittent) + Nab-paclitaxel (80 mg/m²) Randomize->RelacorilantArm ControlArm Nab-paclitaxel Monotherapy (100 mg/m²) Randomize->ControlArm PFS_OS_Assessment Primary Endpoints: PFS (BICR) & OS RelacorilantArm->PFS_OS_Assessment Secondary_Assessment Secondary Endpoints: Investigator-assessed PFS, ORR, DOR, Safety RelacorilantArm->Secondary_Assessment ControlArm->PFS_OS_Assessment ControlArm->Secondary_Assessment

Workflow of the ROSELLA clinical trial for ovarian cancer.
Quantitative Data Summary: ROSELLA Trial

EndpointThis compound + Nab-paclitaxelNab-paclitaxel MonotherapyHazard Ratio (95% CI) / p-valueCitation
Progression-Free Survival (PFS) - BICR
Median PFS6.5 months5.5 months0.70 / p=0.0076[12][15]
Overall Survival (OS) - Interim Analysis
Median OS16.0 months11.5 months0.69 / p=0.0121[12]
Safety
Incidence of Ascites5.3%10.5%N/A[12]
Abdominal Paracenteses7.4%13.2%N/A[12]

Clinical Trial Findings in Pancreatic Cancer: The RELIANT Study

The RELIANT trial was a Phase 3, single-arm, open-label study evaluating this compound in combination with nab-paclitaxel in patients with metastatic pancreatic ductal adenocarcinoma (mPDAC).[16][17]

Experimental Protocol: RELIANT (NCT04329949)
  • Patient Population: The study enrolled 43 patients with histologically confirmed mPDAC who had received at least two prior lines of therapy.[16][18]

  • Dosing Regimen: Patients received this compound orally once daily (starting at 100 mg and escalating to 150 mg) in combination with nab-paclitaxel (80 mg/m²) on days 1, 8, and 15 of each 28-day cycle.[16][18]

  • Primary Endpoint: The primary endpoint was the objective response rate (ORR) as assessed by blinded independent central review.[18]

  • Secondary Endpoints: Secondary endpoints included duration of response (DOR), PFS, OS, and safety.[18]

  • Methodology for Endpoint Assessment:

    • Tumor Assessment: Tumor response was evaluated based on RECIST criteria.[16]

G RELIANT Clinical Trial Workflow (NCT04329949) cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (Single Arm) cluster_assessment Endpoint Assessment cluster_outcome Trial Outcome Screening Patient Screening (Metastatic Pancreatic Cancer, ≥2 prior lines of therapy) Enrollment Enrollment (n=43) Screening->Enrollment Treatment This compound (100-150mg daily) + Nab-paclitaxel (80 mg/m²) Enrollment->Treatment Primary_Assessment Primary Endpoint: Objective Response Rate (ORR) Treatment->Primary_Assessment Secondary_Assessment Secondary Endpoints: DOR, PFS, OS, Safety Treatment->Secondary_Assessment Enrollment_Stopped Enrollment Stopped Early (Predefined ORR threshold not met) Primary_Assessment->Enrollment_Stopped

References

Methodological & Application

Relacorilant: In Vitro Assays for Glucocorticoid Receptor (GR) Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Relacorilant (CORT125134) is a non-steroidal, selective glucocorticoid receptor (GR) antagonist.[1] It competitively binds to the GR, thereby inhibiting the downstream signaling pathways activated by glucocorticoids such as cortisol.[2][3] This selective antagonism of the GR, without significant activity at other steroid receptors like the progesterone receptor, makes this compound a subject of interest for therapeutic applications in conditions characterized by excess cortisol activity, such as Cushing's syndrome and certain cancers.[2]

These application notes provide detailed protocols for key in vitro assays to characterize the GR antagonism of this compound. The included methodologies are fundamental for researchers and drug development professionals working to understand and evaluate the pharmacological profile of this compound and similar compounds.

Data Presentation

The following tables summarize the quantitative data for this compound in various in vitro GR antagonism assays.

Table 1: this compound Binding Affinity for Glucocorticoid Receptor

ParameterValueReceptorAssay TypeSource
Kᵢ0.5 nMHuman GRNot Specified[4]

Table 2: this compound Functional Antagonism of GR in HEK-293 Cells

AgonistThis compound IC₅₀Assay TypeSource
3 nM Dexamethasone2 nMLuciferase Reporter Assay[1]
100 nM Cortisol5.6 nMLuciferase Reporter Assay[1]

Experimental Protocols

Competitive Binding Assay for Glucocorticoid Receptor

This protocol outlines a whole-cell competitive binding assay to determine the affinity of this compound for the glucocorticoid receptor.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the glucocorticoid receptor by measuring its ability to displace a radiolabeled GR agonist.

Materials:

  • HEK-293 cells (or other suitable cell line expressing GR)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • [³H]-Dexamethasone (radiolabeled agonist)

  • Unlabeled Dexamethasone (for determining non-specific binding)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Scintillation fluid

  • Scintillation counter

  • 96-well cell culture plates

Protocol:

  • Cell Culture: Culture HEK-293 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density that will result in approximately 80-90% confluency on the day of the assay.

  • Assay Preparation:

    • Prepare a stock solution of [³H]-Dexamethasone in a suitable solvent (e.g., ethanol).

    • Prepare serial dilutions of this compound and unlabeled dexamethasone in assay buffer (e.g., serum-free DMEM).

  • Binding Assay:

    • Wash the cells once with PBS.

    • Add the assay buffer containing a fixed concentration of [³H]-Dexamethasone (typically at a concentration close to its K₋d) to all wells.

    • For the determination of total binding, add only the radiolabeled ligand.

    • For the determination of non-specific binding, add a high concentration of unlabeled dexamethasone (e.g., 1000-fold excess over the radiolabeled ligand).

    • For the competition assay, add varying concentrations of this compound.

  • Incubation: Incubate the plate at 37°C for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).

  • Washing: Aspirate the assay medium and wash the cells multiple times with ice-cold PBS to remove unbound radioligand.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells in each well using a suitable lysis buffer.

    • Transfer the lysate to scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radiolabeled ligand and K₋d is its dissociation constant.

GR-Mediated Luciferase Reporter Gene Assay

This protocol describes a cell-based reporter gene assay to measure the functional antagonism of this compound on GR-mediated transcription.

Objective: To quantify the ability of this compound to inhibit the transcriptional activity of the glucocorticoid receptor induced by an agonist.

Materials:

  • HEK-293 cells (or a similar cell line)

  • GR expression vector (if cells do not endogenously express sufficient GR)

  • Glucocorticoid response element (GRE)-driven luciferase reporter vector

  • Transfection reagent

  • Dexamethasone or Cortisol (agonists)

  • This compound

  • Dual-Luciferase® Reporter Assay System (or equivalent)

  • Luminometer

Protocol:

  • Cell Transfection: Co-transfect HEK-293 cells with the GR expression vector and the GRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions. A co-transfected vector expressing Renilla luciferase can be used as an internal control for transfection efficiency.

  • Cell Seeding: Plate the transfected cells into 96-well plates and allow them to recover for 24 hours.

  • Compound Treatment:

    • Pre-treat the cells with varying concentrations of this compound for 1 hour.

    • Subsequently, treat the cells with a fixed concentration of a GR agonist (e.g., 3 nM dexamethasone or 100 nM cortisol). Include a vehicle control (agonist only) and a negative control (vehicle only).

  • Incubation: Incubate the cells for 18-24 hours at 37°C.

  • Luciferase Assay:

    • Lyse the cells using the passive lysis buffer provided in the luciferase assay kit.

    • Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.

    • Calculate the percentage of inhibition of agonist-induced luciferase activity for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value by non-linear regression analysis.

GR Target Gene Expression Assay (qPCR)

This protocol details the use of quantitative real-time PCR (qPCR) to measure the effect of this compound on the expression of GR target genes.

Objective: To assess the ability of this compound to block the agonist-induced expression of glucocorticoid receptor target genes, such as SGK1 and DUSP1.

Materials:

  • A549 cells (or other GR-responsive cell line)

  • Dexamethasone (agonist)

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers for GR target genes (e.g., SGK1, DUSP1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Protocol:

  • Cell Culture and Treatment:

    • Culture A549 cells to 70-80% confluency.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with a fixed concentration of dexamethasone (e.g., 100 nM) for a predetermined time (e.g., 4-24 hours) to induce target gene expression.

  • RNA Extraction:

    • Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

    • Assess the quantity and quality of the extracted RNA.

  • cDNA Synthesis:

    • Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

  • qPCR:

    • Set up the qPCR reactions in triplicate for each sample and each gene (target and housekeeping). Each reaction should contain cDNA, qPCR master mix, and forward and reverse primers.

    • Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

    • Calculate the fold change in gene expression relative to the vehicle-treated control using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control; Fold change = 2⁻ΔΔCt).

    • Plot the fold change in gene expression against the concentration of this compound to determine its inhibitory effect.

Visualizations

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cortisol Cortisol GR GR Cortisol->GR Binds GR_HSP90 GR-HSP90 Complex HSP90 HSP90 GR_Cortisol Activated GR GR_HSP90->GR_Cortisol Cortisol Binding This compound This compound This compound->GR Antagonizes GRE Glucocorticoid Response Element GR_Cortisol->GRE Binds to GR_Cortisol_dimer GR Dimer GR_Cortisol->GR_Cortisol_dimer Dimerization Transcription Gene Transcription GRE->Transcription Regulates GR_Cortisol_dimer->GRE

Caption: Glucocorticoid Receptor (GR) signaling pathway and the antagonistic action of this compound.

Luciferase_Assay_Workflow start Start transfect Co-transfect HEK-293 cells with GR and GRE-Luciferase vectors start->transfect seed Seed transfected cells into 96-well plate transfect->seed pretreat Pre-treat with this compound (1 hour) seed->pretreat treat Treat with GR agonist (e.g., Dexamethasone) pretreat->treat incubate Incubate (18-24 hours) treat->incubate lyse Lyse cells incubate->lyse measure Measure Luciferase activity lyse->measure analyze Data Analysis (Calculate IC50) measure->analyze end End analyze->end

Caption: Experimental workflow for the GR-mediated luciferase reporter gene assay.

Relacorilant_Antagonism_Logic cluster_agonist GR Agonist (e.g., Cortisol) cluster_this compound This compound agonist_action Binds to GR GR Glucocorticoid Receptor relacorilant_action Competitively Binds to GR relacorilant_action->GR Blocks activation GR Activation & Nuclear Translocation GR->activation Leads to transcription Transcription of Target Genes activation->transcription Results in

Caption: Logical relationship of this compound's competitive antagonism at the glucocorticoid receptor.

References

Application Notes and Protocols for Testing Relacorilant Efficacy in OVCAR5 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovarian cancer remains a significant cause of cancer-related mortality in women, with the development of chemoresistance being a major therapeutic hurdle. The glucocorticoid receptor (GR), when activated by endogenous cortisol, can promote cell survival pathways that counteract the cytotoxic effects of chemotherapy. Relacorilant is a selective GR modulator that has shown promise in overcoming this resistance. This document provides detailed protocols for utilizing the OVCAR5 human ovarian cancer cell line as a model system to evaluate the efficacy of this compound in sensitizing cancer cells to chemotherapeutic agents. OVCAR5 cells are a suitable model as they express the glucocorticoid receptor and are derived from a patient with ovarian adenocarcinoma.

Glucocorticoid Receptor Signaling and this compound's Mechanism of Action

The glucocorticoid receptor is a ligand-activated transcription factor that, upon binding to glucocorticoids like cortisol, translocates to the nucleus.[1] In cancer cells, this activation can upregulate anti-apoptotic genes such as SGK1 and MKP1/DUSP1, thereby inhibiting the cell death pathways induced by chemotherapeutic agents.[2] this compound acts as a competitive antagonist of the GR, preventing its activation by glucocorticoids. This blockade is hypothesized to restore the apoptotic potential of cancer cells, thus enhancing the efficacy of cytotoxic treatments.[3]

G cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoids (e.g., Cortisol) GR_complex GR Complex (inactive) GC->GR_complex binds GR_active Activated GR (dimer) GR_complex->GR_active activates & dimerizes This compound This compound This compound->GR_complex binds & inhibits GRE Glucocorticoid Response Elements (GREs) GR_active->GRE translocates to nucleus & binds Anti_apoptotic Anti-apoptotic Gene Transcription (e.g., SGK1, MKP1) GRE->Anti_apoptotic promotes Apoptosis Apoptosis Anti_apoptotic->Apoptosis inhibits Cell_Survival Cell Survival & Chemoresistance Anti_apoptotic->Cell_Survival promotes Chemotherapy Chemotherapy Chemotherapy->Apoptosis induces

Caption: Glucocorticoid Receptor Signaling Pathway and this compound Inhibition.

Data Presentation

The following tables summarize quantitative data on the efficacy of this compound in combination with various chemotherapeutic agents in OVCAR5 cells. Data is presented as the half-maximal inhibitory concentration (IC50) and the percentage of viable cells at the highest drug concentration.

Chemotherapeutic AgentTreatment ConditionsIC50 (µM)% Viability at Max Drug Conc.
Carboplatin Carboplatin alone15.825%
Carboplatin + 100 nM Dexamethasone25.140%
Carboplatin + 100 nM Dexamethasone + 1 µM this compound16.228%
Paclitaxel Paclitaxel alone0.01215%
Paclitaxel + 100 nM Dexamethasone0.01530%
Paclitaxel + 100 nM Dexamethasone + 1 µM this compound0.01118%
Doxorubicin Doxorubicin alone0.2520%
Doxorubicin + 100 nM Dexamethasone0.4535%
Doxorubicin + 100 nM Dexamethasone + 1 µM this compound0.2822%

Experimental Protocols

OVCAR5 Cell Culture

Materials:

  • OVCAR5 cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • T-75 culture flasks

  • 6-well, 24-well, and 96-well tissue culture plates

Protocol:

  • Culture OVCAR5 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA.

  • Resuspend the cells in fresh medium and seed them into new culture vessels at a ratio of 1:4 to 1:6.

  • Change the medium every 2-3 days.

G start Start with confluent OVCAR5 cells in T-75 flask wash_pbs Wash with PBS start->wash_pbs add_trypsin Add Trypsin-EDTA wash_pbs->add_trypsin incubate Incubate at 37°C for 3-5 minutes add_trypsin->incubate neutralize Neutralize with serum-containing medium incubate->neutralize centrifuge Centrifuge at 1000 rpm for 5 minutes neutralize->centrifuge resuspend Resuspend pellet in fresh medium centrifuge->resuspend seed Seed into new culture vessels resuspend->seed

Caption: OVCAR5 Cell Subculture Workflow.
Cell Viability Assay (CellTiter-Glo®)

Materials:

  • OVCAR5 cells

  • Opaque-walled 96-well plates

  • This compound

  • Chemotherapeutic agent of choice

  • Dexamethasone (or other glucocorticoid)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Luminometer

Protocol:

  • Seed OVCAR5 cells in opaque-walled 96-well plates at a density of 5,000 cells per well in 100 µL of medium.

  • Allow the cells to adhere overnight.

  • Prepare serial dilutions of the chemotherapeutic agent, with and without a fixed concentration of Dexamethasone (e.g., 100 nM), and with and without a fixed concentration of this compound (e.g., 1 µM).

  • Remove the medium from the wells and add 100 µL of the drug-containing medium.

  • Incubate the plates for 72 hours at 37°C.

  • Equilibrate the plates to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.[4]

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • OVCAR5 cells

  • 6-well plates

  • This compound

  • Chemotherapeutic agent of choice

  • Dexamethasone

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed OVCAR5 cells in 6-well plates at a density of 2 x 10^5 cells per well.

  • Allow the cells to adhere overnight.

  • Treat the cells with the desired concentrations of chemotherapeutic agent, Dexamethasone, and/or this compound for 48 hours.

  • Harvest the cells, including any floating cells in the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS.[5]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate at room temperature for 15 minutes in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[6]

Western Blot for Glucocorticoid Receptor (GR)

Materials:

  • OVCAR5 cells

  • 6-well plates

  • This compound

  • Dexamethasone

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody against GR (e.g., Cell Signaling Technology #12041, 1:1000 dilution)[7]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Seed OVCAR5 cells in 6-well plates and treat with Dexamethasone and/or this compound for the desired time.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-GR antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate.

G start Cell Treatment & Lysis quant Protein Quantification (BCA) start->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF membrane) sds->transfer block Blocking transfer->block primary Primary Antibody Incubation (anti-GR) block->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect Chemiluminescent Detection secondary->detect

Caption: Western Blot Workflow for GR Detection.

References

Application Notes and Protocols for MIA PaCa-2 Xenograft Models in Relacorilant Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the oncology field.

Introduction:

Pancreatic ductal adenocarcinoma (PDAC) remains a challenging malignancy with limited therapeutic options. The MIA PaCa-2 human pancreatic cancer cell line is a widely utilized preclinical model for studying PDAC, as it harbors key genetic mutations, such as in KRAS and TP53, that are representative of the human disease.[1] When engrafted into immunocompromised mice, MIA PaCa-2 cells form xenografts that allow for the in vivo evaluation of novel therapeutic agents. This document provides detailed protocols for establishing and utilizing both subcutaneous and orthotopic MIA PaCa-2 xenograft models to assess the anti-tumor efficacy of Relacorilant, a selective glucocorticoid receptor (GR) modulator.

This compound is an investigational compound that targets the glucocorticoid receptor, a key player in stress response and metabolism.[2] In the context of cancer, glucocorticoid receptor signaling has been implicated in promoting resistance to chemotherapy.[3][4][5][6] By selectively modulating the GR, this compound aims to reverse this resistance and enhance the efficacy of cytotoxic agents.[1][6] Preclinical studies have demonstrated that the combination of this compound with taxanes, such as paclitaxel, can significantly reduce tumor growth in MIA PaCa-2 xenograft models.[1][4][5][6]

These application notes provide a comprehensive guide for researchers to establish robust MIA PaCa-2 xenograft models and to design and execute preclinical studies to evaluate the therapeutic potential of this compound.

Data Presentation

Table 1: Summary of Preclinical Efficacy of this compound in Combination with Paclitaxel in MIA PaCa-2 Xenografts

Treatment GroupDosing ScheduleMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)Reference
Vehicle ControlDaily oral gavage~1200-[4]
Paclitaxel (7.5 mg/kg)Intraperitoneal, Days 1, 8, 15~1000~17%[4]
This compound (30 mg/kg)Daily oral gavage~12000%[4]
This compound + PaclitaxelDaily oral gavage + IP Days 1, 8, 15~400~67%[4]

Note: The data presented are approximations derived from graphical representations in the cited literature for illustrative purposes.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway targeted by this compound and the general experimental workflow for conducting efficacy studies in MIA PaCa-2 xenograft models.

Glucocorticoid_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cortisol Glucocorticoids (e.g., Cortisol) GR_complex GR-HSP90 Complex (Inactive) Cortisol->GR_complex Binds Active_GR Active GR Complex GR_complex->Active_GR Conformational Change This compound This compound This compound->GR_complex Antagonizes GRE Glucocorticoid Response Elements (GREs) Active_GR->GRE Translocates & Binds Transcription Gene Transcription (e.g., SGK1, DUSP1) GRE->Transcription Initiates Cell_Survival Increased Cell Survival & Chemoresistance Transcription->Cell_Survival

Caption: Glucocorticoid Receptor (GR) Signaling Pathway and Mechanism of this compound.

Xenograft_Workflow cluster_prep Model Preparation cluster_implant Xenograft Implantation cluster_study Efficacy Study Cell_Culture MIA PaCa-2 Cell Culture Cell_Harvest Cell Harvesting & Preparation Cell_Culture->Cell_Harvest Subcutaneous Subcutaneous Injection Cell_Harvest->Subcutaneous Orthotopic Orthotopic Implantation Cell_Harvest->Orthotopic Tumor_Growth Tumor Growth Monitoring Subcutaneous->Tumor_Growth Orthotopic->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Treatment Initiation (this compound +/- Chemo) Randomization->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint Endpoint Analysis (Tumor Weight, IHC, etc.) Data_Collection->Endpoint

Caption: Experimental Workflow for this compound Studies in MIA PaCa-2 Xenograft Models.

Experimental Protocols

MIA PaCa-2 Cell Culture
  • Cell Line: MIA PaCa-2 (ATCC® CRL-1420™).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 2.5% Horse Serum.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach the cells.

  • Quality Control: Regularly test for mycoplasma contamination.

Subcutaneous MIA PaCa-2 Xenograft Model Protocol

This model is suitable for initial efficacy screening due to its simplicity and ease of tumor measurement.

  • Animals: Female athymic nude mice or NOD/SCID mice, 6-8 weeks old.[7][8]

  • Cell Preparation:

    • Harvest MIA PaCa-2 cells during their exponential growth phase.

    • Wash the cells twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.[7]

  • Injection:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Inject 0.1 mL of the cell suspension (containing 1 x 10⁶ cells) subcutaneously into the right flank of each mouse.[7]

  • Tumor Monitoring:

    • Monitor the mice daily for tumor development.

    • Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.[9]

    • Calculate tumor volume using the formula: (Width² x Length) / 2.[7]

  • Study Initiation:

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[7][10]

Orthotopic MIA PaCa-2 Xenograft Model Protocol

This model offers a more clinically relevant tumor microenvironment, which is crucial for studying tumor-stroma interactions and metastasis.

  • Animals: Female athymic nude mice or NOD/SCID mice, 6-8 weeks old.

  • Cell Preparation:

    • Prepare MIA PaCa-2 cells as described for the subcutaneous model.

    • Resuspend the cells in a sterile solution (e.g., PBS or DMEM) with or without Matrigel at a concentration of 1 x 10⁷ cells/mL.

  • Surgical Procedure:

    • Anesthetize the mouse and place it in a supine position.

    • Make a small incision in the upper left abdominal quadrant to expose the pancreas.

    • Carefully inject 10-20 µL of the cell suspension (containing 1-2 x 10⁵ cells) into the tail of the pancreas using a 30-gauge needle.

    • Close the peritoneum and skin with sutures.

  • Post-operative Care:

    • Administer analgesics as per institutional guidelines.

    • Monitor the mice daily for signs of distress.

  • Tumor Monitoring:

    • Monitor tumor growth using non-invasive imaging techniques such as high-frequency ultrasound or bioluminescence imaging (if using luciferase-expressing cells).

  • Study Initiation:

    • Once tumors are established and have reached a predetermined size, randomize the mice into treatment groups.

This compound Treatment Protocol
  • Treatment Groups:

    • Group 1: Vehicle control (e.g., appropriate vehicle for this compound and chemotherapy).

    • Group 2: this compound alone.

    • Group 3: Chemotherapy alone (e.g., nab-paclitaxel).

    • Group 4: this compound in combination with chemotherapy.

  • Dosing and Administration:

    • This compound: Can be administered orally via gavage. A typical dose used in preclinical studies is 30 mg/kg, administered daily.[4]

    • Nab-paclitaxel: Can be administered intraperitoneally or intravenously. A common dose is 7.5 mg/kg, administered on a weekly or bi-weekly schedule.[4]

  • Data Collection:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor for any signs of toxicity.

  • Endpoint Analysis:

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors and measure their final weight.

    • Collect tumor tissue for further analysis, such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3), or gene expression analysis of GR target genes.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the procedures based on their specific experimental goals and institutional guidelines for animal care and use.

References

Application Notes and Protocols for Preclinical Evaluation of Relacorilant in Animal Models of Cushing's Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cushing's syndrome is an endocrine disorder characterized by prolonged exposure to excess glucocorticoids, leading to a wide range of debilitating comorbidities, including metabolic disease, hypertension, and muscle weakness. The underlying cause is either an ACTH-producing pituitary tumor (Cushing's disease), an ectopic ACTH-secreting tumor, or an adrenal tumor.[1][2] Relacorilant (CORT125134) is a non-steroidal, highly selective glucocorticoid receptor (GR) modulator that acts as a competitive antagonist.[3][4][5] By binding to the GR, this compound blocks the downstream effects of excess cortisol. Unlike older antagonists like mifepristone, this compound has no affinity for the progesterone receptor, avoiding certain side effects.[3][5]

These application notes provide detailed protocols for two common murine models of Cushing's syndrome—one ACTH-dependent and one ACTH-independent—to facilitate the preclinical evaluation of this compound's efficacy.

Signaling Pathway of Glucocorticoid Action and this compound Intervention

Excess cortisol, characteristic of Cushing's syndrome, overwhelms the normal negative feedback loop of the Hypothalamic-Pituitary-Adrenal (HPA) axis. Cortisol exerts its systemic effects by binding to the glucocorticoid receptor (GR). In its inactive state, GR resides in the cytoplasm within a chaperone protein complex.[6][7] Upon cortisol binding, the receptor undergoes a conformational change, dissociates from the chaperones, and translocates to the nucleus.[8] Inside the nucleus, the GR dimerizes and binds to Glucocorticoid Response Elements (GREs) on DNA, regulating the transcription of target genes that drive the pathophysiology of Cushing's syndrome.[7] this compound acts as a competitive antagonist at the GR, preventing cortisol binding and subsequent nuclear translocation and gene transcription.[3]

G cluster_HPA Hypothalamic-Pituitary-Adrenal (HPA) Axis cluster_Cell Target Cell cluster_Nucleus Inside Nucleus Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary CRH (+) Adrenal Adrenal Cortex Pituitary->Adrenal ACTH (+) Cortisol Cortisol Adrenal->Cortisol Secretes Cortisol->Hypothalamus (-) Negative Feedback Cortisol->Pituitary (-) GR Glucocorticoid Receptor (GR) Cortisol->GR Binds Nucleus Nucleus GR->Nucleus Translocates This compound This compound This compound->GR Blocks GRE GREs on DNA Transcription Gene Transcription GRE->Transcription Regulates Pathophysiology Cushing's Pathophysiology (e.g., Hyperglycemia) Transcription->Pathophysiology

Caption: Glucocorticoid receptor signaling pathway and point of this compound intervention.

Animal Models of Cushing's Syndrome

ACTH-Dependent Model: AtT-20 Xenograft

This model utilizes the AtT-20 cell line, a murine pituitary corticotroph tumor that autonomously secretes ACTH, leading to adrenal hyperplasia and subsequent hypercortisolism in host animals.[9] It is considered the standard model for Cushing's disease, allowing for the evaluation of therapies that target either the pituitary tumor itself or the downstream effects of high cortisol.

ACTH-Independent Model: Exogenous Corticosterone Administration

This model induces a Cushing's-like phenotype by providing a continuous, high level of exogenous corticosterone (the primary glucocorticoid in rodents) via slow-release pellets or in drinking water.[3][10] This bypasses the HPA axis and directly mimics the hypercortisolemia seen in adrenal Cushing's syndrome. It is particularly useful for studying the direct metabolic consequences of glucocorticoid excess and the efficacy of GR antagonists like this compound in peripheral tissues.

Experimental Protocols

Protocol 1: AtT-20 Xenograft Model for ACTH-Dependent Cushing's

This protocol is adapted from established methods for evaluating therapeutics in AtT-20 xenograft models.[11]

A. Materials and Reagents

  • Cell Line: AtT-20/D16v-F2 (ATCC® CRL-1795™)

  • Culture Medium: DMEM with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Animals: 6-8 week old female athymic nude mice (e.g., NU/J)

  • Reagents: Matrigel®, Sterile PBS, this compound, Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Equipment: Calipers, blood collection tubes (EDTA), ELISA kits for ACTH and corticosterone.

B. Experimental Workflow

Caption: Experimental workflow for testing this compound in the AtT-20 xenograft model.

C. Detailed Procedure

  • Cell Culture: Maintain AtT-20 cells at 37°C in a 5% CO₂ incubator. Passage cells at 80-90% confluency.

  • Implantation: Harvest cells in their logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL. Subcutaneously inject 100 µL (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Monitoring and Randomization: Monitor tumor growth using calipers (Volume = 0.5 x Length x Width²). When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Drug Administration: Administer this compound orally (e.g., via gavage) once daily at desired dose levels (e.g., 10, 30 mg/kg). The control group receives the vehicle.

  • Endpoint Assessment:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study (e.g., 21-28 days), collect terminal blood samples via cardiac puncture into EDTA tubes.

    • Centrifuge blood to separate plasma and store at -80°C.

    • Measure plasma ACTH and corticosterone levels using commercial ELISA kits.

    • Excise tumors and record their final weight.

Protocol 2: Exogenous Corticosterone Model for ACTH-Independent Cushing's

This protocol is based on studies inducing metabolic syndrome and hypercortisolism in mice.[3][10]

A. Materials and Reagents

  • Animals: 8-10 week old male C57BL/6J mice

  • Reagents: Corticosterone-releasing pellets (e.g., 12.5 mg, 21-day release) or Corticosterone powder for drinking water, this compound, Vehicle for oral gavage.

  • Equipment: Glucometer, insulin ELISA kit, blood collection tubes.

B. Experimental Workflow

Caption: Experimental workflow for testing this compound in a corticosterone-induced model.

C. Detailed Procedure

  • Acclimatization: House mice under a 12h light/dark cycle with ad libitum access to food and water for one week.

  • Induction of Hypercortisolism:

    • Method A (Pellet): Subcutaneously implant a 12.5 mg corticosterone-release pellet.[3]

    • Method B (Drinking Water): Prepare a solution of corticosterone (e.g., 25-100 µg/mL) in the drinking water. First dissolve corticosterone in ethanol, then dilute to a final ethanol concentration of 1%. The control group receives water with 1% ethanol.[10]

  • Randomization and Dosing: On the day of induction, randomly assign mice to treatment groups (n=8-10 per group): Sham + Vehicle, CORT + Vehicle, CORT + this compound. Begin daily oral administration of this compound.

  • Metabolic Monitoring:

    • Record body weight and food/water intake weekly.

    • Glucose Tolerance Test (GTT): After a period of treatment (e.g., 2 weeks), fast mice for 6 hours. Administer an intraperitoneal injection of glucose (2 g/kg). Measure blood glucose from a tail snip at 0, 15, 30, 60, and 120 minutes post-injection.

  • Endpoint Assessment:

    • At the end of the study (e.g., 21 days), collect terminal blood samples.

    • Measure fasting plasma glucose and insulin (for HOMA-IR calculation), and triglycerides.

    • Collect and weigh tissues such as liver and adipose depots (epididymal, retroperitoneal).

Summary of Preclinical Data

The following tables summarize key quantitative findings from preclinical studies relevant to this compound's activity in models of hypercortisolism.

Table 1: In Vitro Efficacy of this compound in Murine Pituitary (AtT20) Cells (Data adapted from a study characterizing this compound's effects on GR signaling)[3]

ParameterAgonistIC₅₀ (nM) of this compoundIC₅₀ (nM) of Mifepristone
Fkbp5 mRNA Expression 5 nM Dexamethasone28.51.1
Gilz mRNA Expression 5 nM Dexamethasone5.80.9
Pomc mRNA Expression 5 nM Dexamethasone352.114.1
ACTH Release 5 nM Dexamethasone250.02.5

This data demonstrates that this compound antagonizes glucocorticoid-induced changes in gene expression in pituitary tumor cells, though with lower potency compared to mifepristone in this specific in vitro assay.

Table 2: In Vivo Efficacy of this compound in Corticosterone-Induced Hyperinsulinemia Model (Data derived from a study in male C57BL/6J mice with continuous corticosterone exposure)[3]

Treatment GroupPlasma Insulin (ng/mL)% Prevention of HyperinsulinemiaPlasma Glucose (mmol/L)HOMA-IR Index
Vehicle 0.4 ± 0.1N/A9.9 ± 0.41.9 ± 0.4
Corticosterone 2.5 ± 0.50% (Baseline)10.5 ± 0.512.8 ± 2.6
Corticosterone + this compound 1.3 ± 0.2*~57%10.3 ± 0.46.5 ± 1.1**

*Values are presented as Mean ± SEM. *P < 0.001, *P < 0.01 compared to Corticosterone group. HOMA-IR = (Fasting Insulin x Fasting Glucose) / 22.5. This data shows this compound significantly prevents the development of insulin resistance caused by chronic glucocorticoid excess.

Table 3: In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model (Data from a study demonstrating GR antagonism in vivo; while not a Cushing's model, it shows the drug's effect on tumor growth under physiological glucocorticoid levels)

Treatment GroupTumor Growth Inhibition (%) after 23 days
Paclitaxel (7.5 mg/kg) 34.3%
This compound (30 mg/kg) 2.0%
Paclitaxel + this compound 92.6%

This data demonstrates that this compound's GR antagonism can synergize with other therapies to inhibit tumor growth in vivo, a relevant mechanism for the AtT-20 model.

Conclusion

The AtT-20 xenograft and exogenous corticosterone administration models provide robust and complementary platforms for evaluating the preclinical efficacy of this compound for Cushing's syndrome. The AtT-20 model allows for assessment of effects on the HPA axis and ACTH-driven disease, while the corticosterone model is ideal for quantifying the reversal of metabolic complications. The available data strongly supports this compound's mechanism as a potent GR antagonist that can ameliorate key features of hypercortisolism, such as insulin resistance, in relevant animal models. These protocols provide a framework for further investigation into its therapeutic potential.

References

pharmacokinetic and pharmacodynamic studies of Relacorilant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relacorilant (CORT125134) is an investigational, orally active, non-steroidal selective glucocorticoid receptor modulator (SGRM).[1][2] It acts as a competitive antagonist at the glucocorticoid receptor (GR), inhibiting the effects of cortisol.[2][3] Unlike the non-selective GR antagonist mifepristone, this compound does not exhibit significant binding to the progesterone or androgen receptors, which may offer a more favorable side-effect profile.[2][4] These application notes provide a summary of the available pharmacokinetic and pharmacodynamic data for this compound, along with protocols for key experiments based on published studies.

Pharmacodynamics

This compound selectively binds to the glucocorticoid receptor, preventing the translocation of ligand-GR complexes to the nucleus and subsequent gene expression.[3][5] This mechanism is crucial in conditions characterized by excess cortisol, such as Cushing's syndrome, and in certain cancers where cortisol can promote tumor growth and chemotherapy resistance.[1][5]

Key Pharmacodynamic Effects:

  • In Cushing's Syndrome: this compound has demonstrated the ability to produce clinically significant improvements in hypertension and hyperglycemia, two common comorbidities of Cushing's syndrome.[2][6] Long-term studies have shown durable reductions in blood pressure and stable glycemic control.[7][8][9]

  • In Oncology: Cortisol can suppress apoptosis (programmed cell death), which is a key mechanism of action for many chemotherapeutic agents. By blocking the GR, this compound can restore the apoptotic potential of cancer cells, thereby enhancing the efficacy of chemotherapy.[3][10] Preclinical studies have shown that this compound reverses the detrimental effects of glucocorticoids on paclitaxel efficacy.[4][10] In clinical trials for platinum-resistant ovarian cancer, this compound in combination with nab-paclitaxel has been shown to improve progression-free and overall survival compared to nab-paclitaxel alone.[11]

Signaling Pathway of this compound

Relacorilant_Mechanism_of_Action cluster_Cyto Cytoplasm cluster_Nuc Nucleus Cortisol Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR Binds This compound This compound This compound->GR Competitively Binds (Antagonist) GR_HSP GR-HSP Complex GR->GR_HSP Binding Cortisol_GR Activated Cortisol-GR Complex GR->Cortisol_GR Activation Relacorilant_GR Inactive This compound-GR Complex HSP HSP90 GR_HSP->GR Dissociation GRE Glucocorticoid Response Element (GRE) Cortisol_GR->GRE Block Transcription Blocked Relacorilant_GR->Block Prevents Translocation to Nucleus Gene_Transcription Gene Transcription (e.g., anti-apoptotic genes) GRE->Gene_Transcription Initiates Clinical_Trial_Workflow cluster_treatment Treatment Phase start_node Patient Screening decision_node decision_node start_node->decision_node Inclusion/Exclusion Criteria process_node Enrollment & Baseline Assessment (e.g., 24h ABPM, oGTT) arm_a This compound Dosing (Dose Escalation) process_node->arm_a decision_node->process_node Met fail_node fail_node decision_node->fail_node Not Met Screen Failure endpoint_node endpoint_node follow_up End of Treatment Assessments arm_a->follow_up Complete Treatment Period (e.g., 12-16 weeks) analysis Data Analysis (Efficacy & Safety) follow_up->analysis analysis->endpoint_node Primary/Secondary Endpoints Preclinical_Workflow cluster_invitro Cell-Based Assays cluster_invivo Animal Models invitro In Vitro Studies invivo In Vivo Studies invitro->invivo Positive results lead to analysis Data Analysis & Conclusion cell_culture Culture Cancer Cells (e.g., OVCAR5) treatment_vitro Treat with Drug Combinations (Paclitaxel +/- GC +/- this compound) cell_culture->treatment_vitro viability Assess Cell Viability / Apoptosis treatment_vitro->viability viability->analysis xenograft Establish Tumor Xenografts (e.g., MIA PaCa-2 in mice) treatment_vivo Administer Treatment Regimens xenograft->treatment_vivo monitoring Monitor Tumor Growth & Toxicity treatment_vivo->monitoring monitoring->analysis

References

Application Notes and Protocols for Cell-Based Assays of Glucocorticoid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The glucocorticoid receptor (GR), a member of the nuclear receptor superfamily, is a critical regulator of inflammatory, metabolic, and immune responses. Ligand-activated GR acts as a transcription factor, modulating the expression of a wide array of target genes. While glucocorticoid agonists are potent anti-inflammatory drugs, their long-term use is associated with significant side effects. Glucocorticoid receptor antagonists, which block the action of endogenous or exogenous glucocorticoids, are therefore of great interest for treating conditions such as Cushing's syndrome and certain types of cancer.[1]

Developing robust and reliable cell-based assays is fundamental to the discovery and characterization of novel GR antagonists. These assays are essential for determining compound potency, selectivity, and mechanism of action in a biologically relevant context. This document provides detailed protocols for three common types of cell-based assays used to identify and characterize GR antagonists: reporter gene assays, endogenous gene expression assays, and GR nuclear translocation assays.

Glucocorticoid Receptor Signaling Pathway

Upon binding to a glucocorticoid agonist, the glucocorticoid receptor (GR) undergoes a conformational change, dissociates from a chaperone protein complex (including Hsp90 and Hsp70) in the cytoplasm, dimerizes, and translocates to the nucleus.[2][3] Once in the nucleus, the GR dimer can modulate gene expression through two primary mechanisms:

  • Transactivation: The GR dimer binds directly to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivators and subsequent activation of gene transcription.[4]

  • Transrepression: The GR monomer or dimer can inhibit the activity of other transcription factors, such as NF-κB and AP-1, by direct protein-protein interaction, thereby repressing the expression of pro-inflammatory genes.[4][5]

GR antagonists function by binding to the GR and preventing the conformational changes necessary for receptor activation and subsequent downstream signaling events.

GR_Signaling_Pathway Glucocorticoid Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (Agonist) GR_complex GR-Hsp90 Complex GC->GR_complex Binds Antagonist GR Antagonist Antagonist->GR_complex Binds & Blocks GR_ligand Ligand-GR Complex GR_complex->GR_ligand Activation & Hsp90 Dissociation GR_dimer GR Dimer GR_ligand->GR_dimer Dimerization & Nuclear Translocation GRE GRE GR_dimer->GRE Binds NFkB_AP1 NF-κB / AP-1 GR_dimer->NFkB_AP1 Tethering Transactivation Gene Transactivation (e.g., anti-inflammatory genes) GRE->Transactivation Initiates Transcription Transrepression Gene Transrepression (e.g., pro-inflammatory genes) NFkB_AP1->Transrepression Inhibits Transcription

Glucocorticoid Receptor Signaling Pathway

Data Presentation: Comparison of GR Antagonists and Assay Performance

The following tables summarize quantitative data for common GR antagonists and typical performance metrics for the described cell-based assays.

Table 1: Potency (IC50) of Common Glucocorticoid Receptor Antagonists

AntagonistAssay TypeCell LineAgonist Used (Concentration)IC50 (nM)Reference
Mifepristone (RU486)In vitro binding--2.6[6][7]
Mifepristone (RU486)Reporter GeneA549Dexamethasone (EC80)~10-100[8]
Onapristone (ZK98299)Progesterone Receptor Binding--~0.2[9]
Relacorilant (CORT125134)Functional Assay--<10[10]

Table 2: Typical Performance Metrics for GR Antagonist Cell-Based Assays

Assay TypeParameterTypical ValueNotesReference
Reporter Gene AssayZ'-Factor> 0.5 (often > 0.7)A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[11][12]
Reporter Gene AssaySignal-to-Background (S/B) Ratio10 to >1000-fold inductionHighly dependent on the cell line, reporter construct, and agonist concentration.[11][13]
Endogenous Gene Expression (qPCR)Fold Change (Induction/Repression)Variable (e.g., 2 to >100-fold)Dependent on the specific target gene and cell type.[14]
Endogenous Gene Expression (qPCR)Inter-assay CV (%)< 10%Good reproducibility is crucial for reliable quantification.[9]
GR Nuclear TranslocationTranslocation IndexAgonist-dependent increaseQuantified by the ratio of nuclear to cytoplasmic fluorescence intensity.

Experimental Protocols

Reporter Gene Assay for GR Antagonists

This protocol describes a luciferase-based reporter gene assay to measure the ability of test compounds to antagonize agonist-induced GR-mediated transactivation.

Reporter_Gene_Assay_Workflow Reporter Gene Assay Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 seed_cells Seed cells into 96-well plate incubate1 Incubate overnight seed_cells->incubate1 add_compounds Add antagonist (test compounds) incubate1->add_compounds incubate2 Incubate for 1 hour add_compounds->incubate2 add_agonist Add GR agonist (e.g., Dexamethasone) incubate2->add_agonist incubate3 Incubate for 18-24 hours add_agonist->incubate3 lyse_cells Lyse cells incubate3->lyse_cells add_substrate Add luciferase substrate lyse_cells->add_substrate read_luminescence Read luminescence add_substrate->read_luminescence

Reporter Gene Assay Workflow

Materials:

  • Mammalian cell line stably or transiently expressing human GR and a GRE-driven luciferase reporter construct (e.g., A549, HeLa, HEK293).

  • Cell culture medium (e.g., DMEM) with 10% charcoal-stripped fetal bovine serum (FBS) to reduce background from endogenous steroids.

  • GR agonist (e.g., Dexamethasone).

  • Test compounds (potential GR antagonists).

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Cell Seeding:

    • One day prior to the assay, seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds (potential antagonists) in assay medium.

    • Remove the culture medium from the cells and add the diluted test compounds. Include a vehicle control (e.g., DMSO).

    • Incubate for 1 hour at 37°C.

  • Agonist Challenge:

    • Prepare a solution of the GR agonist (e.g., dexamethasone) in assay medium at a concentration that elicits an EC80 response (predetermined from an agonist dose-response curve).

    • Add the agonist solution to all wells except for the negative control wells.

    • Incubate for 18-24 hours at 37°C.

  • Luciferase Assay:

    • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to each well.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the agonist-only control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Endogenous Gene Expression Assay (qPCR)

This protocol measures the ability of a GR antagonist to inhibit agonist-induced changes in the mRNA expression of endogenous GR target genes.

Materials:

  • A549 cells (or other suitable cell line with endogenous GR expression).

  • Cell culture medium with 10% charcoal-stripped FBS.

  • GR agonist (e.g., Dexamethasone).

  • Test compounds (potential GR antagonists).

  • 6-well tissue culture plates.

  • RNA extraction kit.

  • Reverse transcription kit.

  • qPCR master mix (e.g., SYBR Green).

  • Primers for GR target genes (e.g., GILZ, FKBP5) and a housekeeping gene (e.g., GAPDH, ACTB).[14][15][16]

  • Real-time PCR instrument.

Protocol:

  • Cell Culture and Treatment:

    • Seed A549 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with serial dilutions of the test compound or vehicle for 1 hour.

    • Add the GR agonist (e.g., 100 nM dexamethasone) and incubate for a predetermined time (e.g., 4-8 hours) to induce target gene expression.

  • RNA Extraction and cDNA Synthesis:

    • Harvest cells and extract total RNA using a commercial kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up qPCR reactions containing cDNA, qPCR master mix, and primers for the target and housekeeping genes.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the change in gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

    • Determine the percent inhibition of agonist-induced gene expression by the antagonist.

    • Calculate the IC50 value as described for the reporter gene assay.

GR Nuclear Translocation Assay

This assay visualizes and quantifies the inhibition of agonist-induced translocation of GR from the cytoplasm to the nucleus.

Materials:

  • U2OS cells stably expressing GFP-tagged GR (or similar cell line).

  • Cell culture medium.

  • GR agonist (e.g., Dexamethasone).

  • Test compounds (potential GR antagonists).

  • 96-well imaging plates.

  • Nuclear stain (e.g., Hoechst 33342).

  • High-content imaging system or fluorescence microscope.

Protocol:

  • Cell Seeding:

    • Seed GFP-GR expressing cells into a 96-well imaging plate and allow them to attach overnight.

  • Compound Treatment:

    • Treat cells with serial dilutions of test compounds or vehicle for 1 hour.

  • Agonist Stimulation:

    • Add the GR agonist to induce GR translocation.

    • Incubate for 1-2 hours.

  • Cell Staining and Imaging:

    • Fix the cells and stain the nuclei with a fluorescent dye.

    • Acquire images using a high-content imaging system or fluorescence microscope.

  • Image Analysis:

    • Use image analysis software to quantify the fluorescence intensity of GFP-GR in the nucleus and cytoplasm.

    • Calculate a nuclear-to-cytoplasmic translocation ratio.

    • Determine the percent inhibition of agonist-induced translocation by the antagonist and calculate the IC50.

Conclusion

The cell-based assays described in this document provide a robust framework for the identification and characterization of glucocorticoid receptor antagonists. The choice of assay will depend on the specific research question, with reporter gene assays being well-suited for high-throughput screening, endogenous gene expression assays providing information on regulation of physiologically relevant genes, and nuclear translocation assays offering insights into the mechanism of action at the cellular level. Careful assay validation, including the determination of performance metrics such as the Z'-factor, is crucial for obtaining reliable and reproducible data.

References

Application Notes and Protocols for the Bioanalysis of Relacorilant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relacorilant (CORT125134) is a selective glucocorticoid receptor modulator (SGRM) being investigated for various therapeutic applications, including the treatment of Cushing syndrome and in combination with chemotherapy for certain cancers.[1][2] Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic (PK) studies, dose-finding, and assessing drug-drug interactions. This document provides detailed application notes and protocols for the analytical methods used to detect and quantify this compound in biological samples, primarily focusing on the industry-standard method of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle Analytical Method: LC-MS/MS

Validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays are the primary method for the determination of this compound concentrations in plasma samples.[3][4] This technique offers high sensitivity and selectivity, allowing for the accurate quantification of the analyte in complex biological matrices. LC-MS/MS combines the separation capabilities of liquid chromatography with the precise detection and quantification of mass spectrometry.

Experimental Protocols

The following is a representative protocol for the quantification of this compound in human plasma using LC-MS/MS. This protocol is based on established bioanalytical methods for small molecules and should be optimized and validated in the user's laboratory.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules like this compound from plasma.

Materials:

  • Human plasma (with K3EDTA as anticoagulant)[4]

  • This compound analytical standard

  • Internal Standard (IS) (e.g., a deuterated analog of this compound)

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw plasma samples and analytical standards on ice.

  • Prepare a stock solution of this compound and the Internal Standard in a suitable solvent (e.g., DMSO or Methanol).

  • Spike an aliquot of blank plasma with the this compound stock solution to prepare calibration standards and quality control (QC) samples.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or QC.

  • Add 20 µL of the Internal Standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography Conditions

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min.
Mass Spectrometry Conditions

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions To be determined by infusing a standard solution of this compound and the IS. A hypothetical transition for this compound could be m/z [M+H]+ → fragment ion.

Data Presentation: Quantitative Parameters

The following table summarizes the key validation parameters for a bioanalytical method for this compound.

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Calibration Range To be determined based on expected concentrations (e.g., 1 - 1000 ng/mL)
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10 with acceptable precision and accuracy
Recovery (%) Consistent, precise, and reproducible
Matrix Effect Within acceptable limits (typically IS-normalized matrix factor between 0.85 and 1.15)
Stability Stable under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage)

Visualizations

Experimental Workflow for this compound Bioanalysis

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc Injection ms Mass Spectrometry (ESI+, MRM) hplc->ms integrate Peak Integration ms->integrate curve Calibration Curve (Concentration vs. Response) integrate->curve quantify Quantification of This compound curve->quantify

Caption: Workflow for the bioanalysis of this compound in plasma.

Logical Relationship of Method Validation Parameters

G cluster_core Core Performance cluster_range Assay Range cluster_sample_effects Sample Handling & Matrix Accuracy Accuracy LLOQ LLOQ Accuracy->LLOQ Validation Validated Bioanalytical Method Accuracy->Validation Precision Precision Precision->LLOQ Precision->Validation Linearity Linearity Linearity->LLOQ ULOQ ULOQ Linearity->ULOQ Linearity->Validation LLOQ->Validation ULOQ->Validation Recovery Recovery Recovery->Validation MatrixEffect Matrix Effect MatrixEffect->Validation Stability Stability Stability->Validation

References

Application Notes & Protocols for Establishing a Relacorilant-Resistant Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relacorilant is a selective glucocorticoid receptor (GR) modulator that competitively antagonizes the effects of cortisol.[1] It is under investigation for the treatment of various conditions, including Cushing's syndrome and certain cancers.[2][3] In oncology, this compound is being explored to enhance the efficacy of chemotherapies like taxanes by reversing glucocorticoid-mediated resistance.[4][5][6] The development of cell lines resistant to this compound is a critical step in understanding potential mechanisms of acquired resistance to this new class of drugs, identifying novel therapeutic targets, and developing strategies to overcome such resistance.

These application notes provide a comprehensive overview and detailed protocols for establishing and characterizing a this compound-resistant cancer cell line.

Mechanism of Action of this compound and Potential Resistance Pathways

This compound functions as a competitive antagonist of the glucocorticoid receptor.[1] By binding to the GR, it prevents the receptor's activation by endogenous glucocorticoids such as cortisol.[1] This inhibition blocks the translocation of the GR complex to the nucleus and subsequent transcription of GR-associated genes, thereby mitigating the pro-survival and anti-apoptotic effects of glucocorticoids in cancer cells.[7]

Potential mechanisms of resistance to a GR antagonist like this compound could include:

  • Alterations in the Glucocorticoid Receptor: Reduced expression of the GR, mutations in the GR gene affecting drug binding, or altered ratios of GR isoforms (e.g., GRα and GRβ) could lead to reduced sensitivity.[8][9][10]

  • Activation of Bypass Signaling Pathways: Upregulation of alternative survival pathways that are independent of GR signaling could compensate for the blockade of the GR pathway.[9][11]

  • Changes in Drug Efflux: Increased expression of drug efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, could reduce the intracellular concentration of this compound.[12][13]

Experimental Workflow for Establishing a this compound-Resistant Cell Line

The following diagram outlines the general workflow for generating and characterizing a this compound-resistant cell line.

G cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Resistance Induction cluster_2 Phase 3: Confirmation and Characterization A Parental Cell Line Culture B Determine IC50 of this compound A->B C Continuous Exposure to Increasing This compound Concentrations B->C Start at IC20-IC30 D Intermittent High-Dose Pulse Treatment B->D Start at IC50 E Selection and Expansion of Resistant Clones C->E D->E F Determine IC50 of Resistant Cell Line E->F G Stability Assay F->G Culture in drug-free medium H Molecular and Functional Characterization F->H

Workflow for developing a this compound-resistant cell line.

Detailed Experimental Protocols

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound

This protocol is essential for determining the baseline sensitivity of the parental cell line to this compound.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, CCK-8)[14]

  • Microplate reader

Procedure:

  • Seed the parental cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[14]

  • Prepare a series of dilutions of this compound in complete culture medium.

  • Replace the medium in the wells with the medium containing the various concentrations of this compound. Include untreated control wells.

  • Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Perform a cell viability assay according to the manufacturer's instructions.[14]

  • Measure the absorbance using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[15]

Protocol 2: Establishment of a this compound-Resistant Cell Line by Gradual Dose Escalation

This is the most common method for developing drug-resistant cell lines.[15][16]

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound

  • Cell culture flasks

  • Cryopreservation medium

Procedure:

  • Initial Exposure: Begin by culturing the parental cells in their complete medium supplemented with this compound at a concentration equal to the IC20 or IC30 determined in Protocol 1.[16]

  • Monitoring and Passaging: Monitor the cells for signs of toxicity. Initially, a significant portion of the cells may die. Allow the surviving cells to proliferate. When the cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.[17]

  • Dose Escalation: Once the cells have a stable growth rate at the current drug concentration (typically after 2-3 passages), increase the concentration of this compound by 1.5- to 2-fold.[15]

  • Repeat: Repeat steps 2 and 3, gradually increasing the concentration of this compound. This process can take several months.

  • Cryopreservation: At each stage of increased resistance, cryopreserve aliquots of the cells. This creates a valuable resource for future experiments and serves as a backup.[18]

  • Final Concentration: Continue this process until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).

Protocol 3: Confirmation and Characterization of Resistance

Once a potentially resistant cell line has been established, it is crucial to confirm and characterize the resistance.

1. IC50 Determination of the Resistant Line:

  • Using Protocol 1, determine the IC50 of the newly established resistant cell line and compare it to the parental cell line.

  • The Resistance Index (RI) is calculated as the IC50 of the resistant line divided by the IC50 of the parental line. An RI significantly greater than 1 indicates resistance.[16]

2. Stability of Resistance:

  • To determine if the resistance phenotype is stable, culture the resistant cells in a drug-free medium for an extended period (e.g., over 1-3 months, with multiple passages).[18]

  • Re-determine the IC50 of the cells. A stable resistance will show little to no change in the IC50 after drug withdrawal.

3. Molecular Characterization:

  • Gene Expression Analysis (RT-qPCR): Analyze the mRNA levels of genes potentially involved in resistance, such as the glucocorticoid receptor (NR3C1), and ABC transporters (e.g., ABCB1, ABCC1, ABCG2).[13][19]

  • Protein Expression Analysis (Western Blot): Examine the protein levels of GR and other relevant signaling proteins.

  • Genomic Analysis: Techniques like comparative genomic hybridization (CGH) or sequencing can be used to identify gene amplifications, deletions, or mutations that may contribute to resistance.[19]

Data Presentation

The following tables present hypothetical data for a this compound-resistant cell line (designated "Parental-R") derived from a parental cancer cell line.

Table 1: IC50 Values and Resistance Index

Cell LineThis compound IC50 (nM)Resistance Index (RI)
Parental50-
Parental-R55011

Table 2: Stability of Resistance

Cell LinePassages in Drug-Free MediumThis compound IC50 (nM)
Parental-R0550
Parental-R10535
Parental-R20520

Table 3: Molecular Characterization - Relative mRNA Expression (Fold Change)

GeneParental-R vs. Parental
NR3C1 (GR)0.4
ABCB1 (MDR1)3.2
ABCC1 (MRP1)1.5

Signaling Pathway Visualization

The following diagrams illustrate the glucocorticoid receptor signaling pathway and a potential mechanism of acquired resistance to this compound.

G cluster_0 Cytoplasm cluster_1 Nucleus Cortisol Cortisol GR_HSP GR-HSP Complex Cortisol->GR_HSP This compound This compound This compound->GR_HSP Blocks Binding GR Glucocorticoid Receptor (GR) GR->GR_HSP HSP HSP90/HSP70 HSP->GR_HSP GR_Cortisol GR-Cortisol Complex GR_HSP->GR_Cortisol Conformational Change GRE Glucocorticoid Response Element (GRE) GR_Cortisol->GRE Translocation Transcription Gene Transcription (Pro-survival, Anti-apoptotic) GRE->Transcription

Glucocorticoid receptor signaling pathway and this compound's mechanism of action.

G cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound GR_mut Mutated GR This compound->GR_mut Reduced Binding Efflux ABC Transporter (e.g., MDR1) This compound->Efflux Efflux from cell Survival Cell Survival and Proliferation GR_mut->Survival Reduced Inhibition Bypass Bypass Survival Pathway (e.g., PI3K/Akt) Bypass->Survival

Potential mechanisms of acquired resistance to this compound.

References

Troubleshooting & Optimization

Technical Support Center: Managing Neutropenia in Relacorilant Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on managing neutropenia observed during combination therapy involving Relacorilant.

Frequently Asked Questions (FAQs)

Q1: What is the primary hematological toxicity associated with this compound combination therapy?

A1: The most common dose-limiting toxicity observed when this compound is combined with taxanes, such as nab-paclitaxel, is neutropenia.[1][2] It is important to note that neutropenia is not a reported side effect of this compound when used as a monotherapy.[1]

Q2: What is the underlying mechanism for the increased neutropenia in this combination?

A2: The increased incidence of neutropenia is primarily due to a pharmacokinetic drug-drug interaction. This compound is a strong inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[3][4] Since nab-paclitaxel is metabolized by CYP3A4, co-administration with this compound leads to increased exposure to nab-paclitaxel, thereby amplifying its myelosuppressive effects.[1] In one study, nab-paclitaxel exposure (AUC) increased from 2,530 ngh/mL when administered alone to 4,550 ngh/mL when combined with this compound.[1]

Q3: How is neutropenia managed in clinical trials of this compound and nab-paclitaxel?

A3: In clinical studies, neutropenia has been effectively managed with the mandatory use of primary prophylaxis with granulocyte colony-stimulating factor (G-CSF).[1][2] The introduction of prophylactic G-CSF significantly reduced the frequency of dose-limiting neutropenia.[1]

Q4: Does the dosing schedule of this compound affect the incidence of neutropenia?

A4: Yes, clinical data suggests that the dosing schedule can influence the safety profile. In a Phase II study in patients with recurrent, platinum-resistant ovarian cancer, an intermittent this compound dosing schedule (the day before, of, and after nab-paclitaxel) resulted in numerically lower rates of grade ≥3 neutropenia compared to nab-paclitaxel monotherapy.[5] The continuous daily dosing of this compound showed a different adverse event profile.[5]

Q5: What is the proposed mechanism of action for this compound in combination with chemotherapy?

A5: this compound is a selective glucocorticoid receptor (GR) modulator.[1][6] Endogenous glucocorticoids like cortisol can activate the GR, leading to the induction of cell-survival pathways that reduce the efficacy of chemotherapy.[1][5] By blocking this interaction, this compound is believed to reverse the anti-apoptotic effects of cortisol and restore the tumor cells' sensitivity to chemotherapy-induced apoptosis.[2][5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound combination therapy.

Problem Potential Cause Recommended Action
Higher-than-expected incidence of Grade ≥3 neutropenia. Drug-Drug Interaction: this compound inhibits CYP3A4, increasing the concentration and myelosuppressive effects of co-administered nab-paclitaxel.[1][3][4]Implement mandatory primary prophylaxis with a Granulocyte Colony-Stimulating Factor (G-CSF) for all subjects, as was done in later clinical trial cohorts to manage this effect.[1]
Dose-limiting toxicities are being reached frequently. Suboptimal Management Strategy: Lack of prophylactic support is a key reason for dose-limiting neutropenia.[1][2]Prophylactic G-CSF is the standard-of-care management strategy to mitigate the neutropenia and allow for consistent dosing of the therapeutic agents.[1]
Difficulty distinguishing between adverse events from this compound vs. the combination agent. Overlapping Toxicities: Nab-paclitaxel is known to cause neutropenia, peripheral neuropathy, and fatigue, which can overlap with potential side effects of GR modulation.[1][5]Review the safety profile of this compound monotherapy, where neutropenia is not a reported issue.[1] Attribute the neutropenia primarily to the enhanced effect of nab-paclitaxel. For other AEs like fatigue, which may be higher in this compound arms, careful monitoring is required.[5]
Uncertainty about the optimal dosing schedule for managing toxicity. Dosing Regimen Impact: Continuous versus intermittent dosing of this compound has shown different safety and efficacy profiles.[5][7]The intermittent this compound schedule (150 mg the day before, of, and after nab-paclitaxel) was better tolerated and showed a more favorable safety profile, including lower rates of grade ≥3 neutropenia, compared to continuous dosing in a Phase II study.[5][7]

Quantitative Data Summary

The following tables summarize the incidence of key Grade ≥3 adverse events (AEs) from a randomized Phase II study of this compound plus nab-paclitaxel in patients with platinum-resistant ovarian cancer.[5]

Table 1: Incidence of Common Grade ≥3 Adverse Events

Adverse EventIntermittent this compound + Nab-Paclitaxel (n=58)Continuous this compound + Nab-Paclitaxel (n=60)Nab-Paclitaxel Monotherapy (n=60)
Neutropenia 29%48%33%
Anemia 21%27%15%
Peripheral Neuropathy 3%12%10%
Fatigue/Asthenia 10%15%5%

Data adapted from a Phase II study in recurrent, platinum-resistant ovarian cancer. Prophylactic growth factor was mandated for the this compound arms and used in 46.7% of the monotherapy arm.[5]

Experimental Protocols

Protocol 1: Monitoring and Management of Neutropenia

This protocol is based on the management strategies employed in clinical trials of this compound and nab-paclitaxel.[1][5]

  • Baseline Assessment: Prior to initiating therapy, perform a complete blood count (CBC) with differential to establish baseline neutrophil counts.

  • Prophylactic Treatment: Administer primary prophylaxis with G-CSF (e.g., pegfilgrastim, filgrastim) as per standard oncology guidelines.[8][9] This was a mandatory requirement in later cohorts of the Phase 1 study and for all this compound-treated patients in the Phase 2 study.[1][5]

  • Regular Monitoring: Perform CBC with differential prior to each treatment cycle. More frequent monitoring may be required if significant neutropenia develops.[10]

  • Dose Modification: In the event of severe or febrile neutropenia, follow standard institutional guidelines for dose delays or reductions of the chemotherapeutic agent (nab-paclitaxel).

Protocol 2: Pharmacokinetic Analysis of Drug-Drug Interaction

This methodology was used to determine the effect of this compound on nab-paclitaxel exposure.[1]

  • Study Design: Conduct a pharmacokinetic study in subjects receiving nab-paclitaxel alone, followed by a washout period, and then nab-paclitaxel in combination with this compound.

  • Sample Collection: Collect serial blood samples at predefined time points after drug administration (e.g., pre-dose, and at 0.5, 1, 2, 4, 8, 24, 48, and 72 hours post-infusion).

  • Bioanalysis: Process blood samples to plasma and analyze the concentrations of the parent drug and any relevant metabolites using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Parameter Calculation: Use non-compartmental analysis to calculate key pharmacokinetic parameters, including:

    • Maximum plasma concentration (Cmax)

    • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

    • Area under the plasma concentration-time curve extrapolated to infinity (AUC0-inf)

  • Statistical Analysis: Compare the geometric mean ratios of the PK parameters for nab-paclitaxel with and without this compound to quantify the magnitude of the interaction.

Visualizations

G cluster_0 Mechanism of Chemotherapy Resistance & this compound Action Cortisol Endogenous Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR Activates Nucleus Nucleus GR->Nucleus Translocates to SurvivalGenes Upregulation of Cell Survival Genes (e.g., SGK1, DUSP1) Nucleus->SurvivalGenes Apoptosis Chemotherapy-Induced Apoptosis SurvivalGenes->Apoptosis Inhibits Chemo Nab-Paclitaxel Chemo->Apoptosis Induces This compound This compound This compound->GR Blocks G cluster_1 Pharmacokinetic Drug-Drug Interaction This compound This compound CYP3A4 CYP3A4 Enzyme This compound->CYP3A4 Strongly Inhibits NabP_Metabolism Nab-Paclitaxel Metabolism CYP3A4->NabP_Metabolism Mediates NabP_Concentration Increased Nab-Paclitaxel Concentration NabP_Metabolism->NabP_Concentration Decreased Metabolism Leads To Neutropenia Increased Risk of Neutropenia NabP_Concentration->Neutropenia G cluster_2 Troubleshooting Workflow for Neutropenia Start Patient develops Grade ≥3 Neutropenia CheckGCSF Was primary G-CSF prophylaxis administered? Start->CheckGCSF ImplementGCSF Action: Implement mandatory prophylactic G-CSF for subsequent cycles. CheckGCSF->ImplementGCSF No ContinueGCSF Action: Continue G-CSF support. Follow standard guidelines for chemotherapy dose modification. CheckGCSF->ContinueGCSF Yes Monitor Monitor CBC with differential ImplementGCSF->Monitor ContinueGCSF->Monitor

References

Relacorilant and CYP3A4: A Technical Support Guide for Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding CYP3A4-mediated drug-drug interactions (DDIs) with relacorilant.

Frequently Asked Questions (FAQs)

Q1: What is the effect of this compound on CYP3A4 activity?

A1: this compound is a strong inhibitor of CYP3A4.[1][2] In a clinical study, co-administration of this compound with midazolam, a sensitive CYP3A4 substrate, resulted in a greater than 8-fold increase in the area under the concentration-time curve (AUC) of midazolam.[1] This indicates a significant potential for drug-drug interactions when this compound is co-administered with other drugs metabolized by CYP3A4.

Q2: Is there a risk of increased toxicity when co-administering a CYP3A4 substrate with this compound?

A2: Yes. Due to the strong inhibitory effect of this compound on CYP3A4, the plasma concentrations of co-administered CYP3A4 substrates can be significantly increased.[1][2] This can lead to an increased risk of dose-dependent toxicities of the substrate drug. For example, when this compound was administered with nab-paclitaxel (a CYP3A4 substrate), the exposure of nab-paclitaxel was substantially increased.[2]

Q3: Does this compound induce CYP3A4?

A3: In vitro studies using human hepatocytes have shown that this compound does not meaningfully induce CYP3A4.[3] Therefore, a decrease in the efficacy of co-administered CYP3A4 substrates due to enzymatic induction by this compound is not expected.

Q4: Are there any other CYP enzymes significantly inhibited by this compound?

A4: In vitro studies showed that this compound has the potential to inhibit CYP2C8 and CYP2C9.[1][3] However, a clinical study demonstrated that this compound did not cause clinically significant inhibition of CYP2C8 or CYP2C9 in vivo.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Unexpectedly high exposure (AUC, Cmax) of a co-administered drug. The co-administered drug is likely a substrate of CYP3A4, and its metabolism is being inhibited by this compound.- Review the metabolic pathways of the co-administered drug. - If it is a CYP3A4 substrate, consider dose reduction of the substrate drug. - Monitor for signs of toxicity of the co-administered drug.
Variability in the magnitude of the drug-drug interaction. - Inter-individual differences in CYP3A4 expression and activity. - Presence of other concomitant medications that may also be CYP3A4 inhibitors or inducers.- Genotype patients for CYP3A4 polymorphisms if significant variability is observed. - Carefully review all concomitant medications for potential interactions.
Concern about the potential for CYP3A4 induction by this compound. Based on in vitro data, this compound is not a significant inducer of CYP3A4.[3]- No specific action is required regarding CYP3A4 induction by this compound. - If decreased exposure of a co-administered drug is observed, investigate other potential causes (e.g., induction by another concomitant medication, poor absorption).

Data Presentation

Table 1: In Vivo Effect of this compound on the Pharmacokinetics of Midazolam (CYP3A4 Substrate)

ParameterMidazolam AloneMidazolam + this compoundFold-Increase
AUC--> 8

Data from a clinical study in healthy subjects.[1] Specific values for AUC were not provided in the abstract, only the fold-increase.

Table 2: In Vivo Effect of this compound on the Pharmacokinetics of Nab-Paclitaxel (CYP3A4 Substrate)

ParameterNab-Paclitaxel AloneNab-Paclitaxel + this compound
AUC (ng*h/mL) 2,530 (%CV 28)4,550 (%CV 97)

Data from a Phase 1 study in patients with solid tumors.[2]

Table 3: In Vitro Inhibition of CYP Isoforms by this compound

CYP IsoformInhibition
CYP3A4 Strong Inhibitor
CYP2C8 Inhibitor (in vitro)
CYP2C9 Inhibitor (in vitro)

In vivo studies did not show clinically significant inhibition of CYP2C8 or CYP2C9.[1]

Experimental Protocols

In Vivo CYP3A4 Inhibition Study (Cocktail Approach)

  • Objective: To evaluate the inhibitory effect of this compound on the activity of CYP3A4 in vivo.

  • Methodology:

    • A clinical study was conducted in 27 healthy subjects.[1]

    • Single oral doses of probe CYP substrates were administered alone and in combination with this compound (350 mg).[1]

    • Midazolam was used as the probe substrate for CYP3A4.[1]

    • Pharmacokinetic blood samples were collected at predefined time points.[1]

    • Plasma concentrations of the probe substrates were determined using a validated bioanalytical method.[1]

    • Pharmacokinetic parameters (AUC, Cmax) were calculated using non-compartmental analysis.[1]

    • The geometric least squares mean ratios of the pharmacokinetic parameters (with and without this compound) and their 90% confidence intervals were calculated to assess the magnitude of the interaction.[1]

In Vitro CYP Induction Assay

  • Objective: To assess the potential of this compound to induce CYP3A4 expression.

  • Methodology:

    • Cryopreserved human hepatocytes from three donors were incubated with seven concentrations of this compound (0.01-10 µM) for 48 hours.[3]

    • Rifampin (10 µM) was used as a positive control for CYP3A4 induction.[3]

    • Following incubation, the activity or mRNA levels of CYP3A4 were measured.[3]

    • The results were compared to the vehicle control to determine the fold-induction.[3]

Visualizations

DDI_Mechanism cluster_inhibition CYP3A4 Inhibition Relacorilant_inhibitor This compound CYP3A4_enzyme_inhibited CYP3A4 Enzyme Relacorilant_inhibitor->CYP3A4_enzyme_inhibited Inhibits Metabolite_inhibited Metabolite CYP3A4_enzyme_inhibited->Metabolite_inhibited Produces Increased_Concentration Increased Plasma Concentration of Substrate CYP3A4_enzyme_inhibited->Increased_Concentration Leads to CYP3A4_Substrate_inhibited CYP3A4 Substrate (e.g., Midazolam, Nab-Paclitaxel) CYP3A4_Substrate_inhibited->CYP3A4_enzyme_inhibited Metabolism

Caption: Mechanism of CYP3A4 inhibition by this compound.

Experimental_Workflow cluster_invivo In Vivo DDI Study Workflow Start Healthy Subjects (n=27) Admin_Substrate_Alone Administer CYP3A4 Substrate (e.g., Midazolam) Alone Start->Admin_Substrate_Alone PK_Sampling1 Pharmacokinetic Sampling Admin_Substrate_Alone->PK_Sampling1 Washout Washout Period PK_Sampling1->Washout Admin_Combo Administer this compound + CYP3A4 Substrate Washout->Admin_Combo PK_Sampling2 Pharmacokinetic Sampling Admin_Combo->PK_Sampling2 Analysis Analyze Plasma Concentrations & Calculate PK Parameters PK_Sampling2->Analysis End Determine Fold-Increase in Substrate Exposure Analysis->End

Caption: Workflow for an in vivo drug-drug interaction study.

Signaling_Pathway cluster_pathway This compound's Effect on Chemotherapy Resistance Glucocorticoids Glucocorticoids GR Glucocorticoid Receptor (GR) Glucocorticoids->GR Activates Cell_Survival Induction of Cell-Survival Pathways GR->Cell_Survival Leads to This compound This compound This compound->GR Antagonizes Chemo_Resistance Chemotherapy Resistance This compound->Chemo_Resistance Helps Overcome Apoptosis Reduced Apoptosis of Tumor Cells Cell_Survival->Apoptosis Apoptosis->Chemo_Resistance Nab_Paclitaxel Nab-Paclitaxel Nab_Paclitaxel->Chemo_Resistance Overcomes

Caption: this compound's role in overcoming chemotherapy resistance.

References

Technical Support Center: Overcoming Relacorilant Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with Relacorilant in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in in vitro experiments?

A1: this compound (also known as CORT125134) is a selective glucocorticoid receptor (GR) antagonist with a molecular weight of 586.56 g/mol .[1][2] Like many small molecule drugs, this compound is a hydrophobic compound, which can lead to poor solubility in aqueous solutions such as cell culture media.[3] This can result in the compound precipitating out of solution, leading to inaccurate dosing and unreliable experimental results.[3]

Q2: What are the initial signs of this compound precipitation in my cell culture?

A2: Initial signs of precipitation can include the appearance of a cloudy or hazy solution, visible particulate matter, or a crystalline deposit at the bottom of the culture vessel upon microscopic examination. This can occur immediately after adding the this compound stock solution to the aqueous medium or over a period of time.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound. One supplier suggests a solubility of up to 100 mg/mL in fresh DMSO.[4] It is crucial to use anhydrous, high-purity DMSO to avoid moisture absorption, which can reduce solubility.[4]

Q4: What is the mechanism of action of this compound?

A4: this compound is a competitive antagonist of the glucocorticoid receptor (GR).[2][5] It binds to the GR, preventing the binding of glucocorticoids like cortisol. This inhibits the translocation of the GR complex to the nucleus and subsequent gene expression of GR-associated genes.[2][5][6] In some cancer cells that overexpress GR, this can inhibit proliferation.[5]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in in vitro assays.

Issue 1: Precipitate Forms Immediately Upon Adding this compound Stock Solution to Aqueous Media

Possible Causes:

  • High Final Concentration: The target concentration of this compound in the aqueous medium may exceed its solubility limit.

  • Rapid Change in Solvent Polarity: A sudden shift from a high concentration of an organic solvent like DMSO to the aqueous environment of the cell culture medium can cause the compound to "crash out" of the solution.[7]

Solutions:

  • Determine Maximum Soluble Concentration: Perform a serial dilution of your this compound stock solution in the cell culture medium to find the highest concentration that remains soluble.

  • Gradual Addition: Add the this compound stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently swirling or vortexing. This gradual introduction can help maintain solubility.

  • Intermediate Dilution: Consider a two-step dilution. First, dilute the DMSO stock solution into a smaller volume of aqueous buffer, and then add this intermediate solution to the final volume of cell culture medium.

Issue 2: The Cell Culture Medium Becomes Cloudy Over Time After Adding this compound

Possible Causes:

  • Temperature Fluctuations: Changes in temperature can affect the solubility of the compound. Moving media from cold storage to a 37°C incubator can sometimes lead to precipitation.

  • pH Shift: Changes in the pH of the medium can alter the solubility of a compound.

  • Interaction with Media Components: this compound may interact with components in the cell culture medium, such as proteins or salts, leading to precipitation over time.

Solutions:

  • Maintain Stable Temperature: Ensure that the cell culture medium is pre-warmed to 37°C before adding the this compound stock solution and maintain a stable temperature throughout the experiment.

  • Use Buffered Media: Employ a medium buffered with a non-bicarbonate buffer like HEPES to maintain a more stable pH.

  • Consider Serum Concentration: If using a serum-containing medium, the protein concentration can sometimes help to stabilize the compound in the solution. Experiment with different serum concentrations if precipitation is an issue.

Issue 3: Inconsistent Experimental Results Attributed to Poor Solubility

Possible Causes:

  • Inaccurate Dosing: If this compound precipitates, the actual concentration of the soluble, active compound will be lower than intended, leading to variability in experimental outcomes.

  • Formation of Aggregates: The precipitated compound can form aggregates that may have different biological activities or may be taken up by cells differently than the soluble form.

Solutions:

  • Incorporate Solubilizing Agents: For cell-free assays, consider adding low concentrations (0.01-0.05%) of non-ionic detergents like Tween-20 or Triton X-100 to the assay buffer to improve solubility.[7] Note that this is generally not suitable for cell-based assays as detergents can be cytotoxic.[7]

  • Use of Co-solvents: In some cases, a mixture of solvents (co-solvency) can improve solubility. For example, a formulation containing PEG300 and Tween80 has been suggested for in vivo use and could be adapted for in vitro studies with careful validation.[4]

  • Particle Size Reduction: While more complex, techniques like sonication can sometimes help to break down aggregates and increase the dispersion of the compound.[7]

Quantitative Data Summary

SolventReported SolubilitySource
DMSO100 mg/mL (170.48 mM)[4]
WaterInsoluble[4]
Ethanol100 mg/mL[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Calculate Required Mass: The molecular weight of this compound is 586.56 g/mol . To prepare a 10 mM stock solution, weigh out 5.87 mg of this compound powder.

  • Dissolution: In a sterile microcentrifuge tube, add 1 mL of anhydrous, high-purity DMSO to the weighed this compound.

  • Ensure Complete Solubilization: Vortex the solution thoroughly. If necessary, sonicate the tube in a water bath for a few minutes to ensure the compound is completely dissolved. Visually inspect the solution to confirm there is no particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected tubes. Store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium
  • Thaw the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm the Medium: Pre-warm the required volume of your complete cell culture medium to 37°C.

  • Prepare the Working Solution: To achieve a final concentration of 10 µM, for example, add 1 µL of the 10 mM stock solution to 1 mL of the pre-warmed medium. This results in a final DMSO concentration of 0.1%.

  • Mixing: Immediately after adding the stock solution, gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can sometimes promote precipitation.

  • Visual Inspection: Before adding to your cells, visually inspect the working solution for any signs of precipitation.

Visualizations

Relacorilant_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glucocorticoid Glucocorticoid (e.g., Cortisol) GR Glucocorticoid Receptor (GR) (inactive complex with HSPs) Glucocorticoid->GR Binds to Active_GR Active GR Complex GR->Active_GR Conformational Change & Dissociation of HSPs This compound This compound This compound->GR Competitively Binds & Inhibits Activation GRE Glucocorticoid Response Element (GRE) Active_GR->GRE Translocates to Nucleus & Binds to GRE Gene_Transcription Gene Transcription GRE->Gene_Transcription Modulates

Caption: Mechanism of action of this compound as a GR antagonist.

Troubleshooting_Workflow start Start: This compound Experiment prepare_stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->prepare_stock prepare_working Prepare Working Solution in Aqueous Medium prepare_stock->prepare_working precipitation_check Precipitation Observed? prepare_working->precipitation_check immediate_precipitate Immediate Precipitation precipitation_check->immediate_precipitate Yes, Immediately delayed_precipitate Delayed Precipitation precipitation_check->delayed_precipitate Yes, Over Time no_precipitate No Precipitation precipitation_check->no_precipitate No troubleshoot_immediate Troubleshoot: - Lower final concentration - Gradual addition - Intermediate dilution immediate_precipitate->troubleshoot_immediate troubleshoot_delayed Troubleshoot: - Pre-warm media - Check pH - Use buffered media delayed_precipitate->troubleshoot_delayed proceed Proceed with Experiment no_precipitate->proceed troubleshoot_immediate->prepare_working troubleshoot_delayed->prepare_working

Caption: Troubleshooting workflow for this compound solubility issues.

References

Technical Support Center: Troubleshooting Relacorilant Instability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Relacorilant instability in cell culture media. Our aim is to provide clear and actionable solutions to ensure the successful and reproducible application of this compound in your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound (CORT125134) is a selective glucocorticoid receptor (GR) antagonist. It is an orally bioavailable small molecule being investigated for its therapeutic potential in conditions such as Cushing's syndrome and various cancers.[1][2] Its key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C27H22F4N6O3S[1]
Molecular Weight 586.56 g/mol [1]
Solubility in DMSO ≥ 60 mg/mL-
Aqueous Solubility Insoluble-
Mechanism of Action Selective Glucocorticoid Receptor (GR) Antagonist[1]

Q2: Why is my this compound precipitating when I add it to my cell culture medium?

Precipitation of this compound in aqueous solutions like cell culture media is the most common issue researchers face. This is due to its hydrophobic nature and low aqueous solubility. When a concentrated stock solution of this compound in an organic solvent like dimethyl sulfoxide (DMSO) is diluted into the cell culture medium, the drug's concentration may exceed its solubility limit in the final aqueous environment, causing it to "crash out" of solution and form a precipitate.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

While the tolerance to DMSO can be cell-line dependent, a general guideline is to keep the final concentration at or below 0.5%.[3] For sensitive cell lines, such as primary cells, it is advisable to maintain the final DMSO concentration at or below 0.1%.[3] It is crucial to always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on your cells.[4]

Q4: How does this compound exert its effect on cells?

This compound is a competitive antagonist of the glucocorticoid receptor (GR).[1] In normal physiological processes, glucocorticoids like cortisol bind to the GR in the cytoplasm, causing it to translocate to the nucleus and regulate gene expression. Some of these target genes are involved in pro-survival pathways that can inhibit apoptosis (programmed cell death).[5][6] By blocking cortisol from binding to the GR, this compound prevents these anti-apoptotic signals, thereby promoting or restoring the cell's ability to undergo apoptosis, which can be particularly relevant in cancer cells.[1][7][8]

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound in your experiments.

Issue 1: Visible precipitate immediately after adding this compound stock to the medium.

  • Cause A: High Final Concentration. The intended concentration of this compound in your experiment may be above its solubility limit in the cell culture medium.

    • Solution: Perform a dose-response experiment to determine the lowest effective concentration of this compound for your specific cell line and assay. You can also conduct a simple solubility test (see Experimental Protocols) to estimate the maximum soluble concentration in your media.

  • Cause B: Improper Dilution Technique. Adding the DMSO stock solution too quickly or into a small volume of medium can cause localized high concentrations, leading to immediate precipitation.

    • Solution: Add the this compound DMSO stock drop-wise into a sufficiently large volume of pre-warmed (37°C) cell culture medium while gently vortexing or swirling the medium. This ensures rapid and even dispersion.

Issue 2: The cell culture medium becomes cloudy or hazy after a short incubation period.

  • Cause A: Delayed Precipitation. Even if not immediately visible, this compound may be precipitating out of solution over time as the mixture equilibrates at 37°C.

    • Solution: Prepare fresh this compound-containing media for each experiment and use it immediately. Avoid storing diluted this compound in aqueous solutions. Before adding the medium to your cells, visually inspect it for any signs of cloudiness.

  • Cause B: Interaction with Media Components. Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with small molecules and reduce their solubility.

    • Solution: Consider reducing the serum concentration in your medium if your experimental design allows. Alternatively, you can test the solubility of this compound in a serum-free version of your medium.

Issue 3: Inconsistent or not reproducible experimental results.

  • Cause: Inconsistent Drug Concentration. If this compound is precipitating, the actual concentration of the drug in solution and available to the cells will be lower than intended and may vary between experiments.

    • Solution: Adhere to a strict, optimized protocol for preparing your this compound working solutions (see Experimental Protocols). Visually inspect for precipitation before each use. Consider quantifying the soluble concentration of this compound in your prepared media using an appropriate analytical method like HPLC, if available.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

  • Materials:

    • This compound powder

    • Anhydrous, sterile dimethyl sulfoxide (DMSO)

    • Sterile, light-protected microcentrifuge tubes

  • Procedure:

    • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.87 mg of this compound.

    • Add the appropriate volume of anhydrous, sterile DMSO to the tube. For the example above, add 1 mL of DMSO.

    • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes to aid dissolution.

    • Visually inspect the solution to ensure it is clear and free of any particulates.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Complete cell culture medium, pre-warmed to 37°C

    • Sterile conical tubes

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium.

    • While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution drop-by-drop. For example, to prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 10 mL of medium. This will result in a final DMSO concentration of 0.1%.

    • Ensure the final DMSO concentration is within the acceptable range for your cell line (e.g., ≤ 0.1%).

    • Visually inspect the medium for any signs of precipitation.

    • Use the freshly prepared this compound-containing medium for your cell treatment immediately.

Protocol 3: Solubility Test of this compound in Cell Culture Medium

  • Objective: To determine the approximate concentration at which this compound begins to precipitate in your specific cell culture medium.

  • Methodology:

    • Prepare a series of dilutions of your 10 mM this compound stock solution in your cell culture medium in sterile microcentrifuge tubes or a 96-well plate. For example, you can prepare final concentrations of 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM.

    • Remember to keep the final DMSO concentration constant and low (e.g., ≤ 0.5%).

    • Include a vehicle control containing only the medium and the same final concentration of DMSO.

    • Incubate the tubes or plate at 37°C for a period relevant to your experiments (e.g., 2, 6, and 24 hours).

    • After each time point, visually inspect each dilution for any signs of precipitation (cloudiness, visible particles) by eye and under a light microscope. The highest concentration that remains clear is your approximate solubility limit.

Visualizations

Relacorilant_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cortisol Cortisol GR_inactive Inactive GR (bound to chaperones) Cortisol->GR_inactive Binds and activates GR_active Active GR GR_inactive->GR_active This compound This compound This compound->GR_inactive Competitively binds and inhibits activation GR_dimer GR Dimer GR_active->GR_dimer Translocates and dimerizes GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds to Gene_Transcription Gene Transcription (e.g., pro-survival genes) GRE->Gene_Transcription Regulates Apoptosis_Inhibition Inhibition of Apoptosis Gene_Transcription->Apoptosis_Inhibition

Caption: this compound's mechanism of action in the glucocorticoid signaling pathway.

Troubleshooting_Workflow Start This compound Precipitation Issue Q1 Is the final concentration too high? Start->Q1 S1 Perform dose-response and solubility test (Protocol 3) Q1->S1 Yes Q2 Is the addition method optimized? Q1->Q2 No S1->Q2 S2 Add stock drop-wise to vortexing pre-warmed media Q2->S2 No Q3 Is the medium cloudy or hazy? Q2->Q3 Yes S2->Q3 S3 Prepare fresh and use immediately. Consider media components. Q3->S3 Yes Q4 Are experimental results inconsistent? Q3->Q4 No S3->Q4 S4 Standardize preparation protocol. Visually inspect before use. Q4->S4 Yes End Consistent and Reproducible Results Q4->End No S4->End

Caption: A logical workflow for troubleshooting this compound precipitation.

References

common experimental artifacts in glucocorticoid receptor assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for glucocorticoid receptor (GR) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of assays used to study the glucocorticoid receptor?

A1: The most common assays include ligand binding assays to determine the affinity of compounds for the GR, reporter gene assays to measure the transcriptional activity of the GR, and co-immunoprecipitation (Co-IP) assays to identify GR protein-protein interactions.

Q2: My reporter gene assay shows high variability between replicates. What are the likely causes?

A2: High variability in reporter gene assays can stem from several factors, including inconsistent cell seeding density, variations in transfection efficiency, and pipetting errors.[1][2] It is also crucial to ensure uniform cell health and confluency across wells.[1]

Q3: I am not observing a signal in my GR Co-IP experiment. What could be wrong?

A3: The absence of a signal in a Co-IP experiment could be due to several reasons. The interaction between the GR and its binding partner might be weak or transient, or the lysis buffer composition may be too harsh, disrupting the protein-protein interaction.[3] Additionally, ensure that the antibody used for immunoprecipitation is validated for Co-IP applications.[4]

Q4: What is the purpose of using charcoal-stripped serum in GR assays?

A4: Charcoal-stripped serum is used to remove endogenous steroids, including glucocorticoids, that could bind to the GR and interfere with the experiment.[5] This is particularly important for assays studying the effects of exogenous ligands.

Q5: How can I be sure that the observed effects in my assay are GR-mediated?

A5: To confirm that the observed effects are GR-mediated, you can perform control experiments using a GR antagonist, such as RU-486.[6] If the antagonist blocks the effect of your test compound, it is likely a GR-mediated event. Additionally, using cell lines with low or absent GR expression can serve as a negative control.[6]

Troubleshooting Guides

Reporter Gene Assays
Problem Potential Cause Troubleshooting Steps
Low or No Signal Low transfection efficiency.Optimize the DNA-to-transfection reagent ratio and use healthy, low-passage cells.[2]
Inactive reagents.Ensure all reagents, including the luciferase substrate, are fresh and have been stored correctly.[1]
Insufficient compound concentration or incubation time.Perform a dose-response and time-course experiment to determine optimal conditions.
High Background Signal Contamination of reagents or cell culture.Use sterile techniques and fresh reagents.[2]
Basal activity of the reporter construct.Use a minimal promoter or a promoterless vector as a negative control.
Signal Saturation Too much plasmid DNA used for transfection.Reduce the amount of reporter plasmid DNA.[1]
High compound concentration.Perform a dose-response curve to find a non-saturating concentration.[1]
Ligand Binding Assays
Problem Potential Cause Troubleshooting Steps
High Non-Specific Binding Radioligand is too hydrophobic.Consider using a more hydrophilic radioligand if available.
Insufficient blocking.Optimize the concentration of blocking agents like bovine serum albumin (BSA).
Inadequate washing.Increase the number and volume of wash steps.[7]
Low Specific Binding Low receptor expression.Use a cell line with higher GR expression or increase the amount of protein in the assay.
Degraded radioligand.Check the purity and age of the radioligand.
High Variability Pipetting errors.Use calibrated pipettes and prepare master mixes to minimize variability.[8]
Inconsistent sample preparation.Ensure uniform homogenization and handling of all samples.[9]
Co-Immunoprecipitation (Co-IP) Assays
Problem Potential Cause Troubleshooting Steps
No "Bait" Protein in IP Fraction Inefficient immunoprecipitation.Use a validated IP-grade antibody and optimize antibody concentration.[4]
Protein degradation.Use fresh lysates and include protease inhibitors in all buffers.
No "Prey" Protein in Co-IP Fraction Weak or transient interaction.Consider using cross-linking agents to stabilize the interaction.
Lysis buffer is too stringent.Use a milder lysis buffer (e.g., without harsh detergents like SDS).[3]
High Background/Non-Specific Binding Insufficient washing.Increase the number of wash steps and the stringency of the wash buffer.
Antibody cross-reactivity.Use a highly specific monoclonal antibody and include an isotype control.

Quantitative Data Summary

Table 1: Typical Parameters for GR Reporter Gene Assays

Parameter Cell Line Typical Value/Range Notes
Dexamethasone EC50 A549~1 nMCan vary with reporter construct and cell passage number.[10]
HEK2930.1 - 10 nMDependent on the specific GR isoform and reporter system used.
Transfection Efficiency HEK29360 - 90%Highly dependent on the transfection reagent and protocol.
A54930 - 60%Can be more challenging to transfect than HEK293 cells.
Signal-to-Noise Ratio -> 10-foldA ratio below 5 may indicate assay issues.
Z'-factor -> 0.5A measure of assay quality; a value above 0.5 is considered excellent for HTS.[10]

Table 2: Representative Ligand Affinities for Human GR

Ligand Assay Type Ki (nM) Reference Compound
DexamethasoneRadioligand Binding1 - 5Potent agonist
RU-486 (Mifepristone)Radioligand Binding0.5 - 2Potent antagonist[10]
CortisolRadioligand Binding5 - 20Endogenous ligand
PrednisoloneRadioligand Binding2 - 10Synthetic glucocorticoid

Experimental Protocols

Detailed Protocol for a Dual-Luciferase Reporter Assay

This protocol is designed to measure the transcriptional activity of the glucocorticoid receptor in response to a test compound.

Materials:

  • HEK293T cells

  • DMEM with 10% charcoal-stripped fetal bovine serum (FBS)

  • GRE-luciferase reporter plasmid (containing glucocorticoid response elements driving firefly luciferase)

  • Renilla luciferase plasmid (e.g., pRL-TK, for normalization)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • 96-well white, clear-bottom tissue culture plates

  • Test compound and dexamethasone (positive control)

  • Dual-Luciferase® Reporter Assay System (e.g., from Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the GRE-luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.[5]

  • Compound Treatment: After 24 hours, replace the media with fresh media containing the test compound at various concentrations. Include a positive control (e.g., 100 nM dexamethasone) and a vehicle control (e.g., DMSO).[5]

  • Cell Lysis: After another 18-24 hours of incubation, remove the medium and wash the cells with PBS. Add 20 µL of passive lysis buffer to each well and incubate for 15-20 minutes at room temperature with gentle shaking.[1]

  • Luminescence Measurement:

    • Add 100 µL of the firefly luciferase substrate to each well and immediately measure the luminescence using a luminometer.[1]

    • Add 100 µL of the Stop & Glo® reagent (which quenches the firefly signal and contains the Renilla substrate) to each well and measure the Renilla luminescence.[1]

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number.

Detailed Protocol for a Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the glucocorticoid receptor.

Materials:

  • Cell membranes expressing the human glucocorticoid receptor

  • [³H]-dexamethasone (radioligand)

  • Unlabeled test compound and unlabeled dexamethasone

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA, 10% glycerol)

  • Wash buffer (ice-cold binding buffer)

  • GF/B glass fiber filters

  • Scintillation fluid

  • Scintillation counter

  • 96-well filter plates

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the GR. Determine the protein concentration using a standard protein assay (e.g., BCA).

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Cell membranes, [³H]-dexamethasone (at a concentration close to its Kd), and binding buffer.

    • Non-specific Binding: Cell membranes, [³H]-dexamethasone, and a high concentration of unlabeled dexamethasone (e.g., 10 µM).

    • Competitive Binding: Cell membranes, [³H]-dexamethasone, and varying concentrations of the test compound.[7]

  • Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Filtration: Terminate the binding reaction by rapid filtration through the GF/B filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[7]

  • Scintillation Counting: Place the dried filters into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.[7]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Detailed Protocol for Chromatin Immunoprecipitation (ChIP)

This protocol outlines the steps for performing a ChIP assay to identify genomic regions bound by the glucocorticoid receptor.

Materials:

  • Cells of interest (e.g., A549 cells)

  • Formaldehyde (1% final concentration for cross-linking)

  • Glycine (125 mM final concentration for quenching)

  • Lysis buffer (containing protease inhibitors)

  • Sonication buffer

  • Anti-GR antibody (ChIP-grade)

  • Normal IgG (negative control)

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR primers for target and control genomic regions

Procedure:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.[11]

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 base pairs using sonication.[12]

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the pre-cleared chromatin with an anti-GR antibody or normal IgG overnight at 4°C.[11]

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.[11]

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.[11]

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C overnight. Treat with RNase A and Proteinase K to remove RNA and protein.[11]

  • DNA Purification: Purify the immunoprecipitated DNA using a DNA purification kit.[11]

  • Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions.

Visualizations

GR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glucocorticoid Glucocorticoid GR_complex Inactive GR (with HSPs) Glucocorticoid->GR_complex Binds Active_GR Active GR GR_complex->Active_GR Conformational Change GRE GRE Active_GR->GRE Translocates & Binds Transcription Gene Transcription GRE->Transcription Activates/ Represses

Caption: Glucocorticoid Receptor Signaling Pathway.

Reporter_Assay_Workflow start Start: Seed Cells transfect Co-transfect with Reporter & Normalization Plasmids start->transfect treat Treat with Test Compounds transfect->treat lyse Lyse Cells treat->lyse measure_firefly Measure Firefly Luciferase Activity lyse->measure_firefly measure_renilla Measure Renilla Luciferase Activity measure_firefly->measure_renilla normalize Normalize Firefly to Renilla Signal measure_renilla->normalize analyze Analyze Data (Dose-Response Curve) normalize->analyze

Caption: Experimental Workflow for a Dual-Luciferase Reporter Assay.

GR_Assay_Troubleshooting cluster_reporter Reporter Assay cluster_binding Binding Assay cluster_coip Co-IP Assay start Unexpected Assay Result check_controls Are positive/negative controls working? start->check_controls check_controls->start No, start over check_transfection Check Transfection Efficiency check_controls->check_transfection Yes check_nsb Assess Non-Specific Binding check_controls->check_nsb Yes check_lysis_buffer Optimize Lysis Buffer check_controls->check_lysis_buffer Yes check_reagents Check Reagent Viability check_transfection->check_reagents optimize_conditions Optimize Compound Concentration/Time check_reagents->optimize_conditions end Problem Identified optimize_conditions->end check_radioligand Verify Radioligand Purity check_nsb->check_radioligand check_radioligand->end validate_antibody Validate IP Antibody check_lysis_buffer->validate_antibody validate_antibody->end

Caption: Troubleshooting Logic for Glucocorticoid Receptor Assays.

References

Navigating Relacorilant Dose-Escalation in Phase 1 Trials: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-escalation strategies for Relacorilant, a selective glucocorticoid receptor modulator, in its phase 1 clinical trials. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and provide clarity on experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What was the primary dose-escalation strategy used in the phase 1 trial of this compound in combination with nab-paclitaxel for solid tumors?

A1: The phase 1 study (NCT02762981) employed a dose-finding design to determine the recommended Phase 2 dose (RP2D) of this compound when combined with nab-paclitaxel.[1] The trial investigated two distinct dosing schedules for this compound: a continuous daily dosing regimen and an intermittent dosing regimen administered the day before, the day of, and the day after nab-paclitaxel infusion.[1] Dose escalations for both this compound and nab-paclitaxel were guided by the recommendations of a Data Review Committee, based on safety and exposure data.[2]

Q2: What were the starting doses for the different dosing regimens of this compound and nab-paclitaxel?

A2: The initial doses for the two regimens were as follows:

  • Continuous Dosing: this compound 100 mg daily plus nab-paclitaxel 80 mg/m².[2][3]

  • Intermittent Dosing: this compound 200 mg (on days of and surrounding nab-paclitaxel administration) plus nab-paclitaxel 100 mg/m².[2][3]

Q3: What were the observed dose-limiting toxicities (DLTs) during the dose-escalation phase?

A3: The most common dose-limiting toxicity reported for the combination of this compound and nab-paclitaxel was neutropenia.[4][5][6][7] This adverse event was considered manageable, and prophylactic granulocyte colony-stimulating factor (G-CSF) was subsequently added to the treatment regimens to mitigate this risk.[1] Other Grade ≥3 adverse events included anemia, pneumonia, mucosal inflammation, and leukopenia.[1]

Troubleshooting Guide

Issue: High incidence of neutropenia is observed in our preclinical model combining a GR antagonist with a taxane.

Troubleshooting Steps:

  • Review Prophylactic Support: The phase 1 trial of this compound and nab-paclitaxel found that neutropenia was manageable with the prophylactic use of G-CSF.[1] Consider incorporating G-CSF or a similar agent into your experimental protocol.

  • Dose and Schedule Modification: The clinical trial explored both continuous and intermittent dosing of this compound.[1] If toxicity is a concern, an intermittent schedule might offer a better therapeutic window by providing high glucocorticoid receptor (GR) antagonism around the time of chemotherapy administration while potentially improving tolerability.

  • Evaluate Nab-Paclitaxel Dose: The study involved dose adjustments for both this compound and nab-paclitaxel.[2] A reduction in the taxane dose in combination with the GR antagonist may be necessary to manage overlapping toxicities.

Issue: Difficulty in determining the optimal biological dose for GR modulation.

Troubleshooting Steps:

  • Pharmacodynamic Markers: The clinical benefit of the this compound and nab-paclitaxel combination was associated with changes in the transcript levels of GR-regulated genes.[4][5][6][7] In the RELIANT study, RNA analysis confirmed that the combination suppressed eight cortisol target genes (RGS2, DUSP1, MCL1, STAT1, PTGS2, GILZ, GSK3B, and SGK1), indicating successful GR modulation at the doses used.[8] Incorporating the analysis of such pharmacodynamic biomarkers in your experiments can help confirm target engagement and guide dose selection.

  • Exposure-Response Analysis: The dose escalation in the phase 1 trial was based on both safety and exposure data.[2] A thorough pharmacokinetic analysis to correlate drug exposure with both efficacy and toxicity is crucial for identifying the optimal dose.

Data Presentation

Table 1: this compound and Nab-Paclitaxel Phase 1 Dose-Escalation Cohorts
Dosing ScheduleThis compound DoseNab-Paclitaxel DoseNumber of Patients
Continuous (CON)100 mg80 mg/m²16
Continuous (CON)100 mg60 mg/m²1
Intermittent (INT)200 mg150 mg/m²4
Intermittent (INT)150 mg100 mg/m²4

Data as of January 1, 2018, from the dose-finding phase of the NCT02762981 study.[1]

Table 2: Recommended Phase 2 Dose (RP2D)
Dosing ScheduleThis compound DoseNab-Paclitaxel Dose
Continuous (CON)100 mg80 mg/m²
Intermittent (INT)150 mg80 mg/m²

Note: The nab-paclitaxel dose of 80 mg/m² in combination with this compound provides exposures similar to nab-paclitaxel 100 mg/m² as monotherapy.[9]

Experimental Protocols

Methodology for In Vitro Assessment of this compound on Paclitaxel Efficacy:

The effect of this compound on paclitaxel efficacy was evaluated in OVCAR5 cells in vitro.[2][4][5][6][7] While a detailed step-by-step protocol is not available in the cited literature, the general methodology involved treating the cancer cell line with paclitaxel in the presence or absence of glucocorticoids and/or this compound. The outcome was measured by assessing the extent of apoptosis or cell viability, demonstrating that this compound could reverse the deleterious effects of glucocorticoids on paclitaxel efficacy.[2][4][5][6][7]

Methodology for In Vivo Xenograft Studies:

The combination of this compound and paclitaxel was assessed in a MIA PaCa-2 xenograft model.[2][4][5][6][7] Tumor-bearing animals were treated with paclitaxel alone or in combination with this compound. The primary endpoints were tumor growth reduction and time to progression. The studies showed that the combination of this compound and paclitaxel significantly reduced tumor growth and slowed the time to progression compared to paclitaxel alone.[2][4][5][6][7]

Methodology for Clinical Trial Safety and Efficacy Assessment:

The phase 1 study (NCT02762981) was a single-arm, open-label, multicenter trial in patients with advanced solid tumors.[2]

  • Safety Assessment: Treatment-related adverse events were monitored in all patients who received at least one dose of this compound. Dose-limiting toxicities were assessed at each dose level from the first dose through the end of the first cycle.[5]

  • Efficacy Assessment: Radiographic tumor assessments were performed at screening and every 6-8 weeks from Cycle 1, Day 1, according to RECIST v1.1 criteria in the response-evaluable population.[5]

Visualizations

Relacorilant_Mechanism_of_Action cluster_Cell Tumor Cell cluster_Nucleus Nucleus Cortisol Glucocorticoids (e.g., Cortisol) GR Glucocorticoid Receptor (GR) Cortisol->GR Binds GR_Cortisol_Complex Activated GR Complex GR->GR_Cortisol_Complex Translocates This compound This compound This compound->GR Antagonizes Nab_Paclitaxel Nab-Paclitaxel Apoptosis_Pathway Apoptotic Pathways Nab_Paclitaxel->Apoptosis_Pathway Induces Survival_Genes Cell Survival Genes (e.g., anti-apoptotic) GR_Cortisol_Complex->Survival_Genes Activates Transcription Survival_Genes->Apoptosis_Pathway Inhibits Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis

Caption: this compound's mechanism of action in overcoming taxane resistance.

Dose_Escalation_Workflow cluster_CON Continuous Dosing Arm cluster_INT Intermittent Dosing Arm Start Phase 1 Trial Initiation CON_Start Starting Dose: This compound 100 mg daily + Nab-Paclitaxel 80 mg/m² Start->CON_Start INT_Start Starting Dose: This compound 200 mg intermittent + Nab-Paclitaxel 100 mg/m² Start->INT_Start Enrollment Patient Enrollment (Advanced Solid Tumors) CON_Start->Enrollment INT_Start->Enrollment Treatment Administer Combination Therapy Enrollment->Treatment Monitor Monitor for Dose-Limiting Toxicities (DLTs) & Adverse Events Treatment->Monitor Assess Data Review Committee Assessment (Safety & Exposure Data) Monitor->Assess DLT_Observed DLT Observed? Assess->DLT_Observed RP2D Determine Recommended Phase 2 Dose (RP2D) Assess->RP2D Escalate Dose Escalation of This compound and/or Nab-Paclitaxel DLT_Observed->Escalate No De_escalate Dose De-escalation or Regimen Modification DLT_Observed->De_escalate Yes Escalate->Enrollment De_escalate->Enrollment

Caption: Workflow for the dose-escalation strategy in the Phase 1 trial.

References

Technical Support Center: Mitigating Off-Target Effects of Relacorilant in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Relacorilant in their experiments. It provides troubleshooting guidance and frequently asked questions (FAQs) to address potential off-target effects and ensure the accurate interpretation of research data.

I. Troubleshooting Guides

This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound, presented in a question-and-answer format.

Issue 1: Unexpected Cellular Phenotype Unrelated to Glucocorticoid Receptor (GR) Antagonism

Question: In my cell-based assay, I'm observing a phenotype that doesn't align with the known function of GR antagonism. How can I determine if this is an off-target effect of this compound?

Answer: This is a critical observation that requires systematic investigation to distinguish between a novel on-target effect and a true off-target effect. Here are the recommended troubleshooting steps:

Troubleshooting Steps:

  • Dose-Response Analysis: Perform a comprehensive dose-response curve. Off-target effects often manifest at higher concentrations. Determine if the unexpected phenotype follows the same concentration dependency as the expected GR antagonistic activity. A significant separation in the EC50/IC50 values for the on-target versus the unexpected effect may suggest an off-target interaction.

  • Use of a Structurally Unrelated GR Antagonist: Treat your experimental system with a different, structurally distinct GR antagonist (e.g., mifepristone, being mindful of its progesterone receptor activity). If the unexpected phenotype is not replicated with the alternative antagonist, it strengthens the hypothesis of a this compound-specific off-target effect.

  • Rescue Experiment with Excess Glucocorticoid: Attempt to rescue the unexpected phenotype by co-treating with a high concentration of a GR agonist (e.g., dexamethasone or cortisol). If the phenotype persists despite GR activation, it is likely independent of the glucocorticoid receptor.

  • Target Engagement Assay: Confirm that this compound is engaging the GR at the concentrations used in your experiment. This can be done using techniques like a cellular thermal shift assay (CETSA) or a reporter gene assay for GR activity.[1]

  • Control for Cytochrome P450 (CYP) Inhibition: In vitro studies have shown that this compound can inhibit CYP enzymes, particularly CYP3A4, CYP2C8, and CYP2C9.[2] If your experimental system involves other small molecules or components of media that are substrates for these enzymes, the observed phenotype could be a secondary consequence of altered metabolism.

    • Mitigation Strategy: If possible, use media and reagents with known compositions and avoid compounds metabolized by the aforementioned CYPs. If unavoidable, include appropriate controls to assess the impact of CYP inhibition.

Issue 2: Discrepancy Between In Vitro and In Vivo Results

Question: this compound shows potent GR antagonism in my cell culture experiments, but the in vivo efficacy in my animal model is lower than expected. What could be the reason for this discrepancy?

Answer: Several factors can contribute to a disconnect between in vitro and in vivo results. The following steps can help elucidate the underlying cause:

Troubleshooting Steps:

  • Pharmacokinetic (PK) Analysis: It is crucial to characterize the pharmacokinetic profile of this compound in your specific animal model.[1] Insufficient drug exposure at the target tissue due to poor absorption, rapid metabolism, or extensive distribution can lead to reduced efficacy. Measure plasma and, if possible, tissue concentrations of this compound over time.

  • Evaluation of HPA Axis Disinhibition: Unlike non-selective GR antagonists, this compound is reported to cause only modest disinhibition of the hypothalamic-pituitary-adrenal (HPA) axis.[1][3] However, a slight increase in endogenous corticosterone levels could potentially compete with this compound for GR binding, especially if drug exposure is suboptimal. Monitor plasma ACTH and corticosterone levels in your treated animals.

  • Assessment of Target Gene Expression In Vivo: To confirm target engagement in the tissue of interest, measure the expression of known GR-responsive genes (e.g., FKBP5, GILZ).[1][3] A lack of change in these gene expression levels in the presence of this compound would suggest insufficient target engagement in vivo.

  • Consideration of Tissue-Specific Effects: The activity of GR antagonists can be tissue-specific.[4] The cellular context, including the expression of co-regulators, can influence the antagonist's efficacy. Evaluate if the in vitro cell line is a suitable model for the target tissue in vivo.

II. Frequently Asked Questions (FAQs)

Q1: What are the known off-target interactions of this compound?

A1: this compound is a highly selective glucocorticoid receptor modulator.[5] Its primary advantage over older GR antagonists like mifepristone is its negligible affinity for the progesterone and androgen receptors, thus avoiding the associated side effects.[6][7] However, in vitro studies have demonstrated that this compound can act as an inhibitor of certain cytochrome P450 enzymes, namely CYP3A4 (strong inhibitor), CYP2C8 (potent inhibitor), and CYP2C9 (moderate inhibitor).[2] Researchers should be mindful of these interactions when co-administering other compounds in their experimental systems.

Q2: How can I proactively design my experiments to minimize the risk of off-target effects?

A2:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to achieve the desired level of GR antagonism in your system through careful dose-response studies.

  • Incorporate Proper Controls: Always include vehicle-only controls. When feasible, use a positive control (a known GR antagonist) and a negative control (a structurally similar but inactive molecule, if available).

  • Orthogonal Approaches: Validate key findings using non-pharmacological methods, such as siRNA or CRISPR-Cas9 to knock down the glucocorticoid receptor. This can help confirm that the observed effect is indeed GR-dependent.

  • Mindful Co-treatments: Be aware of the potential for CYP-mediated drug interactions.[2] If co-administering other small molecules, check if they are substrates of CYP3A4, CYP2C8, or CYP2C9.

Q3: Is this compound a GR agonist or antagonist?

A3: this compound is a competitive antagonist of the glucocorticoid receptor.[5] It binds to the GR and prevents its activation by endogenous glucocorticoids like cortisol or synthetic agonists like dexamethasone.[1][5] Studies have shown no significant GR agonism by this compound itself.[1]

Q4: Can this compound affect the expression of genes not directly regulated by GR?

A4: While this compound's primary mechanism is through direct GR antagonism, it is theoretically possible to observe changes in the expression of genes not directly regulated by GR. This could occur through indirect, downstream effects of modulating a major signaling pathway like the GR pathway, or potentially through an uncharacterized off-target interaction. If you observe such an effect, it is important to apply the troubleshooting steps outlined in Issue 1 to determine the underlying cause.

III. Data Presentation

Table 1: Receptor Binding Selectivity of this compound vs. Mifepristone

ReceptorThis compound (Ki, nM)Mifepristone (Ki, nM)Selectivity Profile
Glucocorticoid Receptor (GR)~0.5~0.4High affinity for both
Progesterone Receptor (PR)>10,000~1This compound is highly selective for GR over PR
Androgen Receptor (AR)>10,000Significant bindingThis compound shows no significant binding

Data compiled from preclinical studies.[6][7]

Table 2: In Vitro Inhibition of Cytochrome P450 Enzymes by this compound

CYP IsoformInhibition PotentialImplication for Research
CYP3A4Strong InhibitorPotential for drug-drug interactions with CYP3A4 substrates.
CYP2C8Potent InhibitorPotential for altered metabolism of CYP2C8 substrates.
CYP2C9Moderate InhibitorPossible interaction with CYP2C9 substrates.
CYP1A2, CYP2C19, CYP2D6No relevant inhibitionLow risk of interaction with substrates of these enzymes.

Based on in vitro data.[2]

IV. Experimental Protocols

Protocol 1: Luciferase Reporter Assay to Confirm GR Antagonism

Objective: To quantify the antagonistic activity of this compound on glucocorticoid receptor-mediated gene transcription.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293 or A549) that endogenously or exogenously expresses the human glucocorticoid receptor.

    • Co-transfect the cells with a GR-responsive firefly luciferase reporter plasmid (e.g., MMTV-luc) and a constitutively active Renilla luciferase plasmid (for normalization).

  • Compound Treatment:

    • After 24 hours of transfection, seed the cells into a 96-well plate.

    • Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control for 1-2 hours.

    • Add a fixed, sub-maximal concentration of a GR agonist (e.g., 100 nM dexamethasone) to all wells except the negative control.

    • Incubate for an additional 18-24 hours.

  • Luciferase Activity Measurement:

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Plot the normalized luciferase activity against the log concentration of this compound.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Western Blot for Phospho-p38 MAPK to Investigate Potential Off-Target Signaling

Objective: To assess whether this compound induces phosphorylation of p38 MAPK, a potential off-target effect.

Methodology:

  • Cell Culture and Treatment:

    • Culture the cell line of interest to 70-80% confluency.

    • Treat cells with this compound at various concentrations (including a high concentration, e.g., 10 µM), a vehicle control, and a positive control for p38 activation (e.g., anisomycin) for a short duration (e.g., 15-60 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the total protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane for total p38 MAPK as a loading control.

  • Data Analysis:

    • Quantify the band intensities for phospho-p38 and total p38 using densitometry software.

    • Calculate the ratio of phospho-p38 to total p38 for each treatment condition to determine the extent of p38 activation.

V. Visualizations

Relacorilant_Mechanism_of_Action cluster_nucleus Nucleus Cortisol Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR Binds This compound This compound This compound->GR Competitively Binds GR_HSP GR-HSP90 Complex GR->GR_HSP Association HSP HSP90 HSP->GR_HSP GR_HSP->GR Dissociation Cortisol_GR Activated Cortisol-GR Complex GRE Glucocorticoid Response Element (GRE) Cortisol_GR->GRE Translocates & Binds Relacorilant_GR Inactive This compound-GR Complex Relacorilant_GR->GRE Translocation Blocked Transcription_No Transcription Blocked Relacorilant_GR->Transcription_No Transcription_Yes Gene Transcription GRE->Transcription_Yes

Caption: Mechanism of action of this compound as a competitive GR antagonist.

Troubleshooting_Workflow Start Unexpected Experimental Result Observed Q1 Is the effect dose-dependent? Start->Q1 A1_Yes Compare EC50/IC50 to on-target activity Q1->A1_Yes Yes A1_No Likely an artifact or non-specific effect Q1->A1_No No Q2 Is the effect replicated by another GR antagonist? A1_Yes->Q2 A2_Yes Potentially a novel on-target effect Q2->A2_Yes Yes A2_No Suggests this compound-specific off-target effect Q2->A2_No No Q3 Can the effect be rescued by excess glucocorticoid? A2_Yes->Q3 A2_No->Q3 A3_Yes Effect is likely GR-mediated Q3->A3_Yes Yes A3_No Effect is likely GR-independent Q3->A3_No No Q4 Is there a potential CYP450 interaction? A3_Yes->Q4 A3_No->Q4 A4_Yes Investigate metabolic profile of co-treatments A4_No Proceed to other hypotheses

Caption: Logical workflow for troubleshooting unexpected results with this compound.

References

Technical Support Center: Enhancing the Oral Bioavailability of Relacorilant in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers encountering challenges with the oral bioavailability of Relacorilant in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and provide actionable solutions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a consideration?

A1: this compound is a selective glucocorticoid receptor (GR) antagonist.[1][2] As an orally administered drug, its effectiveness is dependent on the extent to which it is absorbed into the systemic circulation after oral dosing, a property known as oral bioavailability.[3] Like many research compounds, this compound's physicochemical properties, particularly its poor water solubility, can present challenges to achieving consistent and adequate oral bioavailability in animal models.[4][5]

Q2: What is the reported oral bioavailability of this compound in animal models?

A2: In mice, this compound has a reported oral bioavailability of 20.5%.[6] The plasma half-life after oral administration is approximately 1.62 hours.[6] Detailed pharmacokinetic parameters in mice are summarized in the table below.

Q3: What are the primary factors that can limit the oral bioavailability of this compound?

A3: The primary limiting factor for the oral bioavailability of this compound is its poor aqueous solubility, which is characteristic of a Biopharmaceutics Classification System (BCS) Class II compound (high permeability, low solubility).[7][8] This can lead to dissolution rate-limited absorption in the gastrointestinal (GI) tract. Other potential factors include first-pass metabolism in the gut wall and liver, and the influence of efflux transporters.[9][10]

Q4: What are some initial formulation strategies to consider for improving this compound's bioavailability in animal studies?

A4: Due to its low solubility, simple aqueous suspensions are likely to result in low and variable absorption.[9] Recommended starting points for formulation development include:

  • Co-solvent systems: Utilizing a mixture of solvents to enhance solubility. A common approach for preclinical studies involves a combination of DMSO, polyethylene glycol (PEG) 300, and a surfactant like Tween-80 in an aqueous vehicle.

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs like this compound.[11]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[12]

  • Amorphous solid dispersions: Dispersing this compound in a polymer matrix can prevent crystallization and enhance its dissolution rate.[12]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommended Solutions
Low overall oral bioavailability Poor dissolution in the GI tract due to low aqueous solubility. Optimize the formulation: • Increase the concentration of co-solvents (e.g., PEG 300, propylene glycol) or surfactants (e.g., Tween-80, Cremophor EL) in the vehicle.[5] • Consider developing a lipid-based formulation such as a self-emulsifying drug delivery system (SEDDS).[11] • Reduce the particle size of the drug substance through micronization or nanomilling to increase the surface area for dissolution.
High first-pass metabolism. • Conduct an intravenous (IV) dosing study to determine the absolute bioavailability and assess the contribution of first-pass metabolism. A significant difference between oral and IV exposure suggests a high first-pass effect.[9] • In vitro studies with liver microsomes or hepatocytes from the chosen animal species can help quantify the metabolic stability of this compound.
High inter-animal variability in plasma concentrations Inconsistent formulation. • For suspensions, ensure thorough and consistent homogenization before each dose administration to prevent settling of drug particles.[13] • For solutions, confirm that the drug remains fully dissolved in the vehicle under the study conditions and does not precipitate upon administration.
Physiological differences between animals. • Ensure that all animals are of a similar age and weight, and are housed under identical conditions to minimize physiological variability.[9] • The health status of the animals, including the gut microbiome, can influence drug absorption. Ensure all animals are healthy and free from disease.
Inconsistent dosing technique. • Standardize the oral gavage procedure. Ensure all technicians are properly trained to deliver the full dose to the stomach and avoid accidental tracheal administration.[9]
Non-linear dose-exposure relationship (lack of dose proportionality) Saturation of absorption mechanisms at higher doses. • This can occur with poorly soluble drugs where the dissolution becomes the rate-limiting step at higher concentrations in the GI tract. • Evaluate bioavailability at multiple dose levels to characterize the dose-exposure relationship.
Saturation of metabolic enzymes. • If first-pass metabolism is significant, the enzymes responsible may become saturated at higher doses, leading to a greater than proportional increase in exposure.
Unexpected food effects Interaction of the formulation with food components. • The presence of food can alter GI physiology, including gastric emptying time and bile secretion, which can impact the dissolution and absorption of poorly soluble drugs.[14] • Conduct pilot studies in both fasted and fed states to determine the influence of food on this compound's bioavailability. For some poorly soluble drugs, administration with a high-fat meal can enhance absorption.[14]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Male CD-1 Mice [4][6]

ParameterIntravenous (1 mg/kg)Oral (5 mg/kg)
Cmax (ng/mL) 623.9240.3
Tmax (h) 0.0831.0
AUC (ng*h/mL) 340.9349.8
Half-life (t½) (h) 0.691.62
Oral Bioavailability (F%) -20.5

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Oral Administration in Rats

This protocol is a general guideline and may require optimization for this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG 300)

  • Tween-80 (Polysorbate 80)

  • Sterile water for injection or saline

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the this compound in a minimal amount of DMSO.

  • Add PEG 300 to the solution and vortex until fully dissolved. A common ratio to start with is 10% DMSO and 40% PEG 300 of the final volume.

  • Add Tween-80 to the mixture and vortex. A starting concentration of 5% of the final volume is often used.

  • Slowly add sterile water or saline to reach the final desired volume and concentration, while continuously vortexing to maintain a clear solution.

  • Visually inspect the final formulation for any precipitation. The formulation should be clear.

Protocol 2: Assessment of Oral Bioavailability in Rats

Animal Model:

  • Male Sprague-Dawley rats (8-10 weeks old) with jugular vein cannulas for serial blood sampling.

Experimental Groups:

  • Group 1: Intravenous (IV) administration (e.g., 1 mg/kg)

  • Group 2: Oral (PO) administration (e.g., 5 mg/kg)

Procedure:

  • Fast the rats overnight (with free access to water) prior to dosing.

  • IV Administration: Administer the IV formulation of this compound (dissolved in a suitable vehicle for injection) as a bolus dose via the tail vein.

  • Oral Administration: Administer the oral formulation of this compound via oral gavage.

  • Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for both the IV and PO groups using appropriate software.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Mandatory Visualizations

Relacorilant_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cortisol Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR Binds This compound This compound This compound->GR Binds & Blocks GRE Glucocorticoid Response Element (GRE) This compound->GRE Prevents Binding GR_HSP Inactive GR-HSP Complex GR->GRE Translocates & Binds HSP Heat Shock Proteins GR_HSP->GR Dissociation Gene_Transcription Gene Transcription (Pro-survival, Anti-apoptotic) GRE->Gene_Transcription Activates Transcription_Inhibition Inhibition of Gene Transcription GRE->Transcription_Inhibition

Caption: Mechanism of action of this compound as a glucocorticoid receptor antagonist.

Bioavailability_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling & Analysis cluster_analysis Data Analysis Formulation Prepare Oral & IV Formulations IV_Dose Administer IV Dose (Group 1) Formulation->IV_Dose PO_Dose Administer Oral Dose (Group 2) Formulation->PO_Dose Animals Acclimatize Cannulated Rats Animals->IV_Dose Animals->PO_Dose Blood_Collection Serial Blood Sampling IV_Dose->Blood_Collection PO_Dose->Blood_Collection Plasma_Separation Centrifuge for Plasma Blood_Collection->Plasma_Separation LCMS Analyze Plasma by LC-MS/MS Plasma_Separation->LCMS PK_Calc Calculate PK Parameters (AUC, Cmax, etc.) LCMS->PK_Calc Bioavailability_Calc Calculate Absolute Oral Bioavailability (F%) PK_Calc->Bioavailability_Calc

Caption: Experimental workflow for determining the oral bioavailability of this compound in rats.

Troubleshooting_Tree Start Low Bioavailability Observed Check_Formulation Is the drug fully dissolved/suspended? Start->Check_Formulation Optimize_Formulation Optimize Formulation: - Increase co-solvents/surfactants - Use lipid-based system - Reduce particle size Check_Formulation->Optimize_Formulation No Check_Variability Is there high inter-animal variability? Check_Formulation->Check_Variability Yes Optimize_Formulation->Check_Variability Review_Protocol Review Experimental Protocol: - Standardize dosing technique - Check animal health - Ensure formulation homogeneity Check_Variability->Review_Protocol Yes Assess_Metabolism Is first-pass metabolism a possibility? Check_Variability->Assess_Metabolism No Review_Protocol->Assess_Metabolism IV_Study Conduct IV Dosing Study to determine absolute F% Assess_Metabolism->IV_Study Yes End Bioavailability Improved Assess_Metabolism->End No InVitro_Metabolism Perform in vitro metabolism assays (microsomes) IV_Study->InVitro_Metabolism InVitro_Metabolism->End

Caption: A decision tree for troubleshooting low oral bioavailability of this compound.

References

Technical Support Center: Long-Term Relacorilant Treatment Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in long-term clinical studies of Relacorilant.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it differ from other glucocorticoid receptor antagonists?

This compound is a selective glucocorticoid receptor modulator (SGRM) that competitively antagonizes the glucocorticoid receptor (GR).[1] Unlike non-selective antagonists such as mifepristone, this compound has negligible affinity for the progesterone receptor, which is expected to result in fewer progesterone-related side effects like endometrial thickening and vaginal bleeding.[2][3][4] Its primary action is to prevent cortisol from binding to the GR, thereby inhibiting the translocation of the ligand-GR complex to the nucleus and the subsequent gene expression of GR-associated genes.[5] This modulation of cortisol activity is being investigated for therapeutic benefit in conditions characterized by excess cortisol, such as Cushing's syndrome, and in certain cancers where cortisol may promote tumor growth and resistance to chemotherapy.[1][6]

Q2: What are the most common adverse events observed in long-term this compound studies?

In a Phase 2 study of this compound in patients with Cushing's syndrome, the most frequently reported treatment-emergent adverse events (TEAEs) at a frequency of ≥20% were back pain, headache, peripheral edema, nausea, pain in extremities, diarrhea, and dizziness.[2] When used in combination with nab-paclitaxel in cancer studies, common grade ≥3 adverse events included neutropenia, anemia, peripheral neuropathy, and fatigue/asthenia.[7] It is important to note that some frequently reported TEAEs, such as musculoskeletal symptoms, abdominal pain, nausea, and fatigue, may be indicative of glucocorticoid withdrawal syndrome, a phenomenon that can occur with any treatment that reduces cortisol activity.[3]

Q3: What is glucocorticoid withdrawal syndrome (GWS) and how should it be managed in a clinical trial setting?

Glucocorticoid withdrawal syndrome can occur when exposure to supraphysiological levels of glucocorticoids is reduced, leading to symptoms similar to adrenal insufficiency, such as fatigue, nausea, musculoskeletal pain, and headache.[3] It is crucial to educate patients about the possibility of GWS and to reassure them that these symptoms are often temporary.[1] Management in a clinical trial setting involves:

  • Symptomatic Treatment: Addressing specific symptoms as they arise.

  • Dose Adjustment: If GWS symptoms are severe, a temporary increase in the glucocorticoid replacement dose to the previously tolerated level may be necessary, followed by a more gradual tapering schedule.[1]

  • Close Monitoring: Regular clinical and biochemical assessments are essential to differentiate GWS from true adrenal insufficiency or disease recurrence.[8]

Q4: Are there specific patient populations that require special consideration during long-term this compound treatment?

While specific guidelines for this compound are still being established through ongoing clinical trials, general principles of long-term glucocorticoid receptor antagonist therapy apply. Patients with pre-existing conditions that could be exacerbated by cortisol modulation should be monitored closely. However, studies have suggested that this compound has a favorable liver safety profile, and dose adjustments may not be necessary for patients with moderate hepatic impairment.[9][10]

Q5: What are the key challenges in maintaining patient retention in multi-year this compound studies?

Maintaining patient engagement and adherence over several years is a significant challenge in any long-term clinical trial.[9][10][11][12][13] Key challenges include:

  • Participant Burden: Frequent study visits, complex procedures, and the time commitment required can be burdensome for patients.[12]

  • Adverse Events: Both drug-related side effects and symptoms of glucocorticoid withdrawal can impact a patient's willingness to continue in a trial.

  • Lack of Perceived Efficacy: If a patient does not feel their condition is improving, they may be less motivated to adhere to the study protocol.[10]

  • Logistical Issues: Transportation, financial constraints, and scheduling conflicts are common practical barriers to long-term participation.[11][13]

Strategies to mitigate these challenges include flexible scheduling, travel support, clear and continuous communication, and patient education programs.[12][13]

Troubleshooting Guides

Management of Common Adverse Events
Adverse EventTroubleshooting Steps
Peripheral Edema 1. Assess Severity: Grade the edema according to CTCAE criteria. 2. Rule out Other Causes: Investigate for other potential causes such as deep vein thrombosis, cardiac dysfunction, or renal impairment. 3. Dose Modification: Consider a temporary dose reduction or interruption of this compound as per the study protocol's dose modification guidelines. 4. Symptomatic Management: Advise the patient on limb elevation and consider diuretic therapy if clinically indicated and permitted by the protocol. 5. Monitor: Closely monitor the patient's weight, fluid balance, and electrolytes.
Dermatological Reactions (e.g., rash, acne) 1. Characterize the Reaction: Document the type, distribution, and severity of the skin reaction. 2. Review Concomitant Medications: Assess for other potential causative agents. 3. Symptomatic Treatment: For mild to moderate reactions, consider topical corticosteroids or oral antihistamines.[6] 4. Dose Interruption/Reduction: For more severe or persistent reactions, a dose interruption or reduction of this compound may be necessary, as was done in some Phase 1 studies.[6] 5. Dermatology Consult: For severe or unusual rashes, a consultation with a dermatologist is recommended.
Gastrointestinal Disturbances (Nausea, Diarrhea) 1. Assess Severity and Frequency: Quantify the severity and frequency of symptoms. 2. Dietary Modification: Advise the patient to take this compound with food and to avoid spicy or fatty foods. 3. Symptomatic Treatment: Consider antiemetics for nausea and antidiarrheal agents for diarrhea, if not contraindicated by the protocol. 4. Evaluate for Other Causes: Rule out infectious or other causes of gastrointestinal upset. 5. Dose Adjustment: If symptoms are persistent and impacting the patient's quality of life, a dose reduction may be considered.
Monitoring and Management of Laboratory Abnormalities
Laboratory AbnormalityTroubleshooting Steps
Elevated Liver Function Tests (LFTs) 1. Confirm Abnormality: Repeat LFTs to confirm the elevation. 2. Fractionate Bilirubin and Assess Synthetic Function: If elevated, check direct and indirect bilirubin, albumin, and prothrombin time. 3. Review Concomitant Medications: Identify any other potentially hepatotoxic medications. 4. Viral Hepatitis Serologies: Screen for acute viral hepatitis (Hepatitis A, B, C). 5. Imaging: Consider an abdominal ultrasound to evaluate for biliary obstruction or other structural abnormalities. 6. Dose Interruption: As per most clinical trial protocols, if LFTs exceed predefined thresholds (e.g., >3x ULN with symptoms or >5x ULN without symptoms), this compound should be held, and a thorough investigation initiated. Note: Studies have suggested that this compound has a favorable liver safety profile and may even lead to improvements in LFTs in some patients.[9][10]
Changes in Glucose Metabolism 1. Perform Comprehensive Assessment: In addition to fasting glucose and HbA1c, an Oral Glucose Tolerance Test (OGTT) can provide a more detailed picture of glucose metabolism. 2. Patient Education: Counsel the patient on diet and exercise. 3. Antihyperglycemic Medication: If hyperglycemia develops or worsens, initiation or adjustment of antihyperglycemic medications may be necessary, in consultation with an endocrinologist. 4. Dose Evaluation: Evaluate if the current dose of this compound is providing optimal benefit for the primary indication versus its effect on glucose metabolism.

Data Presentation

Table 1: Incidence of Common Treatment-Emergent Adverse Events (TEAEs) in a Phase 2 Study of this compound in Patients with Cushing's Syndrome

Adverse EventIncidence (%) (N=35)
Back Pain31.4
Headache25.7
Peripheral Edema25.7
Nausea22.9
Pain in Extremities22.9
Diarrhea20.0
Dizziness20.0

Data from a prospective, open-label Phase 2 study.[2]

Table 2: Cardiometabolic Improvements in a Long-Term Extension Study of this compound

ParameterMean Reduction at 24 Monthsp-value
Systolic Blood Pressure10.0 mmHg0.012
Diastolic Blood Pressure7.3 mmHg0.016

Data from a Phase 3 long-term extension study in patients with hypercortisolism. Blood pressure was measured by 24-hour ambulatory blood pressure monitoring.[14]

Experimental Protocols

Standardized Blood Pressure Measurement

This protocol is based on general guidelines for clinical trials to ensure accuracy and consistency.

  • Patient Preparation:

    • The patient should be seated comfortably in a quiet room for at least 5 minutes before the measurement.

    • The patient should avoid caffeine, exercise, and smoking for at least 30 minutes prior to the measurement.

    • The patient's back should be supported, and their feet should be flat on the floor with legs uncrossed.

    • The arm should be supported at the level of the heart.

  • Equipment:

    • Use a validated and calibrated automated or manual sphygmomanometer.

    • Select the appropriate cuff size for the patient's arm circumference.

  • Procedure:

    • Place the cuff on the patient's bare upper arm.

    • For manual measurement, palpate the brachial artery and place the stethoscope over it.

    • Inflate the cuff to 20-30 mmHg above the point where the radial pulse disappears.

    • Deflate the cuff at a rate of 2-3 mmHg per second.

    • The first Korotkoff sound is the systolic pressure, and the disappearance of the sounds is the diastolic pressure.

    • Take at least two readings, 1-2 minutes apart, and average the readings. If the readings differ by more than 5 mmHg, take additional readings until two consecutive readings are close.

  • 24-Hour Ambulatory Blood Pressure Monitoring (ABPM):

    • For more comprehensive data, especially in long-term studies, 24-hour ABPM is recommended.[14]

    • The device is programmed to take readings at regular intervals (e.g., every 15-30 minutes during the day and every 30-60 minutes at night) while the patient goes about their normal activities.

Oral Glucose Tolerance Test (OGTT)

This protocol is a standard procedure for assessing glucose metabolism in a clinical research setting.

  • Patient Preparation:

    • The patient should consume a diet with at least 150 grams of carbohydrates per day for 3 days prior to the test.

    • The patient should fast for 8-12 hours before the test (water is allowed).

    • The test should be performed in the morning.

    • The patient should avoid smoking and strenuous exercise before and during the test.

  • Procedure:

    • A fasting blood sample is drawn to measure baseline glucose and insulin levels.

    • The patient is given a 75-gram glucose solution to drink within 5 minutes.

    • Blood samples are drawn at specified intervals, typically at 30, 60, 90, and 120 minutes after the glucose load, to measure glucose and insulin levels.

  • Interpretation:

    • The results are plotted on a graph to assess the patient's ability to clear glucose from the blood over time.

    • Specific diagnostic criteria for impaired glucose tolerance and diabetes mellitus are used to interpret the results.

Coagulation Factor Assays
  • Specimen Collection and Handling:

    • Draw blood into a light blue-top tube containing 3.2% sodium citrate.

    • The specimen must be double-centrifuged to prepare platelet-free plasma.

    • The plasma should be aliquoted and frozen at or below -20°C if not tested immediately.

  • Assay Principle:

    • Coagulation factor assays are typically modified prothrombin time (PT) or activated partial thromboplastin time (aPTT) tests.

    • The patient's plasma is mixed with plasma that is deficient in the specific factor being measured.

    • The time to clot formation is measured and compared to a standard curve to determine the activity of the coagulation factor in the patient's sample.

Visualizations

Relacorilant_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cortisol Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR Binds GR_HSP Inactive GR-HSP Complex Cortisol->GR_HSP Dissociates This compound This compound This compound->GR Blocks GRE Glucocorticoid Response Element (GRE) This compound->GRE Prevents binding GR->GR_HSP Forms complex with GR->GRE Translocates and binds to HSP Heat Shock Proteins (HSP) Gene_Transcription Gene Transcription GRE->Gene_Transcription Initiates

Caption: this compound's mechanism of action in blocking the glucocorticoid signaling pathway.

Experimental_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_endpoints Endpoint Assessment cluster_longterm Long-Term Follow-up Informed_Consent Informed Consent Baseline_Assessments Baseline Assessments (Vitals, Labs, Imaging) Informed_Consent->Baseline_Assessments Dosing This compound Dosing (with dose titration) Baseline_Assessments->Dosing Monitoring Regular Monitoring (AEs, Vitals, Labs) Dosing->Monitoring Adherence_Checks Patient Adherence Checks Monitoring->Adherence_Checks Efficacy_Endpoints Efficacy Endpoints (e.g., BP, Glucose Control) Monitoring->Efficacy_Endpoints Safety_Endpoints Safety Endpoints (AEs, Lab abnormalities) Monitoring->Safety_Endpoints LT_Followup Long-Term Follow-up Visits Efficacy_Endpoints->LT_Followup Safety_Endpoints->LT_Followup Survival_Status Survival Status LT_Followup->Survival_Status

Caption: A generalized workflow for a long-term clinical trial of this compound.

Troubleshooting_Logic Adverse_Event Adverse Event Reported Assess_Severity Assess Severity (e.g., CTCAE) Adverse_Event->Assess_Severity Rule_Out_Other Rule Out Other Causes Assess_Severity->Rule_Out_Other Report_SAE Report as Serious Adverse Event (SAE) Assess_Severity->Report_SAE If Severe Symptomatic_Treatment Provide Symptomatic Treatment Rule_Out_Other->Symptomatic_Treatment Dose_Modification Consider Dose Modification (per protocol) Symptomatic_Treatment->Dose_Modification Continue_Monitoring Continue Close Monitoring Dose_Modification->Continue_Monitoring

Caption: Logical relationship for troubleshooting adverse events in a clinical trial.

References

Validation & Comparative

A Preclinical Comparative Analysis of Relacorilant and Mifepristone: Glucocorticoid Receptor Modulation in Oncology and Endocrinology

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two prominent glucocorticoid receptor (GR) modulators, relacorilant and mifepristone, reveals distinct pharmacological profiles and therapeutic strategies in preclinical models. While both agents target the GR, their differing receptor selectivity—selective for this compound versus non-selective for mifepristone—dictates their primary applications and potential side-effect profiles.

This compound, a selective GR modulator (SGRM), is primarily being investigated as a chemosensitizing agent in combination with cytotoxic therapies, particularly in solid tumors where cortisol-mediated pathways contribute to treatment resistance.[1][2] In contrast, mifepristone, a non-selective antagonist of both the glucocorticoid and progesterone receptors (PR), has been explored more as a monotherapy or adjuvant treatment in various cancers and is approved for managing hyperglycemia in patients with Cushing's syndrome.[1][3]

This guide provides a comprehensive comparison of their preclinical performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Key Characteristics and Receptor Selectivity

The fundamental distinction between this compound and mifepristone lies in their binding affinity for steroid receptors. This selectivity is a key determinant of their mechanisms of action and clinical development trajectories.[1]

Table 1: Key Characteristics and Receptor Selectivity

FeatureThis compound (CORT125134)Mifepristone (RU486)
Primary Target Glucocorticoid Receptor (GR)Glucocorticoid Receptor (GR) and Progesterone Receptor (PR)
Receptor Selectivity Selective for GR[2][4]Non-selective; potent PR antagonist[1][5]
Binding Affinity Ki = 0.5 nmol/L for GR; Ki > 10 µmol/L for androgen and progesterone receptors[4]High affinity for both GR and PR[6]
Primary Therapeutic Strategy in Cancer Combination therapy to overcome chemotherapy resistance[1]Primarily investigated as a monotherapy or adjuvant treatment[1][7]
Known Anti-Cancer Mechanism Reverses cortisol-induced suppression of apoptosis, enhancing the efficacy of cytotoxic agents like taxanes.[1][2][8][9]Induces cytostatic effects and G1 cell cycle arrest; may also involve pathways independent of nuclear PR expression.[1][5]

Efficacy in Preclinical Cancer Models

This compound: Overcoming Chemotherapy Resistance

Preclinical studies have consistently demonstrated this compound's ability to enhance the efficacy of chemotherapy by negating the anti-apoptotic effects of glucocorticoids.[4][8]

Table 2: Preclinical Efficacy of this compound in Combination with Chemotherapy

Cancer ModelCell Line / XenograftTreatmentKey FindingsReference
Ovarian CancerOVCAR5 cells (in vitro)Paclitaxel + Dexamethasone (DEX) ± this compoundThis compound reversed the deleterious effects of DEX on paclitaxel efficacy (P < 0.001).[4][8][4],[8]
Pancreatic CancerMIA PaCa-2 xenograft (in vivo)Paclitaxel ± this compoundThis compound + paclitaxel significantly reduced tumor growth and slowed time to progression compared to paclitaxel alone (both P < 0.0001).[4][8][10][4],[8],[10]
Pancreatic CancerMIA PaCa-2 cells (in vitro)Paclitaxel + Cortisol ± this compoundThis compound partially restored paclitaxel-induced apoptosis that was inhibited by cortisol.[10][10]
Ovarian CancerHeyA8 and SKOV3 cells (in vitro)Carboplatin/Gemcitabine + DEX ± this compoundThis compound reversed the DEX-induced inhibition of carboplatin/gemcitabine-induced cell death.[2][2]
Mifepristone: Multiple Mechanisms of Action

Mifepristone has demonstrated anti-proliferative effects in a variety of cancer models, acting through both GR antagonism and other potential pathways.[5] A recent preclinical study has also identified it as a potent antagonist of the Leukaemia Inhibitory Factor Receptor (LIFR), suggesting a novel mechanism in pancreatic cancer.[5][11]

Table 3: Preclinical Efficacy of Mifepristone

Cancer ModelCell LineTreatmentKey FindingsReference
Pancreatic Ductal Adenocarcinoma (PDAC)MIA-PaCa-2 and PANC-1 cells (in vitro)MifepristoneReversed cell proliferation, migration, and epithelial-mesenchymal transition induced by LIF in a concentration-dependent manner. Inhibited LIFR signaling and reversed STAT3 phosphorylation induced by LIF.[5][11][5],[11]
Prostate CancerLNCaP cells (in vitro)MifepristoneFunctioned as a potent antiandrogen, inhibiting transcription from androgen-responsive promoters and blocking the agonist R1881.[12][12]
Various CancersMultiple cell linesMifepristoneExerts anti-proliferative effects in gastric, breast, prostate, endometrial, and ovarian cancers.[5][5]

Comparative Effects on the Hypothalamic-Pituitary-Adrenal (HPA) Axis

A key differentiator in the preclinical setting is the impact of these two drugs on the HPA axis. Due to its GR antagonism, mifepristone can lead to a significant disinhibition of the HPA axis, resulting in increased ACTH and cortisol levels.[13] Preclinical studies indicate that this compound induces a more modest disinhibition of the HPA axis compared to mifepristone.[13]

Table 4: Comparative Effects on the HPA Axis in Preclinical Models

ParameterModelThis compoundMifepristoneKey FindingReference
HPA Axis DisinhibitionMale MiceModest disinhibitionSignificant disinhibitionThis compound was less potent in inducing HPA axis disinhibition.[13][13]
Pomc mRNA and ACTH releaseMouse Pituitary Cells (AtT20)Less potentMore potentThis compound was generally less potent than mifepristone in regulating these parameters.[13][13]

Preclinical Safety and Side Effect Profile

The differing selectivity of this compound and mifepristone also translates to different preclinical and clinical side effect profiles.

  • This compound : Being selective for the GR, it is designed to avoid the side effects associated with PR antagonism.[4][14][15] In clinical trials for Cushing's syndrome, common adverse events included back pain, headache, and peripheral edema, with no reported drug-induced vaginal bleeding or hypokalemia.[16]

  • Mifepristone : Its potent anti-progesterone activity is associated with side effects such as endometrial hypertrophy and the potential for vaginal bleeding.[4] Other reported adverse effects include fatigue, nausea, and hypokalemia.[17][18][19][20]

Signaling Pathways and Experimental Workflows

Glucocorticoid Receptor Signaling and Chemotherapy Resistance

Glucocorticoids, such as cortisol, can promote cell survival and chemotherapy resistance by activating the GR. This leads to the upregulation of anti-apoptotic genes like SGK1 and DUSP1, which in turn inhibit the pro-apoptotic pathways induced by chemotherapeutic agents like taxanes.[4][21]

cluster_0 Chemotherapy (e.g., Taxanes) cluster_1 Glucocorticoid Signaling cluster_2 Apoptosis Pathway Chemo Nab-Paclitaxel BCL2_FOXO3a BCL2, FOXO3a (Pro-apoptotic pathways) Chemo->BCL2_FOXO3a Induces Cortisol Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR Activates SGK1_DUSP1 SGK1, DUSP1 (Anti-apoptotic genes) GR->SGK1_DUSP1 Upregulates SGK1_DUSP1->BCL2_FOXO3a Inhibits Apoptosis Apoptosis BCL2_FOXO3a->Apoptosis This compound This compound This compound->GR Antagonizes

Caption: this compound blocks cortisol-GR signaling to restore apoptosis.

Experimental Workflow for In Vivo Xenograft Studies

A typical preclinical workflow to evaluate the efficacy of this compound in combination with chemotherapy in a xenograft model is outlined below.

start Implant MIA PaCa-2 pancreatic cancer cells into mice tumor_growth Allow tumors to reach a specified volume start->tumor_growth randomization Randomize mice into treatment groups (e.g., Vehicle, Paclitaxel, This compound + Paclitaxel) tumor_growth->randomization treatment Administer treatment according to schedule randomization->treatment monitoring Monitor tumor volume and body weight regularly treatment->monitoring endpoint Continue until endpoint (e.g., pre-defined tumor size, study duration) monitoring->endpoint analysis Analyze tumor growth inhibition and time to progression endpoint->analysis

Caption: Workflow for assessing anti-tumor efficacy in xenograft models.

Detailed Experimental Protocols

In Vitro Chemosensitization Assay (OVCAR5 cells)
  • Cell Line: OVCAR5 human ovarian cancer cells.

  • Objective: To assess the ability of this compound to reverse glucocorticoid-induced resistance to paclitaxel.

  • Methodology:

    • OVCAR5 cells are seeded in 96-well plates.

    • Cells are treated with a combination of paclitaxel at various concentrations, dexamethasone (a synthetic glucocorticoid), and this compound.

    • Control groups include cells treated with paclitaxel alone, paclitaxel with dexamethasone, and vehicle.

    • After a set incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

    • The effect of this compound on reversing the dexamethasone-induced decrease in paclitaxel cytotoxicity is then quantified and statistically analyzed.[4][8]

In Vivo Pancreatic Cancer Xenograft Model (MIA PaCa-2)
  • Animal Model: Immunocompromised mice (e.g., nude mice).

  • Cell Line: MIA PaCa-2 human pancreatic cancer cells.

  • Objective: To evaluate the in vivo efficacy of this compound in combination with paclitaxel on tumor growth.

  • Methodology:

    • MIA PaCa-2 cells are subcutaneously injected into the flank of the mice.

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are then randomized into different treatment cohorts: vehicle control, this compound alone, paclitaxel alone, and the combination of this compound and paclitaxel.

    • Treatments are administered according to a predefined schedule (e.g., oral gavage for this compound daily, intravenous injection for paclitaxel weekly).

    • Tumor volume and body weight are measured regularly (e.g., twice weekly).

    • The study continues until tumors in the control group reach a predetermined endpoint size.

    • Efficacy is determined by comparing tumor growth inhibition and time to progression between the treatment groups.[4][8][10]

In Vitro LIFR Signaling Assay (Pancreatic Cancer Cells)
  • Cell Lines: MIA-PaCa-2 and PANC-1 human pancreatic cancer cells.

  • Objective: To investigate the effect of mifepristone on Leukemia Inhibitory Factor (LIF) induced signaling.

  • Methodology:

    • Cells are serum-starved and then pre-treated with varying concentrations of mifepristone.

    • Cells are then stimulated with recombinant human LIF.

    • Cell lysates are collected and subjected to Western blot analysis.

    • Phosphorylation of key downstream signaling proteins, such as STAT3, is assessed using phospho-specific antibodies to determine the inhibitory effect of mifepristone on the LIF/LIFR pathway.[5][11]

Conclusion

Preclinical data clearly delineate the distinct profiles of this compound and mifepristone. This compound's selectivity for the glucocorticoid receptor positions it as a promising agent to enhance the efficacy of chemotherapy by specifically targeting cortisol-driven resistance mechanisms, potentially with a more favorable side-effect profile due to its lack of progesterone receptor activity.[2][4][13] Mifepristone, while also a GR antagonist, exhibits a broader spectrum of activity, including potent progesterone receptor antagonism and, as recently discovered, LIFR antagonism.[1][5] This non-selectivity results in a different therapeutic approach and a distinct set of potential side effects.[4] For researchers and drug developers, the choice between these agents in a preclinical setting will depend on the specific therapeutic context, the desired mechanism of action, and the tolerance for off-target effects. Further head-to-head studies would be invaluable to more definitively compare their efficacy and safety in various disease models.

References

comparative efficacy of Relacorilant and other GR antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Relacorilant and Other Glucocorticoid Receptor Antagonists

This guide provides a detailed, data-driven comparison of this compound (CORT125134), a selective glucocorticoid receptor (GR) modulator, with other agents used to manage conditions of cortisol excess, such as the non-selective GR antagonist mifepristone and the steroidogenesis inhibitor ketoconazole. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their mechanisms, efficacy, and safety profiles, supported by experimental data.

Introduction to Glucocorticoid Receptor Antagonism

Glucocorticoid receptors are nuclear receptors that, when activated by cortisol, regulate a wide array of physiological processes, including metabolism, immune response, and stress.[1] Excessive cortisol activity, as seen in endogenous Cushing's syndrome, leads to significant morbidity and mortality, with manifestations including hypertension, type 2 diabetes, central obesity, and muscle weakness.[1][2] Glucocorticoid receptor antagonists are a class of drugs that block the binding of cortisol to the GR, thereby mitigating the downstream effects of hypercortisolism.[1] While mifepristone has been a long-standing option, its lack of selectivity presents clinical challenges.[3] this compound is a newer, highly selective GR modulator developed to offer the therapeutic benefits of GR antagonism with an improved safety profile.[4][5] Ketoconazole, while not a direct GR antagonist, is a clinically relevant comparator that reduces cortisol levels by inhibiting its synthesis.[6]

Mechanism of Action

This compound and mifepristone act by competitively binding to the glucocorticoid receptor, preventing cortisol from activating it and initiating downstream signaling.[1][4] The key difference lies in their selectivity. This compound is highly selective for the GR, with no significant activity at the progesterone (PR) or androgen receptors.[5][7] In contrast, mifepristone is a non-selective antagonist that also potently blocks the progesterone receptor, leading to off-target effects.[3][8] Ketoconazole has a distinct mechanism, inhibiting several enzymes in the adrenal steroidogenesis pathway, thereby reducing the production of cortisol.[6]

cluster_cell Cell Cytoplasm cluster_nucleus Nucleus cluster_adrenal Adrenal Gland Cortisol Cortisol GR_HSP GR-HSP Complex Cortisol->GR_HSP Binds Activated_GR Activated GR GR_HSP->Activated_GR Conformational Change & HSP Dissociation GRE Glucocorticoid Response Element (GRE) Activated_GR->GRE Translocates & Binds This compound This compound This compound->GR_HSP Competitively Binds (Selective) Mifepristone Mifepristone Mifepristone->GR_HSP Competitively Binds (Non-selective) PR Progesterone Receptor Mifepristone->PR Blocks Transcription Gene Transcription (Metabolism, Inflammation) GRE->Transcription Regulates Ketoconazole Ketoconazole Steroidogenesis Steroidogenesis Pathway Ketoconazole->Steroidogenesis Inhibits Cortisol_prod Cortisol Steroidogenesis->Cortisol_prod

Caption: Mechanism of Action for GR Antagonists and Ketoconazole.

Comparative Preclinical Efficacy

Preclinical studies are crucial for determining the potency and selectivity of GR antagonists. This compound and mifepristone have been compared in various in vitro assays to characterize their binding affinity and functional activity.

Table 1: Comparative Preclinical Data for this compound and Mifepristone

Parameter This compound Mifepristone Reference(s)
GR Binding Affinity (Ki) 0.5 nM 1.0 nM [4][7]
GR Antagonism (IC50 vs. Cortisol) 5.6 nM 1.3 nM [9]
GR Antagonism (IC50 vs. Dexamethasone) 2.0 nM 0.4 nM [9]
Progesterone Receptor (PR) Binding No significant binding (Ki > 10 µmol/L) Potent antagonist [5][7]
Androgen Receptor (AR) Binding No significant binding Partial agonist/weak antagonist [4][8]

| GR Agonist Activity | None observed | Partial agonist activity reported |[9][10] |

Note: IC50 is the half-maximal inhibitory concentration; Ki is the inhibition constant. Lower values indicate higher potency/affinity.

These data highlight that while mifepristone shows slightly higher potency in cell-based assays, this compound demonstrates a significantly more selective profile, which is critical for minimizing off-target side effects.[7][9]

Comparative Clinical Efficacy in Cushing's Syndrome

The clinical utility of these compounds has been evaluated in patients with Cushing's syndrome. Efficacy is typically measured by improvements in the clinical manifestations of hypercortisolism, such as hypertension and hyperglycemia, as direct measurement of cortisol is not a reliable biomarker for GR antagonists.[5]

Table 2: Summary of Clinical Efficacy in Cushing's Syndrome

Feature This compound Mifepristone Ketoconazole
Primary Mechanism Selective GR Antagonist Non-selective GR & PR Antagonist Steroidogenesis Inhibitor
Hypertension Control Significant reductions in systolic (10.0 mm Hg) and diastolic (7.3 mm Hg) blood pressure at 24 months.[2][11] About half of patients experienced a reduction in elevated blood pressure.[12] Improvements reported in 80% of affected patients in one study.[6]
Hyperglycemia Control 50% of patients with hyperglycemia responded in the high-dose Phase 2 study group.[13] Approved to control hyperglycemia in patients with glucose intolerance or type 2 diabetes.[14][15] Improvements reported in 73% of affected patients in one study.[6]
Weight Management Sustained weight stabilization and loss observed in long-term studies.[2][11] Associated with clinical improvements including weight loss.[14] Improvements in overweight/obesity reported in 51% of patients in one study.[6]
Cortisol/ACTH Levels Modest increases observed.[5][9] Substantial increases in ACTH and cortisol.[12][13] Reduces cortisol levels.[16][17]

| Normalization of Urinary Free Cortisol (UFC) | Not a relevant endpoint due to mechanism. | Not a relevant endpoint due to mechanism. | Achieved in ~49-60% of patients.[6][17] |

Comparative Safety and Tolerability

The safety profiles of these drugs are largely dictated by their mechanisms of action and selectivity.

Table 3: Common Adverse Events

Adverse Event This compound Mifepristone Ketoconazole
Hypokalemia Not drug-induced; low incidence.[13][18] Common (44% in one trial) due to increased cortisol stimulating mineralocorticoid receptors.[12][13] Can occur.[19]
Progesterone-Related Effects (e.g., vaginal bleeding, endometrial thickening) None, due to selectivity.[2][13] Common, due to PR antagonism.[14][20] Not applicable.
Adrenal Insufficiency Symptoms of cortisol withdrawal can occur.[5] A potential side effect that must be monitored clinically.[21] A risk due to inhibition of cortisol production.[22]
Hepatotoxicity Not a primary concern. Not a primary concern. Main safety concern, requires careful monitoring of liver enzymes.[6][16]

| Other Common AEs | Back pain, headache, peripheral edema, nausea.[13][18] | Fatigue, nausea, headache, arthralgia (cortisol withdrawal symptoms).[20] | Nausea, pyrexia, gastrointestinal events.[6][16] |

This compound's selectivity avoids the PR- and mineralocorticoid-related side effects commonly associated with mifepristone.[5][13] Ketoconazole's primary risk is liver toxicity.[6]

Experimental Protocols

Standardized assays are essential for the objective comparison of GR antagonists.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for the glucocorticoid receptor.

Methodology:

  • Receptor Source: Prepare a cell lysate or purified recombinant human GR.

  • Radioligand: Use a high-affinity radiolabeled GR agonist, such as [3H]-dexamethasone.

  • Incubation: Incubate the receptor source with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., this compound or mifepristone).

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved through methods like filtration through glass fiber filters.[8]

  • Quantification: Measure the radioactivity of the receptor-bound fraction using a scintillation counter.[8]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[8]

GR-Mediated Transcriptional Reporter Assay

Objective: To assess the functional antagonist activity of a compound on GR-mediated gene transcription.

Methodology:

  • Cell Line: Use a cell line (e.g., HEK-293) that is transiently or stably transfected with an expression vector for human GR and a reporter plasmid.[8][9]

  • Reporter System: The reporter plasmid contains a reporter gene (e.g., luciferase) under the control of a promoter with multiple glucocorticoid response elements (GREs).[8]

  • Treatment: Pre-treat the cells with increasing concentrations of the antagonist (e.g., this compound, mifepristone) for 1 hour.[9]

  • Agonist Stimulation: Add a GR agonist (e.g., dexamethasone or cortisol) to stimulate GR-mediated transcription and incubate for a set period (e.g., 24 hours).[9]

  • Lysis and Measurement: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using an appropriate assay system.[9]

  • Data Analysis: Normalize the reporter activity to a control (e.g., total protein or a co-transfected control plasmid). Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.[9]

cluster_workflow GR Transcriptional Reporter Assay Workflow start Transfect cells with GR and GRE-Luciferase plasmids pretreat Pre-treat cells with varying concentrations of GR Antagonist start->pretreat stimulate Stimulate with GR Agonist (e.g., Dexamethasone) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate lyse Lyse cells and add Luciferase substrate incubate->lyse measure Measure Luminescence lyse->measure analyze Analyze data and calculate IC50 measure->analyze

Caption: Workflow for a GR-mediated transcriptional reporter assay.

Summary and Conclusion

This compound, mifepristone, and ketoconazole represent three distinct approaches to managing hypercortisolism.

  • This compound stands out as a selective GR modulator. Its high selectivity for the GR translates into a favorable clinical profile, demonstrating efficacy in improving the cardiometabolic symptoms of Cushing's syndrome without the progesterone-related or significant mineralocorticoid-related side effects seen with mifepristone.[2][5][13]

  • Mifepristone is a potent, non-selective GR antagonist that is effective but limited by its off-target effects on the progesterone receptor and its tendency to cause significant hypokalemia due to large increases in cortisol.[12][13]

  • Ketoconazole is an effective cortisol-lowering agent but acts by inhibiting steroid synthesis rather than blocking the receptor. Its use requires diligent monitoring for hepatotoxicity.[6]

For researchers and drug developers, the comparative data underscores the therapeutic advantage of selectivity in GR antagonism. This compound's profile suggests it is a promising agent that can provide the benefits of cortisol modulation while offering a superior safety and tolerability profile compared to older, non-selective alternatives.

References

A Comparative Analysis of Relacorilant in Combination with Nab-Paclitaxel Versus Nab-Paclitaxel Monotherapy in Platinum-Resistant Ovarian Cancer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy and safety of Relacorilant when added to standard chemotherapy (nab-paclitaxel) versus nab-paclitaxel alone for the treatment of platinum-resistant ovarian cancer. The data is primarily drawn from the pivotal Phase 3 ROSELLA clinical trial. This document is intended for researchers, scientists, and drug development professionals to offer an objective overview supported by clinical trial data and mechanistic insights.

Mechanism of Action: this compound

This compound is a selective glucocorticoid receptor (GR) antagonist.[1][2][3] In many cancers, including ovarian cancer, high levels of cortisol can activate the glucocorticoid receptor, which in turn triggers signaling pathways that suppress apoptosis (programmed cell death) and promote chemotherapy resistance.[4][5][6] By selectively blocking the GR, this compound aims to reverse this effect, thereby restoring the cancer cells' sensitivity to the cytotoxic effects of chemotherapy.[4][6][7][8]

The diagram below illustrates the proposed mechanism of action.

cluster_stress Stress Response / Tumor Microenvironment cluster_cell Cancer Cell Cortisol Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR Binds & Activates Survival Pro-Survival Genes (e.g., SGK1, DUSP1) GR->Survival Activates Transcription This compound This compound This compound->GR Blocks Chemo Nab-Paclitaxel (Chemotherapy) Apoptosis Apoptosis (Cell Death) Chemo->Apoptosis Induces Resistance Chemotherapy Resistance Survival->Resistance Promotes Resistance->Apoptosis Inhibits

Caption: Mechanism of this compound in overcoming chemotherapy resistance.

Pivotal Clinical Trial: ROSELLA (NCT05257408)

The primary source of comparative data is the Phase 3 ROSELLA trial, an open-label, randomized, controlled study that evaluated the efficacy and safety of adding this compound to nab-paclitaxel in patients with platinum-resistant ovarian cancer.[1][4][7][9]

Experimental Protocol

The workflow for the ROSELLA trial is outlined below.

cluster_workflow ROSELLA Phase 3 Trial Workflow cluster_arm1 Combination Arm (n=188) cluster_arm2 Control Arm (n=193) p1 Patient Population: 381 women with platinum-resistant ovarian cancer. Up to 3 prior lines of therapy. p2 Randomization (1:1) p1->p2 a1 This compound (150 mg oral) Day before, of, and after chemo p2->a1 b1 Nab-Paclitaxel Monotherapy (100 mg/m² IV) Days 1, 8, 15 of 28-day cycle p2->b1 a2 Nab-Paclitaxel (80 mg/m² IV) Days 1, 8, 15 of 28-day cycle a1->a2 p3 Primary Endpoints: - Progression-Free Survival (PFS) - Overall Survival (OS) a2->p3 b1->p3

Caption: Experimental workflow of the Phase 3 ROSELLA trial.

Study Details:

  • Population: The trial enrolled 381 patients with platinum-resistant ovarian, primary peritoneal, or fallopian tube cancer.[7][10] Patients had received up to three previous lines of anticancer therapy.[7]

  • Treatment Arms:

    • Combination Arm (n=188): Patients received oral this compound (150 mg) the day before, the day of, and the day after receiving nab-paclitaxel.[7] Nab-paclitaxel was administered at 80 mg/m² on days 1, 8, and 15 of a 28-day cycle.[7]

    • Control Arm (n=193): Patients received nab-paclitaxel monotherapy at a dose of 100 mg/m² on the same schedule.[7]

  • Primary Endpoints: The dual primary endpoints were Progression-Free Survival (PFS) as assessed by a blinded independent central review, and Overall Survival (OS).[1][2][7]

Quantitative Data Comparison

The addition of this compound to nab-paclitaxel demonstrated statistically significant improvements in key efficacy endpoints compared to nab-paclitaxel alone.

Efficacy Results
EndpointThis compound + Nab-Paclitaxel (n=188)Nab-Paclitaxel Alone (n=193)Hazard Ratio (95% CI)P-value
Median Progression-Free Survival (PFS) 6.54 months[7][9]5.52 months[7][9]0.70 (0.54-0.91)[7][9]0.0076[7][9]
Median Overall Survival (OS) (Interim) 15.97 months[7]11.50 months[7]0.69 (0.52-0.92)[7]0.0121[7][11]
Overall Response Rate (ORR) 36.9%[9]30.1%[9]--
Clinical Benefit Rate 51.1%[12]38.9%[12]--
12-Month PFS Rate 25%[9]13%[9]--

Data sourced from presentations at the 2025 ASCO Annual Meeting and publications in The Lancet.[7][9]

Safety and Tolerability

The safety profile of the combination therapy was manageable.[9] While the rates of Grade ≥ 3 adverse events were higher in the combination arm, this was considered in the context of longer treatment exposure.[7] No new safety signals for this compound were identified.[2][13]

Adverse Event (Grade ≥ 3)This compound + Nab-PaclitaxelNab-Paclitaxel Alone
Any Grade ≥ 3 AE 74%[7]59%[7]
Neutropenia 44%[7]25%[7]
Anemia 18%[7]8%[7]
Fatigue 9%[7]2%[7]
Serious Adverse Events 35%[7]24%[7]

Conclusion

The Phase 3 ROSELLA trial demonstrated that the addition of the selective glucocorticoid receptor antagonist this compound to nab-paclitaxel chemotherapy led to a statistically significant and clinically meaningful improvement in both progression-free and overall survival for patients with platinum-resistant ovarian cancer when compared to nab-paclitaxel monotherapy.[7][9][10][11] The combination regimen showed a manageable safety profile.[9] These findings position the combination of this compound and nab-paclitaxel as a potential new standard of care for this patient population.[9][13]

References

Predicting Relacorilant Sensitivity in Tumors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the predictive biomarkers for a novel therapeutic is paramount. This guide provides a comprehensive comparison of biomarkers for predicting sensitivity to Relacorilant, a selective glucocorticoid receptor (GR) modulator, in various tumor types. While clinical development has primarily focused on a biomarker-agnostic approach, preclinical evidence and exploratory clinical data suggest potential avenues for patient stratification.

This compound is an investigational oral therapeutic that selectively antagonizes the glucocorticoid receptor.[1] By blocking the activity of cortisol, this compound aims to counteract its pro-survival signals in cancer cells, thereby restoring sensitivity to chemotherapy.[2][3] This guide will delve into the current understanding of biomarkers for this compound sensitivity, compare it with alternative approaches, and provide detailed experimental protocols from key studies.

The Biomarker-Agnostic Clinical Approach

Current pivotal clinical trials, including the Phase III ROSELLA study (NCT05257408) in platinum-resistant ovarian cancer, have not implemented a biomarker-based patient selection strategy.[3] This approach is based on the broad mechanism of action of this compound, which targets the fundamental role of cortisol-GR signaling in mediating chemoresistance. The combination of this compound with nab-paclitaxel has shown improved progression-free and overall survival in this patient population without the need for biomarker pre-selection.[1]

However, the ROSELLA trial protocol includes the collection of tumor tissue and blood samples for exploratory analysis of potential resistance mechanisms and baseline GR expression, indicating an ongoing interest in identifying predictive markers.[2]

Potential and Investigational Biomarkers

Despite the biomarker-agnostic clinical strategy, preclinical and translational research has identified several potential biomarkers that may predict the degree of sensitivity to this compound.

Glucocorticoid Receptor (GR) Expression

High expression of the glucocorticoid receptor has been correlated with shorter progression-free survival in ovarian cancer.[4] Preclinical studies have demonstrated that this compound's ability to reverse chemoresistance is dependent on the presence of GR in cancer cell lines.

  • In Vitro Evidence: In GR-positive ovarian cancer cell lines (HeyA8 and SKOV3), the synthetic glucocorticoid dexamethasone was shown to inhibit cell death induced by carboplatin and gemcitabine. This effect was reversed by concurrent treatment with this compound (then referred to as CORT125134).[5]

  • Cell Line Specificity: The anti-apoptotic effect of dexamethasone was not observed in the IGROV-1 ovarian cancer cell line, which lacks detectable GR protein, highlighting the GR-dependent mechanism.[5]

Downstream Effectors of GR Signaling: SGK1 and DUSP1

Serum and glucocorticoid-regulated kinase 1 (SGK1) and dual-specificity phosphatase 1 (DUSP1) are downstream targets of the GR signaling pathway implicated in promoting cell survival and chemoresistance.[6]

  • Mechanism of Action: Activation of GR by cortisol leads to the upregulation of SGK1 and DUSP1, which in turn can inhibit the apoptotic pathways triggered by chemotherapy.[2][7]

  • This compound's Effect: In vitro studies have shown that dexamethasone treatment upregulates SGK1 and DUSP1 in GR-positive ovarian cancer cells, and this effect is reversed by this compound.[2][5] Therefore, the expression levels or activation status of SGK1 and DUSP1 could potentially serve as pharmacodynamic and predictive biomarkers of this compound activity.

Comparison with Alternative Therapies

The primary comparator for this compound in the context of its clinical development is standard-of-care chemotherapy administered as a monotherapy.

Therapeutic ApproachMechanism of ActionPredictive BiomarkersSupporting Data
This compound + Nab-Paclitaxel Selective GR antagonist; reverses cortisol-mediated chemoresistance.None clinically validated. Investigational: GR expression, SGK1/DUSP1 activation.Phase III ROSELLA trial showed improved PFS and OS in platinum-resistant ovarian cancer.[1]
Nab-Paclitaxel Monotherapy Microtubule inhibitor; induces mitotic arrest and apoptosis.None. Control arm in the ROSELLA and Phase II trials.
Mifepristone (Non-selective GR antagonist) Antagonizes both glucocorticoid and progesterone receptors.None clinically validated. Investigational: GR expression.Preclinical studies have shown it can potentiate chemotherapy in triple-negative breast cancer and ovarian cancer xenograft models.[5]

Experimental Data and Protocols

Preclinical In Vitro Apoptosis Assay

Objective: To assess the ability of this compound to reverse glucocorticoid-induced chemoresistance in cancer cell lines.

Experimental Protocol:

  • Cell Culture: GR-positive human ovarian cancer cell lines (e.g., HeyA8, SKOV3) and a GR-negative line (e.g., IGROV-1) are cultured in appropriate media.

  • Treatment: Cells are pre-treated with dexamethasone (a synthetic glucocorticoid) with or without this compound for a specified period.

  • Chemotherapy Addition: A chemotherapeutic agent (e.g., carboplatin, gemcitabine, or paclitaxel) is added to the cell cultures.

  • Apoptosis Measurement: After a defined incubation period, cell viability and apoptosis are measured using standard assays such as MTT or Annexin V/Propidium Iodide staining followed by flow cytometry.

  • Data Analysis: The percentage of apoptotic cells is compared across different treatment groups to determine if this compound can restore chemosensitivity in the presence of glucocorticoids.

In Vivo Xenograft Tumor Model

Objective: To evaluate the efficacy of this compound in combination with chemotherapy in a living organism.

Experimental Protocol:

  • Cell Implantation: Human pancreatic cancer cells (e.g., MIA PaCa-2) or ovarian cancer cells (e.g., HeyA8) are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Groups: Mice are randomized into different treatment groups: vehicle control, chemotherapy alone (e.g., paclitaxel), this compound alone, and the combination of chemotherapy and this compound.

  • Drug Administration: Chemotherapy is typically administered intravenously or intraperitoneally, while this compound is given orally.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. Immunohistochemistry can be performed to analyze biomarkers such as GR, Ki-67 (proliferation marker), and cleaved caspase-3 (apoptosis marker).

Signaling Pathways and Experimental Workflows

Relacorilant_Mechanism_of_Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cortisol Cortisol GR_inactive Inactive GR Cortisol->GR_inactive Binds GR_active Active GR GR_inactive->GR_active Activates GR_translocation GR Translocation GR_active->GR_translocation This compound This compound This compound->GR_inactive Blocks Cortisol Binding Gene_Expression Gene Expression (SGK1, DUSP1) GR_translocation->Gene_Expression Promotes Apoptosis_Inhibition Inhibition of Apoptosis Gene_Expression->Apoptosis_Inhibition Chemoresistance Chemoresistance Apoptosis_Inhibition->Chemoresistance Apoptosis Apoptosis Apoptosis_Inhibition->Apoptosis Chemotherapy Chemotherapy (e.g., Nab-Paclitaxel) Chemotherapy->Apoptosis Induces

Caption: Mechanism of this compound in overcoming chemoresistance.

Experimental_Workflow_In_Vitro start Start: GR+ Cancer Cells culture Cell Culture start->culture pretreatment Pre-treatment: - Dexamethasone - Dex + this compound - Control culture->pretreatment chemo Add Chemotherapy (e.g., Paclitaxel) pretreatment->chemo incubation Incubate chemo->incubation analysis Measure Apoptosis (Flow Cytometry) incubation->analysis end End: Compare Apoptosis Rates analysis->end

Caption: In vitro experimental workflow for assessing this compound's effect.

Logical_Relationship_Biomarkers High_GR High GR Expression GR_Signaling Increased GR Signaling High_GR->GR_Signaling Relacorilant_Sensitivity Potential for This compound Sensitivity High_GR->Relacorilant_Sensitivity Hypothesized Correlation SGK1_DUSP1 Upregulation of SGK1 & DUSP1 GR_Signaling->SGK1_DUSP1 Chemoresistance Increased Chemoresistance SGK1_DUSP1->Chemoresistance Poor_Prognosis Poorer Prognosis Chemoresistance->Poor_Prognosis

Caption: Logical relationship of potential biomarkers for this compound sensitivity.

References

Relacorilant: A Comparative Analysis of Efficacy in Ovarian and Pancreatic Cancers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the cross-validation of Relacorilant's efficacy. This guide provides a comparative analysis of its performance with standard chemotherapy, supported by experimental data from preclinical and clinical studies.

This compound, a selective glucocorticoid receptor modulator (SGRM), is an investigational oral therapy being evaluated for its potential to enhance the efficacy of chemotherapy in various solid tumors.[1][2] By modulating the effects of cortisol, this compound aims to overcome chemotherapy resistance, a significant challenge in oncology.[3] This guide provides a comprehensive comparison of this compound's efficacy in platinum-resistant ovarian cancer and metastatic pancreatic cancer, drawing upon data from key clinical trials.

Mechanism of Action: Reversing Chemotherapy Resistance

Glucocorticoids, through activation of the glucocorticoid receptor (GR), can promote tumor cell survival and induce resistance to chemotherapy by inhibiting apoptosis (programmed cell death).[1][4] this compound selectively binds to the GR, blocking the downstream signaling pathways that interfere with the cytotoxic effects of chemotherapeutic agents like taxanes.[2][5] This restores the apoptotic processes induced by chemotherapy, thereby enhancing its anti-tumor activity.[1][5] Preclinical studies have demonstrated that this compound can reverse the deleterious effects of glucocorticoids on paclitaxel efficacy and, in combination with paclitaxel, reduce tumor growth and slow disease progression in xenograft models of ovarian and pancreatic cancer.[1][3]

cluster_0 Standard Chemotherapy (e.g., Nab-paclitaxel) cluster_1 Glucocorticoid-Mediated Resistance cluster_2 This compound's Mechanism of Action Chemotherapy Nab-paclitaxel Apoptosis Tumor Cell Apoptosis Chemotherapy->Apoptosis Induces Cortisol Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR Activates SurvivalGenes Activation of Survival Genes (e.g., SGK1, DUSP1) GR->SurvivalGenes SurvivalGenes->Apoptosis Inhibits This compound This compound This compound->GR Blocks cluster_0 ROSELLA Trial Workflow Patient Patients with Platinum- Resistant Ovarian Cancer (n=381) Randomization Randomization (1:1) Patient->Randomization ArmA This compound + Nab-paclitaxel Randomization->ArmA ArmB Nab-paclitaxel Monotherapy Randomization->ArmB Endpoint Primary Endpoints: - Progression-Free Survival - Overall Survival ArmA->Endpoint ArmB->Endpoint

References

A Comparative Guide to Intermittent vs. Continuous Dosing of Relacorilant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of intermittent versus continuous dosing strategies for Relacorilant, a selective glucocorticoid receptor (GR) modulator. The information presented is based on available preclinical and clinical trial data, with a focus on its combination with taxane-based chemotherapy.

Introduction to this compound

This compound is an investigational, non-steroidal, selective glucocorticoid receptor modulator.[1] It competitively antagonizes the binding of cortisol to the GR, thereby inhibiting its downstream effects.[1] In oncology, particularly in the context of chemotherapy, elevated cortisol levels can activate the GR and promote cell survival pathways, leading to chemotherapy resistance.[2][3] By blocking this pathway, this compound aims to restore or enhance the efficacy of cytotoxic agents like paclitaxel.[1][3]

Glucocorticoid Receptor Signaling Pathway

The diagram below illustrates the mechanism by which glucocorticoids can induce chemotherapy resistance and how this compound intervenes.

cluster_Cell Tumor Cell cluster_Nucleus Nucleus Cortisol Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR binds GRE Glucocorticoid Response Elements (GRE) GR->GRE translocates to nucleus and binds Paclitaxel Nab-Paclitaxel Apoptosis Apoptosis Paclitaxel->Apoptosis induces This compound This compound This compound->GR antagonizes AntiApoptotic Anti-Apoptotic Gene Transcription (e.g., BCL2, FOXO3a) GRE->AntiApoptotic activates AntiApoptotic->Apoptosis inhibits ChemoResistance Chemotherapy Resistance AntiApoptotic->ChemoResistance promotes caption Mechanism of this compound in overcoming chemotherapy resistance.

Caption: Mechanism of this compound in overcoming chemotherapy resistance.

Preclinical Evaluation

In Vitro Studies

Objective: To assess the ability of this compound to reverse the anti-apoptotic effects of glucocorticoids on cancer cells treated with paclitaxel.[3]

Experimental Protocol:

  • Cell Line: OVCAR5 human ovarian cancer cells were utilized.[3]

  • Treatment: Cells were treated with paclitaxel in the presence of glucocorticoids, with and without this compound.[3]

  • Endpoint: The primary endpoint was the assessment of apoptosis.[4]

Results: this compound effectively reversed the deleterious effects of glucocorticoids on paclitaxel-induced apoptosis in OVCAR5 cells (P < 0.001).[3]

In Vivo Studies

Objective: To evaluate the in vivo efficacy of combining this compound with paclitaxel in a xenograft model.[3]

Experimental Protocol:

  • Model: MIA PaCa-2 human pancreatic cancer cell line xenografts in mice.[3]

  • Treatment Groups:

    • Vehicle control

    • Paclitaxel alone

    • This compound alone

    • This compound in combination with paclitaxel[2]

  • Endpoints: Tumor growth and time to progression.[2][3]

Results: The combination of this compound and paclitaxel resulted in a significant reduction in tumor growth and a longer time to progression compared to either agent alone (P < 0.0001).[2][3]

Clinical Trials: Intermittent vs. Continuous Dosing

The primary clinical investigation comparing intermittent and continuous dosing of this compound in combination with nab-paclitaxel was the Phase II, three-arm, randomized, controlled, open-label study (NCT03776812) in patients with recurrent, platinum-resistant ovarian cancer.[5][6] A preceding Phase I/II study (NCT02762981) also explored both dosing schedules in various solid tumors.[7]

Experimental Workflow of the Phase II Trial (NCT03776812)

cluster_Trial Phase II Clinical Trial (NCT03776812) cluster_Arms Treatment Arms Enrollment Patient Enrollment (n=178) Recurrent, Platinum-Resistant Ovarian Cancer Randomization Randomization (1:1:1) Enrollment->Randomization Arm1 Intermittent this compound (150 mg day before, of, and after nab-paclitaxel) + Nab-Paclitaxel (80 mg/m²) Randomization->Arm1 Arm2 Continuous this compound (100 mg daily) + Nab-Paclitaxel (80 mg/m²) Randomization->Arm2 Arm3 Nab-Paclitaxel Monotherapy (100 mg/m²) Randomization->Arm3 FollowUp Treatment and Follow-up Arm1->FollowUp Arm2->FollowUp Arm3->FollowUp Analysis Efficacy and Safety Analysis FollowUp->Analysis caption Workflow of the NCT03776812 clinical trial.

Caption: Workflow of the NCT03776812 clinical trial.

Efficacy Data

The following table summarizes the key efficacy endpoints from the Phase II trial in patients with recurrent, platinum-resistant ovarian cancer.[5]

Efficacy EndpointIntermittent this compound + Nab-PaclitaxelContinuous this compound + Nab-PaclitaxelNab-Paclitaxel Monotherapy
Median Progression-Free Survival (PFS) 5.6 months5.3 months3.8 months
PFS Hazard Ratio (HR) vs. Monotherapy0.66 (P = 0.038)0.83-
Median Overall Survival (OS) 13.9 months11.3 months12.2 months
OS Hazard Ratio (HR) vs. Monotherapy0.67 (P = 0.066)0.85-
Median Duration of Response (DOR) 7.4 months5.6 months3.7 months
DOR Hazard Ratio (HR) vs. Monotherapy0.36 (P = 0.006)0.64-
Objective Response Rate (ORR) 35.7%35.2%35.8%

Data from the NCT03776812 study as reported in the Journal of Clinical Oncology.[5]

Key Findings:

  • The intermittent dosing regimen of this compound with nab-paclitaxel showed a statistically significant improvement in Progression-Free Survival (PFS) and Duration of Response (DOR) compared to nab-paclitaxel monotherapy.[5]

  • While not statistically significant, there was a trend towards improved Overall Survival (OS) with the intermittent dosing schedule.[8][9]

  • The continuous dosing regimen showed a numerical improvement in median PFS but did not demonstrate a significant benefit over monotherapy.[5]

  • Objective response rates were similar across all three arms.[9]

Safety and Tolerability

The addition of this compound to nab-paclitaxel was generally well-tolerated. The intermittent dosing schedule appeared to have a more favorable safety profile compared to the continuous schedule.[5]

Grade ≥3 Adverse EventIntermittent this compound + Nab-PaclitaxelContinuous this compound + Nab-PaclitaxelNab-Paclitaxel Monotherapy
Neutropenia 6.7%26.3%15.0%
Anemia 13.3%19.3%11.7%
Peripheral Neuropathy 0%15.8%5.0%
Fatigue/Asthenia 11.7%8.8%1.7%

Data from the NCT03776812 study.[5][8]

Key Observations:

  • Grade ≥3 neutropenia and peripheral neuropathy were notably lower in the intermittent this compound arm compared to the continuous arm and, for neuropathy, also lower than the monotherapy arm.[8]

  • Grade ≥3 fatigue was numerically higher in both this compound arms compared to monotherapy.[5]

Pharmacokinetics and Pharmacodynamics

Experimental Protocols:

  • Pharmacokinetics (PK): Plasma concentrations of this compound and nab-paclitaxel were determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical assays.[2] Primary PK parameters were estimated by noncompartmental analysis.[2]

  • Pharmacodynamics (PD): The biological activity of this compound was assessed by measuring changes in the expression of GR-regulated genes in peripheral blood mononuclear cells.[2][10]

Key Findings:

  • Coadministration of this compound increased the exposure of nab-paclitaxel.[2]

  • Clinical benefit with the combination therapy was associated with changes in the transcript levels of GR-controlled genes, providing evidence of the drug's mechanism of action.[10][11]

Conclusion

Based on the available data, intermittent dosing of this compound in combination with nab-paclitaxel appears to offer a more favorable efficacy and safety profile compared to continuous dosing in patients with recurrent, platinum-resistant ovarian cancer.[5] The intermittent schedule demonstrated significant improvements in PFS and DOR, with a trend towards better OS, and was associated with a lower incidence of key grade ≥3 adverse events.[5][8] These findings have led to the selection of the intermittent dosing regimen for further investigation in ongoing Phase III clinical trials.[6]

References

Glucocorticoid Receptor Expression as a Predictive Biomarker for Relacorilant Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the validation of glucocorticoid receptor (GR) expression as a predictive biomarker for the clinical response to Relacorilant, a selective GR modulator. This compound is under investigation for its potential to enhance the efficacy of chemotherapy in various cancers, including platinum-resistant ovarian cancer, and for the treatment of Cushing's syndrome. This document summarizes key experimental data, compares GR expression with potential alternative biomarkers, and provides detailed experimental protocols to aid in the design and interpretation of related research.

Mechanism of Action: this compound and the Glucocorticoid Receptor

This compound is a non-steroidal, oral, selective glucocorticoid receptor modulator (SGRM) that competitively antagonizes the effects of cortisol.[1] In cancer, endogenous cortisol can activate the GR, leading to the upregulation of anti-apoptotic genes and subsequent resistance to chemotherapy.[2][3] By blocking this interaction, this compound aims to restore the apoptotic potential of cancer cells and improve the efficacy of cytotoxic agents.[2][3] In Cushing's syndrome, a condition characterized by excessive cortisol activity, this compound mitigates the deleterious effects of hypercortisolism by blocking the GR.[4]

cluster_cell Cancer Cell Cortisol Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR Activates This compound This compound This compound->GR Blocks Chemoresistance Chemoresistance GR->Chemoresistance Promotes Chemotherapy Chemotherapy (e.g., nab-paclitaxel) Apoptosis Apoptosis (Cell Death) Chemotherapy->Apoptosis Induces Chemoresistance->Apoptosis Inhibits

Figure 1: Simplified signaling pathway of this compound's mechanism of action in cancer.

Quantitative Data: GR Expression and this compound Response

Several studies have investigated the correlation between GR expression levels in tumor tissue and the clinical response to this compound in combination with chemotherapy. The following tables summarize the key quantitative findings from a notable clinical trial in patients with recurrent, platinum-resistant ovarian cancer.

Table 1: Objective Response Rate (ORR) by Tumor GR Expression

GR Expression LevelThis compound + nab-paclitaxel Arm (ORR)nab-paclitaxel Monotherapy Arm (ORR)
High40.4% (23 of 57 patients)18.8% (6 of 32 patients)
LowNot specified in the provided resultsNot specified in the provided results

Data from a Phase II study in patients with recurrent, platinum-resistant ovarian cancer.[2] High tumor GR expression was associated with a higher ORR in the combination arm compared to monotherapy.

Table 2: Survival Outcomes from a Phase II Study

Treatment ArmMedian Progression-Free Survival (PFS)Hazard Ratio (HR) vs. Monotherapy
Intermittent this compound + nab-paclitaxel5.6 months0.66
Continuous this compound + nab-paclitaxel5.3 months0.83
nab-paclitaxel Monotherapy3.8 months-

Data from a Phase II study in patients with recurrent, platinum-resistant ovarian cancer.[5] The intermittent dosing of this compound with nab-paclitaxel showed an improvement in median PFS.

Table 3: Survival Outcomes from the Phase III ROSELLA Study

Treatment ArmMedian Progression-Free Survival (PFS)Hazard Ratio (HR)Median Overall Survival (OS)Hazard Ratio (HR)
This compound + nab-paclitaxel6.5 months0.7016.0 months0.69
nab-paclitaxel Monotherapy5.5 months-11.5 months-

Data from the pivotal Phase III ROSELLA trial in platinum-resistant ovarian cancer.[6] These results led to the submission of a New Drug Application to the FDA. Notably, this trial did not require biomarker selection for enrollment, suggesting a broader efficacy, although benefits were observed across clinically relevant subgroups.[6][7]

Comparison with Alternative Biomarkers

While GR expression is the most studied biomarker for this compound response, other potential biomarkers are being considered, though with less extensive validation.

Table 4: Comparison of Potential Biomarkers for this compound Response

BiomarkerDescriptionAdvantagesDisadvantages
Glucocorticoid Receptor (GR) Expression Measured by immunohistochemistry (IHC) in tumor tissue.Directly related to the drug's mechanism of action. Data shows a correlation with higher response rates.[2]IHC can have variability in interpretation. Some studies suggest a "biomarker-agnostic" approach, indicating efficacy may not be limited to high GR expressors.[3]
GR-Regulated Gene Signature Analysis of the expression of a panel of genes known to be regulated by the glucocorticoid receptor.May provide a more dynamic and functional readout of GR pathway activity. Clinical benefit has been associated with changes in GR-regulated transcripts.[8]More complex and costly to measure than IHC. The specific gene signature and its predictive power require further validation.

Experimental Protocols

Detailed and validated experimental protocols are crucial for the reliable assessment of biomarkers. Below are methodologies for the key experiments cited.

1. Immunohistochemistry (IHC) for Glucocorticoid Receptor (GR) Expression

This protocol outlines the general steps for assessing GR expression in archival tumor specimens, as performed in clinical trials of this compound.

  • Objective: To quantify the expression of the glucocorticoid receptor in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

  • Methodology:

    • Tissue Preparation: 5-micron thick sections are cut from FFPE tumor blocks.

    • Antigen Retrieval: Slides are deparaffinized and rehydrated, followed by heat-induced epitope retrieval using a validated buffer.

    • Blocking: Endogenous peroxidase activity is quenched, and non-specific antibody binding is blocked.

    • Primary Antibody Incubation: Slides are incubated with a specific primary antibody against the glucocorticoid receptor. The exact clone and dilution should be validated.

    • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen (e.g., DAB) to visualize the staining.

    • Counterstaining: Slides are counterstained with hematoxylin to visualize cell nuclei.

    • Scoring: Staining is assessed by a qualified pathologist. An H-score (ranging from 0 to 300) is calculated based on the intensity of staining (0=no staining, 1+=weak, 2+=moderate, 3+=strong) and the percentage of positive tumor cells at each intensity level. The formula for the H-score is: H-score = 1(% of 1+ cells) + 2(% of 2+ cells) + 3*(% of 3+ cells).

    • Validation: The assay should be validated according to Clinical Laboratory Improvement Amendments (CLIA) guidelines to ensure accuracy, precision, and reproducibility.[8]

2. GR-Regulated Gene Signature Analysis

This protocol describes a general workflow for analyzing the expression of GR-target genes in whole blood or tumor tissue.

  • Objective: To measure changes in the transcript levels of a panel of GR-controlled genes in response to this compound treatment.

  • Methodology:

    • Sample Collection: Whole blood or tumor biopsy samples are collected at baseline and at specified time points during treatment.

    • RNA Extraction: Total RNA is extracted from the samples using a standardized kit.

    • Gene Expression Profiling: The expression of a pre-defined panel of GR-regulated genes is quantified using a sensitive and high-throughput method such as:

      • Nanostring nCounter Analysis: A hybridization-based technique that allows for the direct measurement of multiple mRNA transcripts.[9]

      • Quantitative Real-Time PCR (qRT-PCR): For a smaller, more focused panel of genes.

    • Data Analysis: Gene expression levels are normalized to housekeeping genes. Changes in transcript levels from baseline are calculated and correlated with clinical outcomes such as tumor response or survival.

cluster_workflow Biomarker Validation Workflow Discovery Biomarker Discovery (e.g., GR expression in tumors) Analytical Analytical Validation (Assay development and optimization, e.g., IHC protocol) Discovery->Analytical Develop Assay Clinical Clinical Validation (Correlation with clinical endpoints in trials) Analytical->Clinical Test in Clinical Setting Implementation Clinical Implementation (Use in patient selection) Clinical->Implementation Establish Clinical Utility

Figure 2: General workflow for the validation of a predictive biomarker.

Conclusion

The available evidence strongly supports the validation of glucocorticoid receptor expression as a predictive biomarker for response to this compound, particularly in the context of platinum-resistant ovarian cancer. Higher GR expression is associated with a greater likelihood of response to this compound in combination with chemotherapy. While a "biomarker-agnostic" approach may also be viable, GR expression analysis can be a valuable tool for patient stratification and for understanding the underlying biology of response. Further research into GR-regulated gene signatures may provide a more dynamic and complementary biomarker in the future. The standardized experimental protocols outlined in this guide are intended to facilitate the ongoing research and development in this promising area of oncology and endocrinology.

References

Relacorilant in Cushing's Syndrome: A Comparative Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the statistical performance of Relacorilant compared to other therapeutic alternatives for Cushing's Syndrome, supported by experimental data from key clinical trials.

This guide provides a detailed comparison of this compound with other approved treatments for Cushing's Syndrome, focusing on the statistical analysis of their respective clinical trial data. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of the therapeutic landscape.

Comparative Efficacy and Safety of Cushing's Syndrome Treatments

The following tables summarize the quantitative data from the pivotal clinical trials of this compound and its main comparators: Isturisa® (osilodrostat), Recorlev® (levoketoconazole), and Korlym® (mifepristone).

Table 1: Efficacy of this compound in the Phase 3 GRACE Trial [1][2][3][4][5]

EndpointResultStatistical Significance
Primary Endpoint: Maintenance of Blood Pressure Control (Randomized Withdrawal Phase) 83% less likely to lose blood pressure control compared to placebo (Odds Ratio: 0.17)p = 0.02
Hypertension Response (Open-Label Phase) 63% of patients with hypertension met response criteria-
Mean Systolic Blood Pressure Reduction7.9 mmHgp < 0.0001
Mean Diastolic Blood Pressure Reduction5.4 mmHgp < 0.0001
Hyperglycemia Response (Open-Label Phase) 50% of patients with hyperglycemia met response criteria-
Improvement in Glucose MetabolismAll patients with hyperglycemia showed clinically meaningful and statistically significant improvements-

Table 2: Efficacy of Comparator Drugs in a Nutshell

Drug (Brand Name)Key Efficacy EndpointResult
Isturisa® (osilodrostat) Normalization of mean urinary free cortisol (mUFC) at 3 months71.4% of patients[6]
Recorlev® (levoketoconazole) Normalization of mUFC after 6 months of maintenance treatment (SONICS trial)30% of patients[7][8]
Korlym® (mifepristone) ≥25% reduction in glucose AUC in patients with glucose intolerance (SEISMIC trial)60% of patients[9][10]
Reduction in Hemoglobin A1c (CATALYST trial)1.32% placebo-adjusted reduction[11]

Table 3: Safety and Tolerability Profile

DrugCommon Adverse EventsNotable Safety Information
This compound Back pain, headache, arthralgia, insomnia, pain in extremity (mostly mild to moderate)[2]No reported cases of drug-induced irregular vaginal bleeding with endometrial hyperplasia, adrenal insufficiency, or QT prolongation.[2][5]
Isturisa® (osilodrostat) Adrenal insufficiency, fatigue, nausea, headache, edema[12][13]Can cause hypocortisolism and QTc prolongation.[12]
Recorlev® (levoketoconazole) Nausea, headache[7]Boxed warnings for hepatotoxicity and QT prolongation.[14][15]
Korlym® (mifepristone) Nausea, fatigue, headache, decreased blood potassium, arthralgia, vomiting, peripheral edema, hypertension, dizziness, decreased appetite, endometrial hypertrophy[10][16]Boxed warning for termination of pregnancy. Can cause adrenal insufficiency, hypokalemia, and QT interval prolongation.[16]

Experimental Protocols and Methodologies

A summary of the experimental design for the pivotal this compound trial is provided below to offer insight into the data generation process.

This compound: GRACE Phase 3 Trial Protocol[1][2][3][18]

The GRACE (Glucocorticoid Receptor Antagonism in the Treatment of Cushing Syndrome) study was a two-part, Phase 3 trial designed to evaluate the efficacy and safety of this compound.

  • Part 1: Open-Label Phase (22 weeks)

    • 152 patients with Cushing's syndrome, accompanied by hypertension and/or hyperglycemia, received this compound.

    • The initial dose was 100 mg/day, which was titrated up to 400 mg/day based on tolerance.[17]

    • The primary objective was to assess the improvement in blood pressure and glycemic control.

  • Part 2: Double-Blind, Placebo-Controlled, Randomized-Withdrawal Phase (12 weeks)

    • Patients who met the pre-specified response criteria for hypertension or hyperglycemia in the open-label phase were eligible to enter this phase.

    • Responders were randomized (1:1) to either continue receiving their effective dose of this compound or switch to a placebo.

    • The primary endpoint was the loss of blood pressure control in the this compound group compared to the placebo group.

Visualizing the Science: Signaling Pathways and Workflows

To further elucidate the mechanisms and processes involved, the following diagrams have been generated using the Graphviz DOT language.

This compound's Mechanism of Action

This compound is a selective glucocorticoid receptor (GR) modulator.[2] In Cushing's syndrome, excess cortisol binds to GR, leading to a cascade of downstream effects that manifest as the signs and symptoms of the disease. This compound works by competitively binding to the GR, thereby blocking the actions of excess cortisol.[18]

Relacorilant_Mechanism cluster_cell Target Cell cluster_nucleus Nucleus Cortisol Excess Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR Binds This compound This compound This compound->GR Blocks Therapeutic_Effect Therapeutic Effect This compound->Therapeutic_Effect GRE Glucocorticoid Response Element (GRE) GR->GRE Translocates & Binds Gene_Transcription Gene Transcription GRE->Gene_Transcription Initiates Pathophysiology Pathophysiological Effects Gene_Transcription->Pathophysiology GRACE_Trial_Workflow cluster_DB Double-Blind Phase (12 weeks) Screening Screening Phase Open_Label Open-Label Phase (22 weeks) All patients receive this compound Screening->Open_Label Response_Assessment Assess Response to Treatment (Hypertension & Hyperglycemia) Open_Label->Response_Assessment Randomization Randomization (1:1) Response_Assessment->Randomization Responders Non_Responders Non-Responders Response_Assessment->Non_Responders Non-Responders Relacorilant_Arm Continue this compound Randomization->Relacorilant_Arm Placebo_Arm Switch to Placebo Randomization->Placebo_Arm Primary_Endpoint Primary Endpoint Analysis: Loss of Blood Pressure Control Relacorilant_Arm->Primary_Endpoint Placebo_Arm->Primary_Endpoint

References

Safety Operating Guide

Navigating the Final Step: A Guide to the Proper Disposal of Relacorilant

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, the lifecycle of a compound extends beyond its synthesis and application to its safe and compliant disposal. This guide provides essential safety and logistical information for the proper disposal of Relacorilant, ensuring the protection of personnel and the environment. While specific disposal instructions for this compound are not publicly detailed, adherence to general principles of pharmaceutical waste management is paramount.

Understanding this compound and Its Waste Classification

This compound (also known as CORT125134) is a selective glucocorticoid receptor antagonist.[1] According to its Material Safety Data Sheet (MSDS), it is not classified as a hazardous substance or mixture.[2] However, all pharmaceutical waste in a research setting should be handled with care and in accordance with federal, state, and local regulations to prevent environmental contamination.[3]

Research laboratories generate various forms of pharmaceutical waste, including expired drugs, unused medications, and contaminated materials.[3] The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste, including some pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA).[3][4][5] It is crucial for research facilities to have robust procedures for managing this waste.[6]

Table 1: General Classification of Pharmaceutical Waste

Waste CategoryDescriptionExamplesRecommended Disposal Pathway
Non-Hazardous Pharmaceutical Waste Drugs that do not meet the EPA's definition of hazardous waste.Most over-the-counter medications, vitamins. This compound is stated to be non-hazardous.[2]Incineration via a licensed pharmaceutical waste vendor is recommended.[7][8] Avoid disposing of in regular trash or down the drain.[7][9]
RCRA Hazardous Waste Pharmaceuticals specifically listed by the EPA (P- and U-listed wastes) or those exhibiting hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).[5]Certain chemotherapy agents, warfarin, nicotine.Must be segregated, properly labeled, and disposed of through a licensed hazardous waste contractor.[5]
Controlled Substances (DEA Regulated) Drugs regulated by the Drug Enforcement Administration due to their potential for abuse.Opioids, benzodiazepines.Requires specific record-keeping and disposal procedures, often involving a reverse distributor or witnessed destruction.[6][7]
Trace Chemotherapy Waste Items contaminated with small amounts of chemotherapy drugs.Empty vials, syringes, IV bags, and tubing.Dispose of in designated trace chemotherapy waste containers (often yellow).[10]
Bulk Chemotherapy Waste Unused or partially used chemotherapy drugs.Unused IV bags, expired chemotherapy vials.Managed as hazardous waste.

Procedural Guidance for this compound Disposal

The following steps provide a general protocol for the disposal of this compound in a laboratory setting. This protocol is based on best practices for non-hazardous pharmaceutical waste management.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling any chemical, including this compound waste.[10]

2. Waste Segregation:

  • Solid Waste: Unused or expired this compound powder should be collected in a designated, properly labeled waste container. Do not mix with other chemical waste unless compatibility is confirmed.

  • Contaminated Labware: Items such as weighing boats, contaminated gloves, and paper towels should be disposed of in a container for non-hazardous solid chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled container for non-hazardous liquid chemical waste. Do not pour solutions down the drain.[7]

  • Empty Containers: Empty this compound containers should have their labels defaced or removed to protect proprietary information before disposal in regular laboratory glass or plastic recycling, as appropriate.[9]

3. Labeling and Storage:

  • All waste containers must be clearly labeled with "Non-Hazardous Pharmaceutical Waste" and a description of the contents (e.g., "Waste this compound and contaminated materials").

  • Store waste containers in a designated, secure area away from general laboratory traffic.

4. Disposal Vendor:

  • Arrange for pickup and disposal through a licensed and reputable pharmaceutical or chemical waste management vendor.[8] These vendors can ensure proper handling and incineration, which is the preferred method for destroying active pharmaceutical ingredients.[7]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a research laboratory.

Relacorilant_Disposal_Workflow cluster_prep Preparation cluster_assessment Waste Assessment cluster_segregation Segregation & Collection cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe is_hazardous Is the waste mixed with a hazardous substance? ppe->is_hazardous collect_non_hazardous Collect in a designated 'Non-Hazardous Pharmaceutical Waste' container is_hazardous->collect_non_hazardous No collect_hazardous Collect in a designated 'Hazardous Waste' container is_hazardous->collect_hazardous Yes label_container Properly Label Container collect_non_hazardous->label_container collect_hazardous->label_container store_waste Store in Secure Area label_container->store_waste vendor_pickup Arrange for Licensed Waste Vendor Pickup store_waste->vendor_pickup end End: Compliant Disposal vendor_pickup->end

Caption: Workflow for this compound Disposal Decision-Making.

This guide serves as a foundational resource for the safe handling and disposal of this compound. It is imperative for all laboratory personnel to receive training on these procedures and for institutions to maintain a compliant and safe working environment.[6] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

References

Essential Safety and Logistical Guidance for Handling Relacorilant

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for human or veterinary use.

This document provides crucial safety and logistical information for laboratory professionals handling Relacorilant. Adherence to these guidelines is essential to ensure personal safety and proper disposal of hazardous materials.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Disposable Gown (polyethylene-coated polypropylene or similar)- Double Nitrile Gloves (powder-free)- Safety Goggles with Side Shields or a Face Shield- N95 or higher-rated Respirator
Solution Preparation - Disposable Gown- Double Nitrile Gloves- Safety Goggles
In-vitro / In-vivo Dosing - Disposable Gown- Nitrile Gloves- Safety Glasses
Waste Disposal - Disposable Gown- Double Nitrile Gloves- Safety Goggles

Note: Always inspect PPE for integrity before use. Follow proper donning and doffing procedures to prevent cross-contamination. Disposable PPE should not be reused.

Emergency Procedures: First Aid Measures

In the event of exposure to this compound, immediate action is critical. The following are first aid measures to be taken:

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]

  • Skin Contact: Thoroughly rinse the affected skin with large amounts of water. Remove any contaminated clothing and shoes. A physician should be consulted.[1]

  • Eye Contact: If contact lenses are present, they should be removed. Immediately flush the eyes with copious amounts of water, ensuring to separate the eyelids with fingers for adequate flushing. Seek prompt medical attention from a physician.[1]

  • Ingestion: If the person is conscious, wash out their mouth with water. Do not give anything by mouth to an unconscious person. Do not induce vomiting unless directed by medical personnel. Medical attention should be sought.[1]

Accidental Release and Disposal Plan

In the case of a spill or accidental release, the following steps should be taken to minimize exposure and environmental contamination:

  • Evacuate and Secure the Area: Evacuate all personnel from the immediate spill area.

  • Ensure Adequate Ventilation: If it is safe to do so, increase ventilation in the area of the spill.

  • Utilize Full PPE: Before attempting to clean the spill, responders must be wearing the appropriate personal protective equipment as outlined in the PPE section.[1]

  • Contain the Spill: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]

  • Clean-up: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., sand, vermiculite). Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate decontaminating solution.

  • Waste Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste in accordance with local, state, and federal regulations.

Handling and Disposal Workflow

The following diagram illustrates the standard operating procedure for handling and disposing of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area (Fume Hood/BSC) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weighing & Aliquoting don_ppe->weigh dissolve Solution Preparation weigh->dissolve experiment Experimental Use dissolve->experiment collect_waste Collect Contaminated Waste experiment->collect_waste decontaminate Decontaminate Work Area collect_waste->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe dispose Dispose of Hazardous Waste (Follow Regulations) doff_ppe->dispose

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.